Apogossypol
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4/h7-12,29-34H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJKWGWHZVXBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197162 | |
| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-56-9 | |
| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Apogossypol: A Pan-Inhibitor of the Bcl-2 Family
Abstract
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins are the master regulators of the intrinsic apoptotic pathway, making them a prime target for novel anticancer agents.[2][3] Overexpression of anti-apoptotic Bcl-2 proteins is a common feature in many human cancers and is frequently associated with chemoresistance.[2][4] This guide provides a comprehensive technical overview of this compound, a derivative of the natural compound gossypol, engineered as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins. We will delve into its mechanism of action, preclinical efficacy, and the key experimental methodologies used for its characterization, offering researchers and drug development professionals a detailed resource on this promising therapeutic agent.
The Central Role of the Bcl-2 Family in Apoptosis Regulation
The intrinsic pathway of apoptosis is tightly controlled by the Bcl-2 family, which consists of proteins that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death.[3][5] The fate of a cell is largely determined by the balance between these opposing factions.[6]
-
Anti-apoptotic Proteins: This group includes Bcl-2, Bcl-XL, Mcl-1, Bfl-1, and Bcl-W.[2] They are characterized by the presence of multiple Bcl-2 Homology (BH) domains (BH1, BH2, BH3, BH4). Their primary function is to preserve mitochondrial integrity by sequestering their pro-apoptotic counterparts.[7] Structurally, these proteins feature a deep hydrophobic groove that is essential for their inhibitory function.[2][8]
-
Pro-apoptotic Proteins: These are further divided into two sub-groups:
-
Effector Proteins (BAX and BAK): Upon activation, these proteins oligomerize at the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[3][9] This critical event results in the release of apoptogenic factors like cytochrome c into the cytoplasm.[7]
-
BH3-only Proteins (BIM, BID, PUMA, BAD, NOXA): These proteins act as sensors of cellular stress and damage. Upon activation, they function as the primary antagonists of the anti-apoptotic Bcl-2 proteins. They bind to the hydrophobic groove of anti-apoptotic members, displacing the effector proteins BAX and BAK and allowing them to initiate MOMP.[2][10]
-
In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1 creates a state of "apoptotic block," where the cell is primed for death but unable to execute the process due to the sequestration of pro-apoptotic signals.[10] Small molecules that mimic the action of BH3-only proteins, known as BH3 mimetics , can restore the apoptotic potential of these cells by binding to and inhibiting the anti-apoptotic Bcl-2 family members.[2][4]
Figure 1: The Bcl-2 regulated intrinsic apoptosis pathway.
This compound: A Rational Derivative of Gossypol
Gossypol is a naturally occurring polyphenolic compound derived from cottonseed that exhibits potent antitumor activity.[8][11] It functions as a BH3 mimetic, inhibiting anti-apoptotic proteins including Bcl-2, Bcl-XL, and Mcl-1.[2][4] Despite showing promise and advancing to clinical trials, the therapeutic utility of gossypol has been hampered by toxicity, which is attributed to its two reactive aldehyde groups.[8][12]
To address this limitation, this compound (also referred to as ApoG2) was rationally designed and synthesized.[1] By removing the problematic aldehyde moieties, this compound retains the core pharmacophore necessary for binding to Bcl-2 family proteins while exhibiting reduced off-target effects and toxicity compared to its parent compound.[8][12] Further preclinical studies demonstrated that this compound has superior stability and pharmacokinetic properties, making it a more promising lead compound for cancer therapy.[2]
Mechanism of Action: Pan-Inhibition of Anti-apoptotic Proteins
This compound functions as a pan-Bcl-2 inhibitor by directly binding to the BH3-binding groove on the surface of multiple anti-apoptotic Bcl-2 family proteins.[4][13] This action mimics that of the BH3-only proteins. By occupying this groove, this compound prevents the anti-apoptotic proteins from sequestering pro-apoptotic effector proteins like BAX and BAK.[13][14]
The key steps in this compound's mechanism of action are:
-
Binding: this compound binds with high affinity to the hydrophobic surface groove of anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1.[13] Computational docking studies suggest it forms hydrogen bonds with key residues within this pocket.[4]
-
Displacement: This binding competitively displaces pro-apoptotic proteins (both BH3-only proteins and effectors like BAX/BAK) that were previously sequestered.[6][13]
-
Activation of Effectors: The liberated BAX and BAK proteins are now free to activate and oligomerize on the mitochondrial outer membrane.[9][14]
-
MOMP and Caspase Cascade: The BAX/BAK oligomers form pores, leading to MOMP and the release of cytochrome c.[15] This triggers the formation of the apoptosome and subsequent activation of initiator caspase-9 and effector caspase-3, culminating in the execution of apoptosis.[12][13]
Studies have demonstrated that this compound's cytotoxic effects are dependent on this pathway, as cells lacking both BAX and BAK (bax−/−bak−/−) are significantly less sensitive to the compound, indicating minimal off-target toxicity.[2][16]
Figure 2: Mechanism of this compound as a BH3 mimetic.
Preclinical Efficacy and Binding Affinity
This compound and its derivatives have demonstrated potent anti-tumor activity across a range of preclinical models, including pancreatic cancer, prostate cancer, lymphoma, and nasopharyngeal carcinoma.[8][12][13][17] Its pan-inhibitory nature is a key advantage, as many tumors rely on multiple anti-apoptotic proteins for survival, a common mechanism of resistance to more selective Bcl-2 inhibitors.
Binding Affinity Data
The inhibitory potency of this compound and its more advanced derivatives is typically quantified using cell-free binding assays. The data below summarizes the binding affinities (Ki or IC50 values) against key anti-apoptotic proteins.
| Compound | Bcl-2 | Bcl-XL | Mcl-1 | Bfl-1 | Reference |
| Apogossypolone (ApoG2) | 35 nM (Ki) | 660 nM (Ki) | 25 nM (Ki) | - | [13] |
| Derivative 8r | 0.32 µM (IC50) | 0.76 µM (IC50) | 0.28 µM (IC50) | 0.73 µM (IC50) | [2] |
| Derivative BI79D10 | 360 nM (IC50) | 190 nM (IC50) | 520 nM (IC50) | - | [16] |
Table 1: Comparative binding affinities of this compound and its derivatives against Bcl-2 family proteins.
In Vitro and In Vivo Antitumor Activity
This compound has shown significant efficacy both as a single agent and in combination with standard chemotherapies like gemcitabine.[13] In a xenograft model of nasopharyngeal carcinoma, ApoG2 treatment inhibited tumor growth by over 65%.[17][18] Similarly, in a follicular lymphoma SCID xenograft model, this compound demonstrated a significant anti-lymphoma effect.[12] In prostate cancer models, this compound inhibited tumor growth in a dose-dependent manner with reduced toxicity compared to gossypol.[8]
Key Experimental Protocols for Characterization
Validating the mechanism and efficacy of a Bcl-2 inhibitor like this compound requires a multi-faceted approach, combining biochemical, cell-based, and in vivo assays.
Biochemical Binding Assays
These assays directly measure the interaction between the inhibitor and its target protein.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [19][20]
This is a robust, high-throughput method to quantify binding inhibition in a homogenous format.
-
Principle: A terbium-labeled antibody binds a His-tagged Bcl-2 family protein (e.g., Bcl-XL), serving as the FRET donor. A biotinylated BH3 peptide ligand binds to the protein's groove, and a dye-labeled streptavidin acts as the FRET acceptor.[19] Binding brings the donor and acceptor into proximity, generating a FRET signal. An inhibitor like this compound will disrupt the protein-peptide interaction, reducing the signal.
-
Reagents:
-
Recombinant His-tagged Bcl-2, Bcl-XL, or Mcl-1 protein.
-
Biotinylated BH3 peptide (e.g., from BIM or BAK).
-
Terbium-labeled anti-His antibody (Donor).
-
Dye-labeled Streptavidin (Acceptor).
-
Assay Buffer.
-
This compound (or derivative) serially diluted.
-
-
Procedure:
-
Add 5 µL of serially diluted this compound to wells of a 384-well plate.
-
Prepare a master mix of the Bcl-2 protein and the biotinylated peptide in assay buffer. Add 5 µL to each well and incubate for 30 minutes at room temperature.
-
Prepare a master mix of the TR-FRET detection reagents (antibody and streptavidin). Add 10 µL to each well.
-
Incubate the plate for 60-180 minutes at room temperature, protected from light.[19]
-
Read the fluorescence on a plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Sources
- 1. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 4. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. youtube.com [youtube.com]
- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. Preclinical studies of Apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apogossypolone induces apoptosis and autophagy in nasopharyngeal carcinoma cells in an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apogossypolone induces apoptosis and autophagy in nasopharyngeal carcinoma cells in an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
(S)-Apogossypol: A Technical Guide to its Pro-Apoptotic Activity as a Pan-Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Targeting Apoptosis in Cancer Therapy
The evasion of programmed cell death, or apoptosis, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably.[1] Central to the intrinsic apoptotic pathway are the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as critical regulators of cell survival and death.[2] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) that promote cell survival, and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim) that drive cell death. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins sequesters pro-apoptotic partners, effectively disabling the cell's suicide machinery.[1]
This understanding has spurred the development of a class of therapeutics known as "BH3 mimetics," small molecules designed to mimic the action of pro-apoptotic BH3-only proteins.[2] These agents bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins and thereby initiating the apoptotic cascade. (S)-Apogossypol, a derivative of the natural compound gossypol, has emerged as a promising pan-Bcl-2 inhibitor, demonstrating the ability to target multiple anti-apoptotic Bcl-2 family members and induce apoptosis in a variety of cancer cell models.[3] This technical guide provides an in-depth exploration of the pro-apoptotic activity of (S)-Apogossypol, its mechanism of action, and detailed protocols for its investigation.
Mechanism of Action: Restoring the Apoptotic Balance
(S)-Apogossypol functions as a potent antagonist of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[3] Its pro-apoptotic activity stems from its ability to act as a BH3 mimetic, binding with high affinity to the BH3-binding groove on the surface of these anti-apoptotic gatekeepers. This competitive binding liberates pro-apoptotic effector proteins like Bax and Bak.
Once freed, Bax and Bak translocate to the outer mitochondrial membrane, where they oligomerize to form pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), leads to the release of key apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.
In the cytoplasm, cytochrome c complexes with Apoptotic Protease-Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This multi-protein complex activates caspase-9, an initiator caspase, which in turn cleaves and activates executioner caspases, such as caspase-3 and -7. These executioner caspases then orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
Figure 1: (S)-Apogossypol induced intrinsic apoptosis pathway.
Quantitative Bioactivity of this compound Derivatives
The potency of (S)-Apogossypol and its derivatives is a critical aspect of their potential as therapeutic agents. This is typically quantified by their binding affinity to the target Bcl-2 family proteins (IC50 or Kd values) and their ability to inhibit the growth of cancer cells (EC50 or IC50 values).[5][6] While specific data for (S)-Apogossypol is distributed across various studies, data for potent derivatives like BI-97C1 (Sabutoclax) and BI-79D10 provide valuable insights into the potential of this class of compounds.[7][8]
Table 1: In Vitro Binding Affinity of this compound Derivatives
| Compound | Target Protein | IC50 (µM) | Reference |
| Sabutoclax (BI-97C1) | Bcl-2 | 0.32 | [8] |
| Bcl-xL | 0.31 | [8] | |
| Mcl-1 | 0.20 | [8] | |
| Bfl-1 | 0.62 | [8] |
Table 2: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Cancer Type | EC50 (µM) | Reference |
| Sabutoclax (BI-97C1) | Prostate Cancer Cells | Prostate Cancer | 0.13 | [8] |
| Lung Cancer Cells | Lung Cancer | 0.56 | [8] | |
| Lymphoma Cell Lines | Lymphoma | 0.049 | [8] |
Experimental Protocols for Assessing Pro-Apoptotic Activity
A robust evaluation of the pro-apoptotic activity of (S)-Apogossypol requires a multi-faceted approach, employing a series of well-established in vitro assays. The following protocols provide a framework for these investigations.
Figure 2: General experimental workflow for assessing pro-apoptotic activity.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of (S)-Apogossypol (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of (S)-Apogossypol that inhibits cell growth by 50%).
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with (S)-Apogossypol as described in the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blotting for Apoptosis-Related Proteins
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.
Protocol:
-
Protein Extraction: Treat cells with (S)-Apogossypol, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, cleaved Caspase-9, cleaved Caspase-3, and PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Cytochrome c Release Assay
Principle: This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
Protocol:
-
Cell Fractionation: Treat cells with (S)-Apogossypol. Harvest the cells and use a digitonin-based cell permeabilization buffer to selectively permeabilize the plasma membrane, releasing the cytosolic fraction while leaving the mitochondria intact.
-
Mitochondrial Lysis: Pellet the remaining organelles (including mitochondria) and lyse them to release the mitochondrial proteins.
-
Western Blot Analysis: Analyze both the cytosolic and mitochondrial fractions by Western blotting using an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release.
Caspase-3/7 and -9 Activity Assays
Principle: These are fluorometric or colorimetric assays that measure the enzymatic activity of specific caspases. The assays utilize synthetic substrates that are specifically cleaved by the active caspase, releasing a fluorescent or chromogenic molecule.
Protocol:
-
Cell Lysis: Treat cells with (S)-Apogossypol and prepare cell lysates.
-
Assay Reaction: Add the caspase-9 or caspase-3/7 substrate to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Quantify the caspase activity relative to a control and express it as fold-change.
Conclusion and Future Directions
(S)-Apogossypol and its derivatives represent a promising class of anti-cancer agents that function by reactivating the intrinsic apoptotic pathway through the inhibition of multiple anti-apoptotic Bcl-2 family proteins. The in-depth technical guide provided here outlines the core mechanism of action and provides robust experimental frameworks for the continued investigation of these compounds. Further research should focus on elucidating the precise binding kinetics of (S)-Apogossypol to individual Bcl-2 family members, expanding the in vitro and in vivo efficacy studies across a broader range of cancer types, and identifying potential biomarkers to predict patient response. The continued development of potent and selective pan-Bcl-2 inhibitors like (S)-Apogossypol holds significant promise for advancing the field of targeted cancer therapy.
References
-
This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24–mediated toxicity. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
A plot of the IC 50 vs [substrate] will reveal the binding modality for... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Relation between Experimental log (IC50)s Values and Calculated Binding... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
Mechanism of BCL-2 drug action. BCL-2 inhibitors interact with members... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Anti-apoptosis proteins Mcl-1 and Bcl-xL have different p53-binding profiles. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
A phase II study of AT-101 (gossypol) in chemotherapy-sensitive recurrent extensive stage small cell lung cancer (ES-SCLC). (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials. (n.d.). OUC. Retrieved January 31, 2026, from [Link]
-
Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
A summary of IC50 values for various cell lines (1 × 10⁴ cells/mL)... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
-
How Do BCL2 Inhibitors Work? (2024, July 24). YouTube. Retrieved January 31, 2026, from [Link]
-
Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
-
WWOX Induction Promotes Bcl-XL and Mcl-1 Degradation Through a Lysosomal Pathway upon Stress Responses. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. netjournals.org [netjournals.org]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Technical Guide: Apogossypol Binding Pharmacology to Bcl-xL and Mcl-1
Executive Summary
This technical guide analyzes the binding kinetics, structural mechanisms, and experimental validation of Apogossypol, a polyphenol derivative targeting the Bcl-2 family of anti-apoptotic proteins. Unlike selective BH3 mimetics (e.g., ABT-737) that fail to inhibit Mcl-1, this compound functions as a pan-Bcl-2 inhibitor . It displays broad-spectrum affinity for Bcl-xL, Bcl-2, and the critical resistance factor Mcl-1.[1] This guide provides researchers with comparative affinity data, validated screening protocols, and structural insights necessary for developing this compound-based therapeutics.
Structural Mechanism of Action
The Pan-Inhibitor Scaffold
This compound is a semi-synthetic derivative of Gossypol (a natural product from cottonseeds). While Gossypol possesses two aldehyde groups responsible for non-specific toxicity (Schiff base formation), this compound lacks these aldehydes, significantly improving its toxicology profile while retaining BH3-mimetic activity.
Binding Interface
This compound functions by competitively binding to the hydrophobic BH3-binding grooves (P1–P4 pockets) on the surface of anti-apoptotic proteins.
-
Bcl-xL Interaction: this compound mimics the conserved hydrophobic residues (Leucine, Isoleucine) of pro-apoptotic BH3-only proteins (e.g., BIM, BAD). NMR studies confirm it induces chemical shift perturbations in the
2 and 3 helices of Bcl-xL, effectively displacing sequestered pro-apoptotic effectors. -
Mcl-1 Interaction: Crucially, this compound accommodates the more electropositive and sterically distinct binding groove of Mcl-1, a feat ABT-737 cannot achieve due to steric clashes.
Pathway Visualization
The following diagram illustrates the mechanism where this compound restores apoptosis in resistant cells by neutralizing both Bcl-xL and Mcl-1.
Caption: this compound acts as a dual inhibitor, displacing BAX/BAK from both Bcl-xL and Mcl-1 to trigger MOMP.
Comparative Binding Kinetics
The therapeutic value of this compound lies in its affinity profile compared to first-generation mimetics. While ABT-737 is highly potent against Bcl-xL, it is inert against Mcl-1 (
Table 1: Binding Affinity ( / ) Profile
Values represent consensus data from Fluorescence Polarization (FP) assays. Lower values indicate higher potency.
| Compound | Bcl-xL Affinity ( | Mcl-1 Affinity ( | Specificity Profile |
| This compound (Racemic) | 0.66 | 1.70 | Pan-Bcl-2 Inhibitor |
| (-)-Apogossypol (Eutomer) | ~1.20 | ~1.50 | Balanced Pan-Activity |
| ABT-737 | < 0.01 | > 20.0 | Selective (Bcl-2/xL/w only) |
| Gossypol (Parent) | 0.30 | 1.75 | Pan-Activity (High Toxicity) |
| BI-97C1 (Derivative) | 0.31 | 0.20 | Optimized Pan-Inhibitor |
Technical Insight: While this compound has a lower absolute affinity for Bcl-xL compared to ABT-737 (nanomolar vs. sub-nanomolar), its ability to bind Mcl-1 in the low micromolar range (
M) is sufficient to overcome resistance in Mcl-1 overexpressing tumor lines. Advanced derivatives like Apogossypolone (ApoG2) exhibit improved affinities (nM for Bcl-2; nM for Mcl-1).
Experimental Validation Protocols
To validate this compound binding in a drug discovery context, two orthogonal methods are required: Fluorescence Polarization (for high-throughput screening) and NMR (for structural confirmation).
Protocol A: Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of this compound to displace a fluorescently labeled BH3 peptide from the recombinant protein.[2]
Reagents:
-
Protein: Recombinant Human Bcl-xL or Mcl-1 (GST-tagged or His-tagged,
TM). -
Probe: FITC-labeled BIM-BH3 or BAK-BH3 peptide (
must be determined beforehand, typically 2-10 nM). -
Buffer (Critical): 20 mM Phosphate pH 7.4, 50 mM NaCl, 1 mM EDTA.
-
Detergent: 0.05% Pluronic F-127 or Triton X-100 .
-
Why? Polyphenols like this compound can form colloidal aggregates that sequester proteins non-specifically (PAINS). Detergent prevents false positives.
-
Workflow Steps:
-
Probe Optimization: Titrate protein against fixed probe (e.g., 5 nM) to determine the
of the probe. Select a protein concentration equal to the (typically 20-50 nM) for the competition window. -
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Final DMSO concentration in the well should be < 2%.
-
Incubation: Mix Protein + Probe + this compound. Incubate for 30–60 minutes at Room Temperature in dark.
-
Readout: Measure Fluorescence Polarization (mP units) using a multimode plate reader (Ex: 485 nm, Em: 530 nm).
-
Analysis: Plot mP vs. log[this compound]. Fit to a 4-parameter logistic equation to determine
.[3] Convert to using the Nikolovska-Coleska equation.
Protocol B: NMR Binding Validation ( N-HSQC)
FP assays can yield artifacts. NMR confirms binding to the specific pocket.
Workflow Steps:
-
Sample Prep: Express and purify uniformly
N-labeled Bcl-xL ( M) in 50 mM Phosphate buffer, pH 7.0, 10% . -
Reference Spectrum: Acquire a baseline
HSQC spectrum of the apo-protein. -
Titration: Titrate this compound (dissolved in
-DMSO) at molar ratios of 0.5:1, 1:1, and 2:1 (Ligand:Protein). -
Observation: Monitor chemical shift perturbations (CSPs).
-
Success Criteria: Significant shifts in Val126, Phe105, and Leu130 (Bcl-xL hydrophobic groove residues).
-
Failure Criteria: Global line broadening without specific shifts (indicates protein unfolding or non-specific aggregation).
-
Visualizing the FP Workflow
Caption: FP Assay Logic: this compound binding releases the tracer, reducing polarization signal.
Therapeutic Implications of Mcl-1 Affinity
The binding data highlights a critical operational imperative for drug development:
-
The Resistance Trap: Tumors treated with selective Bcl-xL inhibitors (like ABT-737) rapidly upregulate Mcl-1 as a survival mechanism. Because ABT-737 cannot bind Mcl-1, the drug loses efficacy.
-
The this compound Solution: By maintaining affinity for Mcl-1 (
M), this compound prevents this resistance escape route. -
Clinical Translation: While parent this compound is effective, derivatives like BI-97C1 and Apogossypolone are preferred for clinical progression due to higher potency (nM range) and better metabolic stability, while retaining the pan-inhibitory profile validated in the parent molecule.
References
-
Kitada, S., et al. (2005). Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins. Journal of Medicinal Chemistry. [Link]
-
Wei, J., et al. (2009). this compound derivatives as pan-active Bcl-2 family antagonists. Journal of Medicinal Chemistry. [Link]
-
Probe Reports from the NIH Molecular Libraries Program. Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members. National Center for Biotechnology Information (US). [Link]
-
Becattini, B., et al. (2004). Rational design and real-time monitoring of novel small-molecule inhibitors of Bcl-xL. Chemistry & Biology. [Link]
-
Nikolovska-Coleska, Z., et al. (2004). Development and optimization of a fluorescence polarization assay for the evaluation of small-molecule inhibitors of the Bcl-2 family proteins. Analytical Biochemistry. [Link]
Sources
Apogossypol: A Technical Guide to a Promising Pan-Bcl-2 Inhibitor
This guide provides an in-depth technical overview of Apogossypol, a pivotal molecule in the landscape of apoptosis-targeted cancer therapy. We will delve into its chemical architecture, physicochemical characteristics, mechanism of action, and the experimental methodologies crucial for its study and application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this potent anti-cancer agent.
Strategic Genesis: From Gossypol's Toxicity to this compound's Potential
The journey of this compound begins with its parent compound, Gossypol, a natural polyphenolic aldehyde extracted from the cotton plant (genus Gossypium).[1][2] Gossypol itself demonstrated significant biological activities, including potent antitumor properties that garnered considerable research interest.[1][3] However, its clinical utility was severely hampered by significant toxicity, largely attributed to its two highly reactive aldehyde groups.[2][4][5] This toxicity manifested in various side effects, which led to its discontinuation as a male contraceptive and posed challenges for its development as a cancer therapeutic.[1]
This critical challenge prompted the rational design of this compound. By chemically removing the problematic aldehyde functionalities, researchers engineered a molecule that circumvents the primary source of Gossypol's toxicity.[4][5][6] The resulting compound, this compound, not only exhibits markedly reduced toxicity but also retains, and in some cases surpasses, the potent anti-cancer activity of its predecessor.[4][5][6] It functions as a pan-inhibitor of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) family of proteins, positioning it as a superior lead compound for developing novel therapies that reactivate the cell's intrinsic death program.[2][5][6]
Molecular Architecture and Physicochemical Profile
Chemical Structure
This compound is a semi-synthetic derivative of gossypol, characterized by a binaphthyl core.[2] The defining structural modification from gossypol is the absence of the two aldehyde groups at the 1 and 1' positions of the naphthalene rings. This modification is central to its improved safety profile.[5] Like gossypol, this compound possesses a C2 axis of symmetry and exhibits atropisomerism due to hindered rotation around the single bond connecting the two naphthalene systems.[2] This results in the existence of two stable, non-superimposable enantiomers: (+)-Apogossypol and (-)-Apogossypol.
Caption: Gossypol's structure featuring reactive aldehydes, and this compound's structure lacking them.
Physicochemical Properties
The rational design of this compound not only reduced its toxicity but also conferred favorable physicochemical and pharmacokinetic properties compared to gossypol. Its improved stability and slower clearance contribute to superior blood concentrations over time in preclinical models.[4] However, as a polyphenolic compound, it is susceptible to oxidation. Methodologies for its analysis often require the addition of antioxidants like ascorbic acid to ensure stability during sample processing and storage.[7]
| Property | Data | Source |
| Molecular Formula | C₂₈H₃₀O₆ | Inferred from structure |
| Molecular Weight | 462.53 g/mol | Inferred from structure |
| Appearance | Yellow Solid | [8] |
| Solubility | Soluble in DMSO, Methanol | [6] |
| Stability | Prone to oxidation; stabilized by ascorbic acid in plasma samples. Stable for 24h at 25°C in extracted plasma. | [7] |
| Pharmacokinetics | Slower clearance and superior blood concentrations compared to Gossypol. | [4] |
Synthesis and Analytical Characterization
Semi-Synthetic Pathway
This compound is typically prepared through a semi-synthetic route starting from its natural precursor, gossypol. The core transformation involves the reductive de-formylation to remove the two aldehyde groups. Further chemical modifications can be performed on the this compound scaffold to generate derivatives with enhanced potency or altered specificity.[4][9]
Caption: Overview of the semi-synthetic route to this compound and its derivatives.
Experimental Protocol: Quantitative Analysis by LC/MS/MS
The accurate quantification of this compound in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. The following protocol is a self-validating system for its determination in mouse plasma, adapted from established methodologies.[7]
Objective: To quantify this compound concentrations in mouse plasma using a validated LC/MS/MS method.
Materials:
-
This compound standard
-
Apigenin (Internal Standard, IS)
-
Mouse plasma (K₂EDTA)
-
Ascorbic acid
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
C18 HPLC column
Procedure:
-
Standard and IS Preparation: Prepare stock solutions of this compound and Apigenin (IS) in methanol. Create working solutions and calibration standards by serial dilution in methanol. Add ascorbic acid to all spiking solutions to prevent oxidation.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution.
-
Add 5 µL of ascorbic acid solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC/MS/MS Conditions:
-
LC System: Standard HPLC system.
-
Column: C18 column.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: Implement a gradient profile to separate this compound and the IS from matrix components.
-
Mass Spectrometer: Tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and the IS.
-
-
Validation and Quantification:
-
The method should be validated for a range of 10 to 2000 ng/mL.
-
Assess accuracy (85-115%) and precision (<15%).[7]
-
Calculate the average recovery (typically ~90% for this compound).[7]
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
Quantify this compound in unknown samples using the regression equation from the calibration curve.
-
Mechanism of Action: Reawakening Apoptosis
The Bcl-2 Family: Gatekeepers of Cell Survival
Apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis.[10][11] Its dysregulation is a hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy.[10][11][12] The Bcl-2 family of proteins are the central regulators of the intrinsic apoptotic pathway.[4] This family is composed of anti-apoptotic members (like Bcl-2, Bcl-xL, Mcl-1, and Bfl-1), which promote cell survival, and pro-apoptotic members (like Bax, Bak, Bad, and Bim), which drive cell death.[4] In many cancers, the overexpression of anti-apoptotic proteins creates a survival advantage, effectively blocking the cell's ability to die in response to damage or therapeutic intervention.[4]
This compound: A Potent BH3 Mimetic
The anti-apoptotic Bcl-2 proteins share a surface groove that is crucial for their function. This "BH3-binding groove" sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic cascade.[4][10] this compound functions as a "BH3 mimetic," a class of small molecules designed to mimic the BH3 domain of pro-apoptotic proteins.[4] It binds with high affinity to the BH3 groove of multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[4][13]
This binding competitively displaces the pro-apoptotic proteins, effectively liberating them to carry out their cell-death-inducing functions. By targeting this critical protein-protein interaction, this compound restores the cell's capacity for apoptosis.
Caption: this compound acts as a BH3 mimetic, disrupting the Bcl-2/Bax interaction to induce apoptosis.
Downstream Apoptotic Cascade
The liberation of pro-apoptotic proteins like Bax and Bak initiates a cascade of events culminating in cell death. These effector proteins oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[14] Cytoplasmic cytochrome c triggers the formation of the apoptosome and activates initiator caspase-9, which in turn activates executioner caspases like caspase-3.[3][6] These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[15] Studies have confirmed that this compound treatment leads to the activation of caspases-3, -8, and -9.[6][16]
Binding Affinity Profile
The potency of this compound and its derivatives is reflected in their low nanomolar to micromolar binding affinities for various Bcl-2 family members. This "pan-active" profile is a significant advantage, as many cancers rely on the overexpression of multiple anti-apoptotic proteins for survival.
| Compound | Target Protein | Binding Affinity (IC₅₀ / Kᵢ / EC₅₀) | Source |
| (+)-Apogossypol | Mcl-1 | EC₅₀: 2.6 µM | [17] |
| Bcl-2 | EC₅₀: 2.8 µM | [17] | |
| Bcl-xL | EC₅₀: 3.69 µM | [17] | |
| Apogossypolone (ApoG2) | Bcl-2 | Kᵢ: 35 nM | [18] |
| Mcl-1 | Kᵢ: 25 nM | [18] | |
| Bcl-xL | Kᵢ: 660 nM | [18] | |
| BI79D10 | Bcl-xL | IC₅₀: 190 nM | [13] |
| Bcl-2 | IC₅₀: 360 nM | [13] | |
| Mcl-1 | IC₅₀: 520 nM | [13] | |
| Compound 8r | Bcl-xL | IC₅₀: 0.76 µM | [10] |
| Bcl-2 | IC₅₀: 0.32 µM | [10] | |
| Mcl-1 | IC₅₀: 0.28 µM | [10] | |
| Bfl-1 | IC₅₀: 0.73 µM | [10] |
Preclinical Applications and Methodologies
In Vitro Efficacy
This compound has demonstrated potent, dose-dependent anti-tumor effects across a wide range of human cancer cell lines, including prostate, lung, and lymphoma.[6][10][13] Its efficacy is often assessed using cell viability and apoptosis induction assays.
Experimental Protocol: Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on a cancer cell line (e.g., LNCaP prostate cancer cells).
Part A: Cell Viability (MTT Assay)
-
Cell Seeding: Seed LNCaP cells into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 2–20 µmol/l).[6] Replace the existing medium with the this compound-containing medium. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the EC₅₀ value.
Part B: Apoptosis Detection (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 48 hours as described above.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from an Apoptosis Detection Kit).[4]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Analysis: Quantify the cell populations:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
In Vivo Studies and Derivative Development
In vivo studies using xenograft models have confirmed this compound's anti-tumor activity.[6] These studies consistently show that this compound significantly inhibits tumor growth in a dose-dependent manner with reduced toxicity compared to gossypol.[4][6] This improved therapeutic window has established this compound as a robust lead compound.
The success of this compound has spurred the development of numerous derivatives to further enhance its drug-like properties.[4][10] By making substitutions at the 5 and 5' positions of the binaphthyl core, scientists have created next-generation inhibitors like BI79D10 and BI-97C1 (Sabutoclax) with improved plasma and microsomal stability, and in some cases, even greater potency.[4][13][19] These derivatives represent promising candidates for clinical development.
Conclusion and Future Horizons
This compound represents a triumph of rational drug design, successfully engineering out the toxicity of a potent natural product while preserving its therapeutic mechanism. As a pan-inhibitor of anti-apoptotic Bcl-2 proteins, it effectively targets a fundamental vulnerability of cancer cells. Its well-defined mechanism of action, validated preclinical efficacy, and favorable safety profile make it and its next-generation derivatives highly compelling candidates for cancer therapy.
Future research will likely focus on exploring combination strategies, where this compound could be used to sensitize tumors to conventional chemotherapies or other targeted agents. Further optimization of its pharmacokinetic properties and its evaluation in a broader range of malignancies will continue to define its role in the oncologic armamentarium. The foundational work on this compound provides a powerful blueprint for developing targeted therapies that restore the natural process of apoptosis to combat cancer.
References
- Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design. (2022-05-19). RSC Publishing.
- Inhibitory activity of this compound in human prost
- Apogossypolone, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prost
- (S)-Apogossypol synthesis and chemical properties. Benchchem.
- Quantitative determination of this compound, a pro-apoptotic analog of gossypol, in mouse plasma using LC/MS/MS. PubMed.
- A, structure of Gossypol and this compound. B, structure of 5,5′...
- This compound; NSC736630. MedchemExpress.com.
- This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. PubMed Central.
- This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins. PMC - PubMed Central.
- Design, synthesis and evaluation of novel this compound derivatives targeting anti-apoptotic Bcl-2 family proteins. (2008-05-01). AACR Journals.
- This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. PubMed.
- Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Antiapoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins.
- Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials. PMC - NIH.
- BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. PMC - PubMed Central.
- Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins. PubMed Central.
- Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancre
- Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic P
- Detection of apoptosis: A review of conventional and novel techniques. Analytical Methods (RSC Publishing).
- Preclinical studies of Apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model. (2008-02-14). PubMed.
- The novel BH-3 mimetic apogossypolone induces Beclin-1- and ROS-mediated autophagy in human hep
Sources
- 1. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of this compound, a pro-apoptotic analog of gossypol, in mouse plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of apoptosis: A review of conventional and novel techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Preclinical studies of Apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Apogossypolone, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The novel BH-3 mimetic apogossypolone induces Beclin-1- and ROS-mediated autophagy in human hepatocellular cells - PMC [pmc.ncbi.nlm.nih.gov]
Apogossypol: A Technical Guide to a Promising BH3 Mimetic in Cancer Therapy
Foreword
The intricate dance between cell survival and programmed cell death, or apoptosis, is fundamental to tissue homeostasis. In the realm of oncology, the scales are often tipped towards survival, largely due to the overexpression of anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins stands as a key regulator in this process, making them a prime target for therapeutic intervention. This guide provides an in-depth technical exploration of Apogossypol, a semi-synthetic derivative of the natural product Gossypol, which has emerged as a potent BH3 mimetic compound. We will delve into its mechanism of action, experimental characterization, and its potential as a valuable tool in the arsenal against cancer. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in the evolving landscape of targeted cancer therapies.
The Bcl-2 Family: Gatekeepers of Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family comprises both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1).[1] The balance between these opposing factions dictates a cell's fate. Anti-apoptotic Bcl-2 proteins sequester pro-apoptotic members, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade.[2] Overexpression of these anti-apoptotic proteins is a common feature in many cancers, contributing to tumor initiation, progression, and resistance to conventional therapies.[1]
The concept of "BH3 mimetics" arises from the discovery that the pro-apoptotic activity of BH3-only proteins is mediated through their amphipathic α-helical BH3 domain.[3] This domain binds to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, neutralizing their inhibitory function.[4] Small molecules that mimic this interaction can thereby unleash the pro-apoptotic machinery, offering a targeted approach to inducing cancer cell death.[3]
Figure 1: The intrinsic pathway of apoptosis regulated by the Bcl-2 family.
This compound: From Natural Product to Optimized BH3 Mimetic
Gossypol, a naturally occurring polyphenolic aldehyde from cottonseed, was one of the early identified inhibitors of anti-apoptotic Bcl-2 proteins.[2] However, its clinical utility has been hampered by toxicity, likely due to its two reactive aldehyde groups.[5] This led to the rational design of this compound, a semi-synthetic derivative that lacks these aldehydes.[6] This structural modification significantly reduces toxicity while retaining, and in some cases improving, its pro-apoptotic activity.[6] Preclinical studies have demonstrated that this compound exhibits superior efficacy and a better safety profile compared to its parent compound, Gossypol.[3]
Mechanism of Action
This compound functions as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, binding with moderate to high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Mcl-1.[3][7] By occupying this groove, this compound disrupts the interaction between anti-apoptotic and pro-apoptotic proteins, thereby liberating pro-apoptotic effectors like Bax and Bak.[4] The pro-apoptotic activity of this compound and its derivatives has been shown to be dependent on the presence of Bax and Bak, confirming its mechanism as a true BH3 mimetic.[2][8] This liberation of Bax and Bak leads to their activation, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane, triggering the downstream caspase cascade and apoptosis.[9]
Figure 2: Mechanism of action of this compound as a BH3 mimetic.
Structure-Activity Relationship
The development of this compound has spurred further investigation into its derivatives to enhance potency and selectivity. Structure-activity relationship (SAR) studies have been guided by techniques such as nuclear magnetic resonance (NMR) binding assays and computational docking.[8] These studies have revealed that substitutions at the 5 and 5' positions of the this compound scaffold can significantly impact binding affinity and cellular activity.[10] For instance, the derivative BI79D10, with substitutions at these positions, demonstrates improved binding to Bcl-xL, Bcl-2, and Mcl-1 compared to the parent compound.[7]
| Compound | Bcl-2 (IC50, nM) | Bcl-xL (IC50, nM) | Mcl-1 (IC50, nM) | H460 Cell Growth (EC50, nM) | Reference |
| This compound | - | - | - | ~10300 | [3] |
| BI79D10 | 360 | 190 | 520 | 680 | [7][8] |
| Compound 8r | 320 | 760 | 280 | 330 (H460) | [2] |
Table 1: Comparative in vitro activity of this compound and its derivatives. IC50 values represent the concentration required for 50% inhibition of binding in fluorescence polarization assays. EC50 values represent the concentration for 50% inhibition of cell growth.
Experimental Characterization of this compound
A robust and multi-faceted experimental approach is crucial for the comprehensive characterization of BH3 mimetics like this compound. The following section details key in vitro and in vivo assays, providing a framework for their execution and interpretation.
In Vitro Binding Affinity: Fluorescence Polarization Assay
Fluorescence Polarization (FP) is a powerful technique to quantify the binding affinity of small molecules to their protein targets in a homogenous format.[11] The assay measures the change in the rotational speed of a fluorescently labeled probe (e.g., a BH3 peptide) upon binding to a larger protein (e.g., a Bcl-2 family member). Unbound, the small probe tumbles rapidly, resulting in low polarization of emitted light. Upon binding, the larger complex tumbles slower, leading to an increase in polarization. A competitor compound like this compound will displace the fluorescent probe, causing a decrease in polarization.
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Protein Solution: Prepare recombinant GST-tagged Bcl-2, Bcl-xL, or Mcl-1 protein at a final concentration of 50 nM in assay buffer.[3]
-
Fluorescent Probe: Use a FITC-conjugated Bim BH3 peptide at a final concentration of 15 nM in assay buffer.[3]
-
Compound Dilution: Prepare a serial dilution of this compound or its derivatives in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
In a 384-well black plate, add 10 µL of the protein solution to each well.
-
Add 10 µL of the compound dilution (or DMSO for control) and incubate for 2 minutes at room temperature.[3]
-
Add 10 µL of the fluorescent probe and incubate for an additional 10 minutes at room temperature, protected from light.[3]
-
Measure fluorescence polarization using a plate reader with excitation at 480 nm and emission at 535 nm.[3]
-
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 3: Workflow for a Fluorescence Polarization competition assay.
Cellular Apoptosis Induction: Caspase Activity Assay
Caspases are a family of proteases that are the central executioners of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a direct readout of apoptosis induction in cells. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for this purpose.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., H460 lung cancer cells) in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or its derivatives for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells.
-
Plot the fold-change in caspase activity against the compound concentration.
-
Mechanistic Validation: Western Blot Analysis of Bcl-2 Family Proteins and Bax/Bak Dependence
Western blotting is an essential technique to investigate the molecular mechanism of this compound-induced apoptosis. It allows for the detection of changes in the expression levels of key apoptotic proteins. Furthermore, to confirm the on-target activity of this compound, it is crucial to demonstrate its dependence on the pro-apoptotic proteins Bax and Bak.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the caspase assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Cell Lines:
-
Utilize wild-type mouse embryonic fibroblasts (MEFs) and Bax/Bak double knockout (DKO) MEFs.[8]
-
-
Cell Viability Assay:
-
Treat both wild-type and DKO MEFs with a range of concentrations of this compound or its derivatives for 48-72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo® assay.
-
-
Interpretation:
In Vivo Efficacy: Xenograft Tumor Models
To evaluate the therapeutic potential of this compound in a physiological context, in vivo studies using xenograft models are indispensable. These models involve the implantation of human cancer cells into immunocompromised mice.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., WSU-FSCCL lymphoma cells) into the flank of the mice.[12]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or its derivatives via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 600 mg/kg).[12] The control group receives the vehicle.
-
-
Efficacy Endpoints:
-
Measure tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Primary efficacy endpoints include tumor growth inhibition (TGI) and an increase in lifespan (%ILS).[12]
-
| Parameter | This compound | Gossypol | Reference |
| Toxicity | Markedly reduced | Higher toxicity | [3] |
| Efficacy | Superior | - | [3] |
| Pharmacokinetics | Slower clearance, higher blood concentrations | Faster clearance | [3] |
Table 2: In vivo comparison of this compound and Gossypol in mice.
Future Perspectives and Conclusion
This compound represents a significant advancement in the development of BH3 mimetic drugs. Its improved safety profile compared to Gossypol, coupled with its potent pan-inhibitory activity against key anti-apoptotic Bcl-2 family members, makes it a compelling candidate for further preclinical and clinical investigation. The ongoing exploration of its derivatives holds the promise of identifying next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties.
This technical guide has provided a comprehensive overview of the core principles underlying this compound's function as a BH3 mimetic, along with detailed experimental frameworks for its characterization. The provided protocols are intended to serve as a robust starting point for researchers in the field, emphasizing the importance of rigorous, self-validating experimental design. As our understanding of the complex interplay within the Bcl-2 family deepens, targeted therapies like this compound will undoubtedly play an increasingly vital role in the personalized treatment of cancer.
References
-
BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
BH3 Mimetics: Status of the Field and New Developments. (2008). Molecular Cancer Therapeutics, 7(11), 3158-3161. Retrieved January 31, 2026, from [Link]
-
This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. (2010). Journal of Medicinal Chemistry, 53(10), 4184-4195. Retrieved January 31, 2026, from [Link]
-
Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective. (2022). Frontiers in Molecular Biosciences, 9, 868839. Retrieved January 31, 2026, from [Link]
-
This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PMC. (2010). Journal of Medicinal Chemistry, 53(10), 4184-4195. Retrieved January 31, 2026, from [Link]
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? (2002). Cellular and Molecular Life Sciences, 59(4), 670-677. Retrieved January 31, 2026, from [Link]
-
This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. (2009). Journal of Medicinal Chemistry, 52(14), 4511-4523. Retrieved January 31, 2026, from [Link]
-
Preclinical studies of Apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model. (2008). Molecular Cancer, 7, 20. Retrieved January 31, 2026, from [Link]
-
This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PubMed Central. (2009). Journal of Medicinal Chemistry, 52(14), 4511-4523. Retrieved January 31, 2026, from [Link]
-
The novel BH-3 mimetic apogossypolone induces Beclin-1- and ROS-mediated autophagy in human hepatocellular cells. (2013). Cell Death & Disease, 4, e489. Retrieved January 31, 2026, from [Link]
-
This compound-mediated reorganisation of the endoplasmic reticulum antagonises mitochondrial fission and apoptosis - PMC. (2019). Cell Death & Differentiation, 26, 2679-2693. Retrieved January 31, 2026, from [Link]
-
Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins. (2009). Journal of Medicinal Chemistry, 52(14), 4511-4523. Retrieved January 31, 2026, from [Link]
-
Apogossypolone, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PMC. (2008). Molecular Cancer Therapeutics, 7(8), 2287-2297. Retrieved January 31, 2026, from [Link]
-
Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Antiapoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins. (2009). Journal of Medicinal Chemistry, 52(14), 4511-4523. Retrieved January 31, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gossypol induces Bax/Bak-independent activation of apoptosis and cytochrome c release via a conformational change in Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. Preclinical studies of Apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Efficacy and Toxicity of Apogossypol
For drug development professionals, researchers, and scientists, this guide provides a comprehensive technical overview of the preclinical in vivo evaluation of Apogossypol, a promising derivative of Gossypol. This document synthesizes critical data on its efficacy, toxicity profile, and mechanism of action, offering field-proven insights into the experimental designs that validate its therapeutic potential.
Introduction: The Rationale for this compound Development
Gossypol, a natural polyphenolic aldehyde extracted from cottonseed, has long been recognized for its potent anticancer properties.[1] Its mechanism of action involves the inhibition of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins, which are crucial regulators of programmed cell death and are frequently overexpressed in various malignancies.[2][3] However, the clinical utility of Gossypol has been hampered by significant toxicity, largely attributed to its two reactive aldehyde groups.[1]
This limitation prompted the rational design of this compound, a semi-synthetic derivative that lacks these aldehyde moieties.[3][4] The core hypothesis underpinning its development was that the removal of these toxic groups would preserve the compound's affinity for Bcl-2 proteins while markedly reducing its adverse effects. Preclinical data has since validated this hypothesis, demonstrating this compound's superior efficacy and significantly lower toxicity profile compared to its parent compound.[4][5]
Mechanism of Action: A Pan-Inhibitor of Anti-Apoptotic Bcl-2 Family Proteins
This compound functions as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[2] This action liberates the pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade, culminating in apoptosis.[6]
This compound exhibits a broad inhibitory profile across the Bcl-2 family, a critical attribute for overcoming resistance mechanisms in tumors that may upregulate different anti-apoptotic members.
Binding Affinities of this compound for Bcl-2 Family Proteins:
| Bcl-2 Family Protein | Binding Affinity (Ki in µM) |
| Bcl-2 | 0.64[7] |
| Bcl-xL | 2.80[7] |
| Bcl-w | 2.10[7] |
| Mcl-1 | 3.35[7] |
Note: Lower Ki values indicate stronger binding affinity.
Caption: this compound's Mechanism of Action.
In Vivo Efficacy of this compound
Preclinical studies in various xenograft models have consistently demonstrated the anti-tumor efficacy of this compound. These studies are crucial for establishing proof-of-concept and guiding the design of clinical trials.
Summary of In Vivo Efficacy Data:
| Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Findings | Reference |
| Nasopharyngeal Carcinoma (CNE-2 cells) | BALB/c nude mice | Not specified | 65.49% tumor growth inhibition.[2] | [2] |
| Prostate Cancer (LNCaP cells) | Nude mice | 20 mg/kg | Significant dose-dependent inhibition of tumor growth.[4][5][8] | [4][5][8] |
| Follicular Lymphoma (WSU-FSCCL cells) | SCID mice | Not specified | Significant anti-lymphoma effect with an 84% increase in lifespan for intravenously treated mice.[9] | [9] |
| Gastric Cancer | Murine xenograft | Not specified | Significant tumor growth delay observed via real-time bioluminescence imaging.[10] | [10] |
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
The following protocol outlines a standardized approach for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model. This self-validating system includes critical steps for ensuring reproducibility and data integrity.
Step-by-Step Methodology:
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., CNE-2, LNCaP) in appropriate media until they reach the logarithmic growth phase (80-90% confluency). The health and viability of the cells at the time of injection are paramount for successful tumor engraftment.
-
Harvest cells using trypsin, wash with sterile PBS, and resuspend in a serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. A trypan blue exclusion test should be performed to ensure >95% viability.
-
-
Animal Handling and Tumor Implantation:
-
Utilize immunodeficient mice (e.g., BALB/c nude or SCID), typically 4-6 weeks old. Acclimatize the animals for at least one week before the experiment.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group). This ensures an even distribution of tumor sizes at the start of treatment, which is critical for statistical validity.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The vehicle should be tested alone in the control group to account for any effects of the delivery medium.
-
Administer this compound via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) according to the planned dosing schedule.
-
-
Data Collection and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, body weight changes (as an indicator of toxicity), and biomarker analysis from tumor tissue at the end of the study.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
Caption: Acute Toxicity Study Workflow.
Conclusion and Future Directions
This compound represents a significant advancement over its parent compound, Gossypol, demonstrating potent in vivo anti-tumor efficacy across a range of cancer models with a markedly improved toxicity profile. Its mechanism as a pan-inhibitor of the Bcl-2 family of anti-apoptotic proteins provides a strong rationale for its continued development.
Future preclinical research should focus on further defining the MTD in different species, exploring its efficacy in combination with other standard-of-care chemotherapeutics, and investigating its potential in patient-derived xenograft (PDX) models to better predict clinical response. The comprehensive data generated from these rigorous in vivo studies will be instrumental in guiding the successful translation of this compound from a promising preclinical candidate to an effective clinical therapeutic.
References
Sources
- 1. Apogossypolone induces apoptosis and autophagy in nasopharyngeal carcinoma cells in an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effects of gossypol on murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical studies of Apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ApoG2 induces ER stress-dependent apoptosis in gastric cancer cells in vitro and its real-time evaluation by bioluminescence imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Racemic Apogossypol vs. Individual Isomers: A Technical Analysis of Bioactivity and Development Viability
Topic: Racemic Apogossypol versus Individual Isomers Activity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Chirality Paradox
In the development of atropisomeric small molecules, the pharmaceutical industry typically favors single-isomer development to avoid off-target toxicity or metabolic discrepancies. However, This compound presents a rare exception to this rule. Unlike its parent compound Gossypol, where the (-)-isomer (AT-101) exhibits superior potency, extensive characterization reveals that racemic this compound is equipotent to its isolated (-)- and (+)-atropisomers across key Bcl-2 family targets.
Chemical Foundation: Atropisomerism in Bcl-2 Inhibitors
Structural Origins
This compound is a semi-synthetic derivative of Gossypol, lacking the two reactive aldehyde groups at the 1,1' positions. The molecule exhibits atropisomerism —axial chirality resulting from restricted rotation around the binaphthyl C-C bond.
-
Gossypol: High rotational barrier due to bulky aldehyde and hydroxyl groups. The (-)-isomer mimics the BH3 domain of pro-apoptotic proteins more effectively than the (+)-isomer.
-
This compound: Removal of the aldehydes reduces the steric bulk, yet the molecule retains a rotational barrier high enough to permit the isolation of distinct atropisomers using chiral HPLC. Despite this, the spatial arrangement of the pharmacophores in both isomers allows for nearly identical binding modes within the hydrophobic grooves of Bcl-2 and Bcl-xL.
Stability Classification
This compound atropisomers fall into Class 2/3 (LaPlante Classification), meaning they are stable enough to be isolated and characterized without rapid racemization at physiological temperatures. This stability is critical; if they racemized rapidly (Class 1), the discussion of individual isomers would be moot. The decision to use the racemate is therefore driven by biological equipotency , not chemical instability.
Comparative Pharmacology: Racemate vs. Isomers
The following data synthesizes binding affinity (Ki) and cellular efficacy (EC50) from pivotal studies comparing the racemate against resolved isomers.
Bcl-2 Family Binding Affinity (Fluorescence Polarization)
| Compound Form | Target: Bcl-xL (Ki/Kd) | Target: Mcl-1 (Ki) | Target: Bcl-2 (Ki) | Binding Mode Insight |
| (-)-Apogossypol | ~1.7 µM | 1.4 µM | ~0.6 µM | Mimics BH3 domain insertion. |
| (+)-Apogossypol | ~1.7 µM | 1.7 µM | ~0.6 µM | Adopts similar pose despite axial twist. |
| Racemic this compound | 1.7 µM | 3.1 µM | 0.64 µM | Functionally Equipotent |
| Reference (Gossypol) | 0.3 - 3.0 µM (Isomer dependent) | Isomer dependent | Isomer dependent | (-)-isomer is 10x more potent. |
Key Technical Insight: Unlike Gossypol, where the (+)-isomer is significantly less active and potentially cytotoxic via off-target mechanisms, this compound isomers show a negligible difference in inhibitory constant (Ki). The slight elevation in Ki for the racemate against Mcl-1 is statistically marginal in the context of cellular efficacy.
Cellular Cytotoxicity (H460 & PC3 Cell Lines)
In viability assays (Annexin V/PI staining), the dose-response curves for racemic this compound overlap almost perfectly with those of the pure (-)-isomer.
-
Racemate EC50: ~2.5 - 3.0 µM
-
(-)-Isomer EC50: ~2.3 - 2.8 µM
-
(+)-Isomer EC50: ~2.5 - 3.0 µM
Mechanism of Action & Pathway Visualization
The following diagram illustrates the binding mechanism where this compound displaces pro-apoptotic proteins (Bax/Bak) from the anti-apoptotic sequestering agents (Bcl-2/Bcl-xL).
Figure 1: Mechanism of Action. This compound functions as a BH3 mimetic, liberating Bax/Bak to initiate the mitochondrial apoptotic cascade.
Experimental Protocols
Protocol A: Chiral Separation of this compound Isomers
To verify the equipotency claims, researchers must isolate the isomers. The following HPLC protocol is the industry standard for binaphthyl derivatives.
Equipment: Preparative HPLC system (e.g., Waters or Shimadzu). Column: Whelk-O 2 (Regis Technologies), 10 µm, 250 × 4.6 mm.
-
Note: The Whelk-O 2 is preferred over Whelk-O 1 for its enhanced stability with organic modifiers.
Methodology:
-
Sample Prep: Dissolve 10 mg Racemic this compound in 1 mL Hexane/Isopropanol (90:10). Filter through 0.45 µm PTFE.
-
Mobile Phase: Isocratic elution.
-
Solvent A: Hexane (0.1% Acetic Acid)
-
Solvent B: 2-Propanol (0.1% Acetic Acid)
-
Ratio: 92% A / 8% B.
-
-
Conditions:
-
Flow Rate: 2.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
-
-
Elution Order:
-
(-)-Apogossypol: Retention time ~5.7 min.
-
(+)-Apogossypol: Retention time ~8.4 min.
-
-
Validation: Re-inject fractions to confirm >98% enantiomeric excess (ee).
Figure 2: Workflow for the chiral resolution of this compound atropisomers.
Protocol B: Fluorescence Polarization (FP) Binding Assay
This assay quantifies the displacement of a fluorescently labeled BH3 peptide by this compound.
-
Reagents:
-
Protein: Recombinant Bcl-xL or Mcl-1 (GST-tagged, purified).
-
Probe: FITC-labeled Bak-BH3 peptide (Sequence: GQVGRQLAIIGDDINR).
-
Buffer: 20 mM Phosphate (pH 7.4), 1 mM EDTA, 50 mM NaCl, 0.05% Pluronic F-68.
-
-
Procedure:
-
Step 1: Dilute protein to a concentration of ~15-30 nM (determined by Kd of the probe).
-
Step 2: Add FITC-Bak peptide (final conc. 15 nM).
-
Step 3: Add serial dilutions of this compound (Racemate or Isomer) in DMSO (final DMSO < 2%).
-
Step 4: Incubate for 30 minutes at Room Temperature in the dark.
-
Step 5: Read Polarization (mP) on a multimode plate reader (Ex: 485 nm, Em: 530 nm).
-
-
Analysis: Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response model to determine IC50. Convert to Ki using the Nikolovska-Coleska equation.
Strategic Recommendation
Verdict: Develop the Racemate.
The comparative data supports the development of racemic this compound over single-isomer formulations for the following reasons:
-
Therapeutic Equivalence: Unlike Gossypol, where the (-)-isomer is the active pharmacophore, this compound's isomers are functionally identical in Bcl-2 family inhibition.
-
Manufacturing Efficiency: Synthesizing and purifying a single atropisomer introduces significant cost and complexity (chiral chromatography or asymmetric synthesis). The racemate is synthetically accessible in fewer steps.
-
Regulatory Precedent: While regulators generally prefer single isomers, the justification for a racemate is accepted when both isomers are equipotent and possess similar toxicology profiles. This compound fits these criteria.
Cautionary Note: This recommendation applies strictly to this compound. Derivatives with added chiral centers or bulky substitutions (e.g., BI-97C1) may reinstate significant potency differences between isomers, necessitating a return to chiral separation strategies.
References
-
Synthesis and evaluation of this compound Atropisomers as Potential Bcl-xL Antagonists. Source: Cancer Letters (2009).[1] URL:[Link]
-
This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins. Source: Molecular Cancer Therapeutics (2009). URL:[Link]
-
Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology. Source: Journal of Organic Chemistry (2013). URL:[Link]
-
Atropisomerism in the Pharmaceutically Relevant Realm. Source: Journal of Medicinal Chemistry (2022). URL:[Link]
-
Probe Reports from the NIH Molecular Libraries Program: Affinity (Ki) of BCL-2 Inhibitors. Source: NCBI Bookshelf. URL:[Link]
Sources
Technical Deep Dive: Apogossypol in Hematological Malignancies Research
Executive Summary
The clinical success of Venetoclax (ABT-199) in Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML) validated the B-cell lymphoma 2 (Bcl-2) family as a therapeutic target. However, resistance mechanisms, primarily driven by the upregulation of Mcl-1 and Bcl-xL , necessitate the development of pan-Bcl-2 inhibitors.[1]
Apogossypol , a semi-synthetic derivative of the natural polyphenol Gossypol, has emerged as a critical lead compound. Unlike Venetoclax, which is Bcl-2 selective, this compound functions as a pan-BH3 mimetic , inhibiting Bcl-2, Bcl-xL, and Mcl-1 with nanomolar affinity. By eliminating the reactive aldehyde groups present in the parent compound Gossypol, this compound offers a superior toxicity profile while retaining broad-spectrum efficacy. This guide details the mechanistic rationale, pharmacological data, and experimental protocols for investigating this compound in hematological malignancies.
Molecular Architecture & Mechanism of Action
Structural Evolution: Gossypol to this compound
Gossypol (AT-101) possesses two reactive aldehyde groups that form Schiff bases with cellular proteins, leading to non-specific toxicity (hepatotoxicity, gastrointestinal distress).
-
Modification: this compound is synthesized by removing these aldehyde groups.[2]
-
Result: This structural refinement maintains the polyphenol core required for BH3-groove binding but significantly improves chemical stability and reduces off-target toxicity.
Mechanism: Pan-Bcl-2 Inhibition
This compound functions as a BH3 mimetic.[2] It binds to the hydrophobic groove of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1), displacing pro-apoptotic BH3-only proteins (like BIM, PUMA) or effectors (BAX, BAK). This displacement triggers Mitochondrial Outer Membrane Permeabilization (MOMP), cytochrome c release, and subsequent caspase-dependent apoptosis.
Visualization: Mechanism of Action
Figure 1: this compound binds to Bcl-2, Bcl-xL, and Mcl-1, liberating BAX/BAK to induce MOMP.
Comparative Pharmacology
The following data highlights this compound's advantage as a broad-spectrum inhibitor compared to the selective inhibitor Venetoclax and the toxic parent compound Gossypol.
Table 1: Binding Affinity (Ki) Profile
Data synthesized from fluorescence polarization assays (Kitada et al., Wei et al.).
| Compound | Bcl-2 Ki (nM) | Bcl-xL Ki (nM) | Mcl-1 Ki (nM) | Specificity Profile |
| This compound | 660 | 2,800 | 3,350 | Pan-Inhibitor |
| Gossypol (AT-101) | 300 | 3,000 | 1,750 | Pan-Inhibitor (Toxic) |
| Venetoclax (ABT-199) | < 0.01 | > 4,000 | > 10,000 | Bcl-2 Selective |
| ApoG2 (Derivative) | 35 | 660 | 25 | Potent Pan-Inhibitor |
Table 2: Pharmacokinetic & Toxicity Comparison
| Feature | Gossypol | This compound | Clinical Implication |
| Reactive Aldehydes | Yes (2) | No | This compound has reduced non-specific protein binding. |
| MTD (Mice) | ~40 mg/kg | >80 mg/kg | Higher therapeutic window for this compound. |
| Stability | Unstable (Schiff base formation) | Stable | This compound is suitable for formulation, though rapid clearance remains a challenge. |
| Primary Toxicity | Hepatotoxicity, GI | Minimal | Improved safety profile for long-term dosing. |
Preclinical Efficacy in Hematological Models
Chronic Lymphocytic Leukemia (CLL)
In Bcl-2 transgenic mouse models (which mimic CLL pathology), this compound demonstrates significant reduction in splenic B-cell burden.
-
Key Finding: this compound induces apoptosis in CLL B-cells resistant to standard chemotherapy due to Mcl-1 overexpression.
-
Dosing Reference: 60 µmol/kg (~31 mg/kg) oral daily dosing has shown efficacy without the weight loss associated with Gossypol.
Diffuse Large B-Cell Lymphoma (DLBCL)
This compound and its derivative ApoG2 have shown efficacy in DLBCL xenografts (e.g., WSU-DLCL2 cell lines).[3]
-
Synergy: Preclinical data suggests synergy when combined with CHOP chemotherapy or autophagy inhibitors (e.g., chloroquine), as Bcl-2 inhibition can trigger protective autophagy.
Experimental Methodologies
In Vitro Evaluation Workflow
To validate this compound activity in your specific cell lines (e.g., HL-60, Jurkat, MEC-1), follow this standardized workflow.
Protocol A: Annexin V/PI Apoptosis Assay
-
Seeding: Seed cells at
cells/mL in 6-well plates. -
Treatment: Treat with this compound (0.1, 1.0, 5.0, 10.0 µM) for 24–48 hours. Include Venetoclax (1 µM) as a control for Bcl-2 dependence comparison.
-
Harvesting: Centrifuge at 300 x g for 5 min. Wash with cold PBS.
-
Staining: Resuspend in 100 µL Annexin-binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate 15 min at RT in the dark.
-
Analysis: Analyze via flow cytometry within 1 hour.
-
Q3 (Annexin+/PI-): Early Apoptosis (Primary mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
In Vivo Xenograft Protocol
For evaluating efficacy in murine models of leukemia/lymphoma.
Protocol B: Murine Dosing Regimen
-
Model: SCID or Nude mice inoculated subcutaneously (flank) or intravenously (systemic leukemia model) with
cells. -
Formulation: this compound is lipophilic. Dissolve in 100% Sesame Oil (for oral gavage) or a mixture of PEG400/Ethanol/Saline (for IP injection).
-
Dosing Schedule:
-
Group 1 (Control): Vehicle only.
-
Group 2 (this compound):60 µmol/kg (~30 mg/kg) via Oral Gavage (PO) or IP, daily for 5 days/week for 3 weeks.
-
Group 3 (Comparator): Venetoclax 100 mg/kg PO daily.
-
-
Endpoints: Tumor volume (caliper), Spleen weight (leukemia burden), and Body weight (toxicity proxy).
Visualization: Experimental Workflow
Figure 2: Standardized workflow for preclinical evaluation of this compound.
Synthesis & Future Directions: The "ApoG2" Evolution
While this compound solves the toxicity issue of Gossypol, it suffers from rapid metabolic clearance. This limitation led to the development of Apogossypolone (ApoG2) and BI79D10 .
-
Synthesis Note: this compound is synthesized by treating Gossypol with NaOH to remove the aldehyde groups (deformylation).
-
Next-Gen Derivatives: ApoG2 (oxidized this compound) displays higher affinity for Mcl-1 (Ki = 25 nM) and better metabolic stability. Researchers initiating new studies should consider including ApoG2 alongside this compound to benchmark "first-generation" vs. "next-generation" pan-Bcl-2 inhibition.
References
-
Kitada, S., et al. (2003). Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins.Journal of Medicinal Chemistry .
-
Wei, J., et al. (2009). This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins.[2][4]Molecular Cancer Therapeutics .[5]
-
Arnold, A. A., et al. (2008). Preclinical studies of this compound: a novel Bcl-2 antagonist in CLL.Blood .[6]
-
Sun, Y., et al. (2008). Apogossypolone, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo.[3]Cancer Biology & Therapy .
-
Opferman, J. T. (2016). Attacking cancer's Achilles heel: targeting anti-apoptotic BCL-2 family members.[7]FEBS Journal .
Sources
- 1. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apogossypolone, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relevance, Risks, and Benefits of Early‐Phases Clinical Trials Participations for Patients With Hematological Malignancies From 2008 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A PHASE 1, OPEN-LABEL, DOSE ESCALATION AND EXPANSION STUDY OF STX-0712 IN PATIENTS WITH ADVANCED HEMATOLOGIC MALIGNANCIES | Dana-Farber Cancer Institute [dana-farber.org]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
Early-stage research on Apogossypol's therapeutic potential
Topic: Technical Deep Dive: Apogossypol as a Pan-Bcl-2 Inhibitor Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
From Natural Product Liability to Targeted Therapeutic Candidate
Executive Summary
The therapeutic targeting of the Bcl-2 family proteins represents a cornerstone strategy in overcoming apoptosis resistance in oncology. While the natural polyphenol Gossypol demonstrated potent pan-Bcl-2 inhibition, its clinical utility was severely compromised by toxicity arising from two reactive aldehyde groups.[1] This compound , a semi-synthetic derivative, eliminates these aldehydes, retaining the BH3-mimetic efficacy while significantly improving the toxicology and pharmacokinetic profile. This guide provides a technical analysis of this compound’s mechanism, preclinical data, and specific experimental protocols for validating its therapeutic potential.
Chemical Biology: The "Aldehyde" Factor
The transition from Gossypol to this compound is a case study in rational drug design focused on reducing off-target reactivity.
-
Parent Compound (Gossypol): Contains two aldehyde (-CHO) groups at the ortho position. These groups form Schiff bases with amino groups of lysine residues in proteins, leading to non-specific toxicity (e.g., inhibition of dehydrogenases) and poor stability.
-
This compound: Synthesized via the removal of these aldehyde groups. This structural modification prevents the formation of Schiff bases, thereby eliminating the primary source of Gossypol's systemic toxicity without altering the polyphenol core required for hydrophobic groove binding on Bcl-2 proteins.
Stability Profile
This compound exhibits superior stability in plasma compared to Gossypol. In mouse plasma stability assays, this compound concentrations remain stable (>90% recovery) for over 24 hours, whereas Gossypol undergoes rapid degradation and protein cross-linking.
Mechanism of Action: Pan-Bcl-2 Inhibition
Unlike selective inhibitors (e.g., Venetoclax for Bcl-2), this compound acts as a pan-Bcl-2 inhibitor .[2] It binds to the hydrophobic BH3-binding groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1 .[3]
Mechanistic Pathway[3][4]
-
Binding: this compound functions as a BH3 mimetic, inserting itself into the hydrophobic groove of anti-apoptotic proteins.
-
Displacement: It displaces pro-apoptotic BH3-only proteins (e.g., Bim, Puma) or multi-domain effectors (Bax, Bak).
-
Activation: Freed Bax/Bak oligomerize at the mitochondrial outer membrane (MOM).
-
MOMP: This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), Cytochrome c release, and caspase activation.
Figure 1: Mechanism of Action. This compound competitively binds to anti-apoptotic proteins, releasing Bax/Bak to initiate the mitochondrial apoptotic pathway.
Preclinical Pharmacology & Data Analysis
Binding Affinity Comparison
This compound and its derivatives (e.g., Apogossypolone/ApoG2) maintain nanomolar to low-micromolar affinity for key Bcl-2 family members.[4][5] Note the broad spectrum of activity compared to selective inhibitors.
Table 1: Comparative Binding Affinities (Ki / IC50)
| Compound | Bcl-2 | Bcl-xL | Mcl-1 | Source |
| Gossypol | 320 nM | 480 nM | 180 nM | [Kitada et al., 2008] |
| This compound | 2.8 µM | 2.9 µM | 1.5 µM | [Wei et al., 2009] |
| Apogossypolone (ApoG2) | 35 nM | 660 nM | 25 nM | [Arnold et al., 2008] |
| BI79D10 (Derivative) | 360 nM | 190 nM | 520 nM | [Wei et al., 2010] |
Note: Values represent Ki or IC50 depending on the specific fluorescence polarization assay conditions cited in the literature.
Toxicity Profile
The elimination of aldehydes results in a drastic reduction in toxicity, a critical differentiator for drug development.
Table 2: In Vivo Toxicity Profile (Mouse Models)
| Parameter | Gossypol Treatment | This compound Treatment |
| Max Tolerated Dose (MTD) | Low (~15-30 mg/kg) | High (>80 mg/kg) |
| Gastrointestinal Toxicity | Severe (Distension, obstruction) | Negligible |
| Weight Loss | Significant (>10% body weight) | None / Stable |
| Organ Damage | Hepatotoxicity, Cardiotoxicity | No significant lesions |
Experimental Protocols
Protocol A: Fluorescence Polarization (FP) Binding Assay
Purpose: To quantitate the binding affinity (IC50/Ki) of this compound to recombinant Bcl-2 family proteins. This assay relies on the displacement of a fluorescently labeled BH3 peptide.
Reagents:
-
Protein: Recombinant Bcl-2, Bcl-xL, or Mcl-1 (GST-tagged or His-tagged).
-
Tracer: Fluorescein-labeled BH3 peptide (e.g., FITC-Bak-BH3 or FITC-Bid-BH3).
-
Buffer: 20 mM phosphate buffer (pH 7.4), 1 mM EDTA, 50 mM NaCl, 0.05% Pluronic F-68.
Step-by-Step Methodology:
-
Tracer Calibration: Dilute the FITC-BH3 peptide to 5 nM in the assay buffer.
-
Protein Titration: Determine the Kd of the protein-tracer pair by titrating protein (0 to 1 µM) against fixed tracer. Select a protein concentration equal to the Kd for the competition assay.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Final DMSO concentration in the well should be <2%.
-
Incubation:
-
Add 20 µL of protein solution to 384-well black plates.
-
Add 1 µL of this compound dilution.
-
Add 20 µL of tracer solution.
-
Incubate in the dark at Room Temperature (RT) for 30 minutes.
-
-
Measurement: Read Fluorescence Polarization (mP units) using a multi-mode plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Analysis: Plot mP vs. Log[Concentration]. Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.
Protocol B: In Vivo Efficacy (Bcl-2 Transgenic Mouse Model)
Purpose: To validate the therapeutic efficacy of this compound in a system driven specifically by Bcl-2 overexpression.[3]
Model: B6 mice transgenic for human Bcl-2 (overexpressed in B-cells), leading to splenomegaly.[3]
Step-by-Step Methodology:
-
Cohort Selection: Age-matched Bcl-2 transgenic mice (6-8 weeks old).
-
Formulation: Dissolve this compound in a vehicle suitable for IP injection (e.g., Sesame Oil or Cremophor EL/Ethanol/Saline).
-
Treatment Regimen:
-
Group A (Control): Vehicle only.
-
Group B (Treatment): this compound (e.g., 60 mg/kg), Daily or Q2D for 14 days.
-
-
Endpoint Analysis:
-
Sacrifice mice on Day 15.
-
Primary Endpoint: Spleen weight (Bcl-2 overexpression causes massive spleen enlargement; effective inhibition reduces this).
-
Secondary Endpoint: Histological analysis of spleen/liver for toxicity and apoptosis (TUNEL staining).
-
-
Statistical Validation: Compare spleen weights using Student's t-test or ANOVA.
Figure 2: Drug Development Workflow. The iterative process from chemical synthesis to in vivo validation for this compound derivatives.
References
-
Kitada, S., et al. (2008). "Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins." Journal of Medicinal Chemistry. Link
-
Wei, J., et al. (2009).[6][7] "Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists." Cancer Letters. Link
-
Arnold, A.A., et al. (2008). "Design, synthesis, and evaluation of novel this compound derivatives targeting anti-apoptotic Bcl-2 family proteins."[4][6] AACR Journals. Link
-
Wei, J., et al. (2010). "this compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins." Molecular Cancer Therapeutics. Link
-
Zubair, H., et al. (2014).[8] "Apogossypolone, derivative of gossypol, mobilizes endogenous copper in human peripheral lymphocytes leading to oxidative DNA breakage."[9] European Journal of Pharmaceutical Sciences. Link
-
Biocytogen. "Apoe KO mice | Knockout Mouse Models." Link
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of Apogossypolone derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apogossypolone, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: Apogossypol Experimental Protocol for In Vitro Bcl-2 Inhibition
Abstract & Mechanism of Action
Apogossypol (NSC 736630) is a semi-synthetic derivative of Gossypol, a polyphenol isolated from cottonseeds. Unlike its parent compound, this compound lacks the two reactive aldehyde groups, significantly reducing non-specific toxicity and improving chemical stability while retaining high affinity for the BH3-binding groove of anti-apoptotic Bcl-2 family proteins [1, 2].
Mechanistic Core: this compound functions as a pan-Bcl-2 inhibitor (BH3 mimetic). It competitively binds to the hydrophobic grooves of Bcl-2, Bcl-xL, and Mcl-1 . This binding displaces pro-apoptotic proteins (such as Bax, Bak, and Bim), triggering Mitochondrial Outer Membrane Permeabilization (MOMP), cytochrome c release, and subsequent caspase-dependent apoptosis.[1]
Figure 1: this compound Mechanism of Action
Caption: this compound antagonizes Bcl-2/Bcl-xL/Mcl-1, displacing Bax/Bak to initiate mitochondrial apoptosis.[1][2]
Pre-Experimental Considerations (Critical Parameters)
Solubility and Handling
This compound is hydrophobic. Proper handling is essential to prevent precipitation in aqueous media, which leads to false-negative results or physical toxicity (crystals damaging cells).
| Parameter | Specification | Notes |
| Molecular Weight | ~462.54 g/mol | Formula: C₂₈H₃₀O₆ |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Soluble > 10 mg/mL.[3][4] Do not use water. |
| Stock Concentration | 10 mM or 20 mM | Higher concentrations may precipitate upon freeze-thaw. |
| Storage | -20°C (Desiccated) | Protect from light. Stable for months if kept dry. |
| Working Solvent | Culture Media | Max DMSO final concentration must be ≤ 0.1%.[5] |
Experimental Controls
-
Vehicle Control: Cells treated with DMSO alone (at the same % v/v as the highest drug dose).
-
Positive Control: A known inducer of apoptosis (e.g., Staurosporine 1 µM or Doxorubicin).
Detailed Experimental Protocol
Phase A: Reagent Preparation
-
Stock Solution Preparation (10 mM):
-
Weigh 4.63 mg of this compound powder.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO.
-
Vortex vigorously for 30 seconds until clear.
-
Expert Tip: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Working Solutions (Immediate Use):
-
Dilute the stock solution in complete cell culture medium immediately before adding to cells.
-
Warning: Do not create intermediate dilutions in PBS; the compound may crash out. Dilute directly from DMSO stock into medium or perform serial dilutions in DMSO first, then transfer to medium.
-
Phase B: Cell Culture & Treatment Workflow
Target Cells: Cancer cell lines (e.g., PC-3, HeLa, HL-60) or primary cells. Seeding Density: 5,000–10,000 cells/well (96-well plate) or 2-5 x 10⁵ cells/well (6-well plate).
Step-by-Step Procedure:
-
Seeding (Day 0):
-
Plate cells in complete medium (e.g., RPMI-1640 or DMEM + 10% FBS).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment (Day 1):
-
Prepare a dose-response range. Recommended concentrations: 0, 1, 2.5, 5, 10, 20 µM .
-
Remove old media (for adherent cells) or centrifuge/resuspend (for suspension cells).
-
Add fresh media containing this compound.
-
Ensure DMSO concentration is constant across all wells (e.g., 0.1%).
-
-
Incubation:
-
Standard duration: 24 to 72 hours .
-
Note: Apoptosis markers (Annexin V) are best detected at 24–48h; Viability (MTT) at 48–72h.
-
Phase C: Readout Assays
1. Cell Viability (MTT/CCK-8 Assay)
-
Purpose: Determine IC50 (Inhibitory Concentration 50%).
-
Method: Add MTT reagent (0.5 mg/mL final) for 3-4 hours. Solubilize formazan crystals with DMSO/SDS. Read Absorbance at 570 nm.
-
Data Analysis: Normalize to Vehicle Control (100%). Plot log(concentration) vs. % viability.
2. Apoptosis Detection (Annexin V/PI Flow Cytometry)
-
Purpose: Confirm mechanism (Apoptosis vs. Necrosis).
-
Method:
-
Harvest cells (keep floating cells!).
-
Wash with cold PBS.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) in binding buffer for 15 min.
-
Analyze via Flow Cytometry.
-
-
Expected Result: this compound should increase the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations [3].
Figure 2: Experimental Workflow
Caption: Step-by-step workflow from stock preparation to analytical readouts.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in wells | Drug concentration too high or rapid addition to media. | Vortex media immediately upon adding drug. Do not exceed 50 µM. Ensure DMSO stock is fully dissolved. |
| High Control Toxicity | DMSO concentration > 0.1%. | Reduce DMSO volume.[4] If 20 µM drug requires >0.1% DMSO, prepare a more concentrated stock (e.g., 50 mM). |
| No Effect Observed | High Bcl-2/Mcl-1 redundancy or drug degradation. | Verify stock stability.[6] Check cell line expression levels of Bcl-2 family proteins (Western Blot). |
| Inconsistent IC50 | Seeding density variance. | This compound efficacy is density-dependent.[7] Standardize cell count strictly. |
References
-
Kitada, S., et al. (2003). Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins. Journal of Medicinal Chemistry, 46(20), 4259-4264.
-
Wei, J., et al. (2009). this compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. Molecular Cancer Therapeutics, 8(4), 904-913.
-
Arnold, A. A., et al. (2008). The Bcl-2 family inhibitor this compound derivative BI-97C1 induces apoptosis in prostate cancer cells. Molecular Cancer, 7, 20.
Sources
- 1. biosynth.com [biosynth.com]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Solubilization of Apogossypol for In Vitro Bcl-2 Inhibition
Topic: High-Performance Protocol: Solubilization and Handling of Apogossypol for In Vitro Assays Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Leads
Introduction & Scientific Rationale
This compound (NSC 736630) represents a critical evolution in the targeting of anti-apoptotic Bcl-2 family proteins.[1] Unlike its parent compound, Gossypol, this compound lacks the two reactive aldehyde groups that contribute to non-specific toxicity and chemical instability. As a pan-active inhibitor of Bcl-2, Bcl-xL, and Mcl-1, it functions as a BH3-mimetic, displacing pro-apoptotic proteins (like Bax/Bak) to induce mitochondrial outer membrane permeabilization (MOMP).[1]
However, the lipophilic nature of this compound (C₂₈H₃₀O₆) presents distinct challenges in in vitro assays. Improper solubilization leads to micro-precipitation in aqueous culture media, resulting in erratic IC₅₀ values, false negatives, or "particulate toxicity" that mimics biological activity.
This guide provides a standardized, field-proven protocol for dissolving, storing, and delivering this compound to ensure maximum bioavailability and reproducibility in cell-based assays.[1]
Physicochemical Profile
Understanding the physical constraints of the molecule is the first step to a successful assay.
| Property | Data | Relevance to Protocol |
| Molecular Weight | 462.54 g/mol | Essential for molarity calculations (10 mM stock).[1] |
| Formula | C₂₈H₃₀O₆ | Polyphenolic structure implies oxidation sensitivity.[1] |
| Solubility (DMSO) | ≥ 50 mg/mL (~100 mM) | Preferred Solvent. High solubility allows concentrated stocks.[1] |
| Solubility (Ethanol) | ≥ 50 mg/mL (~100 mM) | Alternative solvent, but higher volatility affects long-term storage.[1] |
| Solubility (Water) | < 1 mg/mL | Insoluble. Direct addition to media causes immediate precipitation.[1] |
| Appearance | Yellow to brownish powder | Color intensity can interfere with colorimetric assays (e.g., MTT) at high concentrations.[1] |
Critical Handling & Stability Logic
The Oxidation Challenge
This compound is a polyphenol. While more stable than Gossypol, it remains susceptible to oxidation, which can alter its binding affinity.[1]
-
Rule 1: Always minimize exposure to light.[1]
-
Rule 2: Use anhydrous, high-grade DMSO (≥99.9%) to prevent hydrolysis or oxidation facilitated by water content.[1]
-
Rule 3: Avoid repeated freeze-thaw cycles.[1] Single-use aliquots are mandatory.[1]
The "Solvent Shock" Phenomenon
Directly adding a high-concentration DMSO stock (e.g., 50 mM) to cell culture media can cause localized protein denaturation and compound precipitation before dispersion occurs.[1]
-
Solution: Use an intermediate dilution step or rapid vortexing during addition to ensure rapid dispersion.[1]
Protocol: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable, high-concentration stock solution free of particulate matter.
Materials
-
This compound (Solid powder)[1]
-
Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade (≥99.9%)[1]
-
Amber glass vials or foil-wrapped polypropylene tubes (to protect from light)[1]
-
Vortex mixer[1]
-
Sonicator (water bath)[1]
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Weigh approximately 4.63 mg of this compound.
-
Note: Adjust mass based on the specific batch purity reported on the Certificate of Analysis (CoA).
-
-
Solvent Calculation: Calculate the volume of DMSO required for a 10 mM concentration.
[1]-
Example: For 4.63 mg, add 1.0 mL of DMSO.
-
-
Dissolution: Add the calculated volume of DMSO.
-
Aliquot & Storage:
Protocol: Preparation of Working Solutions for Cell Treatment
Objective: Dilute the stock into culture media without precipitating the compound or exceeding toxic solvent limits.
Constraints
-
Final DMSO Concentration: Must be
(v/v) for most sensitive cell lines (e.g., primary cells, neurons).[1] Robust cancer lines may tolerate up to 1%.[1] -
Precipitation Risk: High risk when transitioning from 100% DMSO to aqueous media.[1]
Serial Dilution Workflow (Example for 10 µM Final Assay Concentration)
Do NOT pipet 1 µL of 10 mM stock directly into 1 mL of media. The localized high concentration will precipitate the drug.
-
Intermediate Dilution (100x Working Stock):
-
Final Dilution (1x Treatment):
-
Dilute the 1 mM intermediate solution 1:100 into the final well/dish containing cells.
-
Final Concentration: 10 µM this compound.
-
Final DMSO: 0.1% (Safe for cells).[1]
-
Visualizing the Mechanism & Workflow
Figure 1: this compound Mechanism of Action
This compound acts as a BH3 mimetic, liberating pro-apoptotic effectors to trigger cell death.
Figure 1: Mechanism of Action.[1][3] this compound competitively binds the BH3-binding groove of anti-apoptotic proteins, releasing Bax/Bak to execute mitochondrial apoptosis.
Figure 2: Solubilization Workflow
Ensuring compound stability from powder to plate.[1]
Figure 2: Preparation Workflow.[1] Step-wise dilution prevents precipitation shock and maintains compound integrity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Concentration too high or mixing too slow.[1] | Reduce working concentration. Vortex media while adding compound.[1] Use an intermediate dilution step. |
| Color Change (Darkening) | Oxidation of the polyphenol structure. | Discard stock. Prepare fresh from powder. Ensure storage was light-protected and airtight. |
| Cytotoxicity in Controls | DMSO concentration > 1%.[1] | Ensure final DMSO is < 0.5%.[1][4] Include a "Vehicle Only" control to normalize data. |
| Inconsistent IC₅₀ | Compound degraded or adhered to plastic.[1] | Use glass vials for stocks. Avoid polystyrene tubes for long-term storage of dilute solutions.[1] |
References
-
Wei, J., et al. (2010). this compound derivatives as pan-active inhibitors of anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins.[1] Journal of Medicinal Chemistry. Link
-
Kitada, S., et al. (2008). Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins.[1] Journal of Medicinal Chemistry. Link
-
National Cancer Institute (NCI). this compound (NSC 736630) Compound Summary.[1] PubChem. Link
-
Timmermann, B. N., & Cohen, G. M. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Link
-
Selleckchem. this compound Product Data Sheet & Solubility Information. Link
Sources
Application Notes and Protocols for Apogossypol in Mouse Xenograft Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Apogossypol, a potent pan-inhibitor of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins, in mouse xenograft models. This document outlines the mechanism of action, provides detailed protocols for in vivo studies, and summarizes key dosage and administration information from peer-reviewed literature.
Introduction: The Therapeutic Potential of Targeting Apoptosis
Programmed cell death, or apoptosis, is a fundamental biological process essential for normal tissue homeostasis.[1] Dysregulation of apoptosis is a hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy.[1][2] The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[1][3] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, promoting their survival.[1]
This compound, a derivative of the natural compound gossypol, was developed to overcome the toxicity associated with its parent molecule while retaining its ability to inhibit anti-apoptotic Bcl-2 proteins.[2][4] It functions as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members, thereby liberating pro-apoptotic proteins to initiate the apoptotic cascade.[5] Preclinical studies have demonstrated that this compound and its derivatives possess superior efficacy and reduced toxicity compared to gossypol, making them promising candidates for cancer therapy.[2][6]
Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Proteins
This compound exerts its pro-apoptotic effects by targeting the key regulators of the intrinsic apoptosis pathway. In healthy cells, a delicate balance exists between pro- and anti-apoptotic Bcl-2 family proteins.[3] Upon cellular stress, pro-apoptotic "BH3-only" proteins are activated and either directly activate the pro-apoptotic effector proteins Bax and Bak or inhibit the anti-apoptotic Bcl-2 proteins.[7] This leads to the oligomerization of Bax and Bak at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[7][8] MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, activating the caspase cascade and culminating in apoptosis.[8][9]
In cancer cells, this balance is often shifted towards survival due to the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[10] These proteins sequester pro-apoptotic BH3-only proteins and prevent the activation of Bax and Bak.[8] this compound and its derivatives act as pan-Bcl-2 inhibitors, binding with high affinity to the BH3-binding groove of multiple anti-apoptotic Bcl-2 family members.[1][10] This competitive inhibition displaces the pro-apoptotic proteins, freeing them to activate Bax and Bak, thereby restoring the cell's ability to undergo apoptosis.[9]
Figure 1: this compound's mechanism of action in the Bcl-2 signaling pathway.
Dosage and Administration in Mouse Xenograft Models
The optimal dosage and administration route of this compound can vary depending on the specific cancer cell line, mouse strain, and experimental design. The following table summarizes reported dosages from in vivo studies. It is crucial to perform dose-finding and toxicity studies for each new xenograft model.
| Compound | Cancer Model | Mouse Strain | Dosage | Administration Route | Dosing Frequency | Reference |
| This compound | Prostate Cancer (LNCaP xenograft) | Nude mice | 100 mg/kg | Intraperitoneal (i.p.) | Every 7 days for 28 days | [11] |
| This compound derivative (ApoG2) | Cervical Cancer (CaSki xenograft) | BALB/c nude mice | 100 mg/kg | Intraperitoneal (i.p.) | Every other day for 24 days | [12] |
| This compound derivatives | Bcl-2 Transgenic Mouse | - | 72 µmol/kg | Intraperitoneal (i.p.) | Single injection | [1] |
| Gossypol (parent compound) | Mammary Adenocarcinoma (Ca 755) | BDF1 mice | 0.5 mg/mouse | Intraperitoneal (i.p.) | Single injection | [13] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical subcutaneous xenograft study using this compound. These protocols should be adapted to the specific requirements of the research question and must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Preparation of this compound for In Vivo Administration
Rationale: Proper formulation and preparation of this compound are critical for ensuring its solubility, stability, and bioavailability in vivo. The use of a suitable vehicle is necessary due to the hydrophobic nature of this compound.
Materials:
-
This compound or its derivative (e.g., ApoG2)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 100 mg/kg) and the number and weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle: For a formulation containing 9% DMSO, prepare a stock solution by mixing 9 parts sterile DMSO with 91 parts sterile saline. For example, to prepare 1 ml of vehicle, mix 90 µl of DMSO with 910 µl of saline.
-
Dissolve this compound: Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the vehicle: Add the appropriate volume of the prepared vehicle to the this compound powder.
-
Ensure complete dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. The solution should be clear. If necessary, gentle warming may be applied, but care should be taken to avoid degradation of the compound.
-
Sterile filtration (optional but recommended): For intravenous injections, it is highly recommended to sterile-filter the final solution through a 0.22 µm syringe filter to remove any potential microbial contaminants. For intraperitoneal injections, this step may be optional but is good practice.
-
Storage: Prepare the formulation fresh for each injection day. If short-term storage is necessary, protect the solution from light and store at 4°C.
Protocol 2: Subcutaneous Xenograft Tumor Implantation
Rationale: The successful establishment of subcutaneous xenograft tumors is the foundation for evaluating the efficacy of anti-cancer agents. This protocol describes a standard method for implanting cancer cells into the flank of immunodeficient mice.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Immunodeficient mice (e.g., nude, SCID, or NSG)
-
70% ethanol
-
(Optional) Matrigel® Basement Membrane Matrix
Procedure:
-
Cell Culture: Culture the cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add trypsin-EDTA to detach the cells from the culture flask.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a sterile conical tube and centrifuge to pellet the cells.
-
-
Cell Counting and Resuspension:
-
Resuspend the cell pellet in a known volume of sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Adjust the cell concentration to the desired density for injection (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µl per mouse).
-
(Optional) For cell lines that are difficult to engraft, resuspend the cells in a 1:1 mixture of PBS and Matrigel® on ice.[14]
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved method.
-
Shave the hair from the injection site on the flank of the mouse.[15]
-
Wipe the shaved area with 70% ethanol.
-
-
Subcutaneous Injection:
-
Gently lift the skin on the flank of the mouse to create a tent.
-
Insert the needle of the syringe containing the cell suspension into the subcutaneous space, parallel to the body.[15][16] Be careful not to puncture the underlying muscle or enter the peritoneal cavity.[15]
-
Slowly inject the cell suspension (100-200 µl).[15] A small bleb should be visible under the skin.
-
Slowly withdraw the needle.[15]
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for recovery from anesthesia.
-
Observe the mice regularly for tumor growth.
-
Protocol 3: this compound Administration and Tumor Growth Monitoring
Rationale: This protocol outlines the procedures for administering this compound to tumor-bearing mice and for monitoring tumor growth and animal well-being, which are essential for assessing the therapeutic efficacy and toxicity of the compound.
Materials:
-
Tumor-bearing mice
-
Prepared this compound solution
-
Sterile syringes (1 ml) and needles (26-28 gauge for i.p. injection)[17]
-
Digital calipers
-
Animal scale
-
Animal monitoring log
Procedure:
-
Tumor Growth and Grouping:
-
Once tumors become palpable, begin measuring their dimensions using digital calipers at least twice a week.[18]
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[12]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
-
This compound Administration (Intraperitoneal Injection):
-
Gently restrain the mouse, tilting its head downwards to allow the abdominal organs to shift forward.[17][19]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[19]
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no blood or yellowish fluid should appear).[17]
-
Slowly inject the this compound solution. The maximum recommended volume for an intraperitoneal injection in a mouse is typically 10 ml/kg.[20]
-
Withdraw the needle and return the mouse to its cage.
-
-
Control Group: Administer the vehicle solution (e.g., 9% DMSO in saline) to the control group using the same route and schedule as the treatment group.
-
Tumor Growth Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Plot the average tumor volume for each group over time to generate tumor growth curves.
-
-
Toxicity Monitoring:
-
Observe the mice daily for any signs of toxicity, including:
-
Weight loss (>15-20% of initial body weight)
-
Changes in posture or ambulation
-
Ruffled fur
-
Lethargy or hunched posture
-
Changes in food and water intake
-
-
Record all observations in an animal monitoring log.
-
If severe toxicity is observed, consult with the veterinary staff and consider dose reduction or euthanasia according to IACUC guidelines.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point after the final treatment.
-
At the end of the study, euthanize the mice using an approved method.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, etc.).
-
Figure 2: A generalized experimental workflow for an this compound mouse xenograft study.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of anti-cancer agents that target the core apoptotic machinery. The protocols and information provided in these application notes are intended to serve as a valuable resource for researchers investigating the in vivo efficacy of these compounds. Future studies should continue to explore the efficacy of this compound in a wider range of cancer models, including patient-derived xenografts (PDXs), and in combination with other therapeutic agents to enhance its anti-tumor activity. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound will also be crucial for its clinical translation.
References
-
Inhibitory activity of this compound in human prostate cancer in vitro and in vivo. (2015). Oncology Letters, 9(6), 2593–2598. [Link]
-
This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins. (2008). Journal of Medicinal Chemistry, 51(22), 7243–7251. [Link]
-
This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. (2011). Journal of Medicinal Chemistry, 54(24), 8490–8502. [Link]
-
Formulation Development of Parenteral Phospholipid-based Microemulsion of Etoposide. (2010). AAPS PharmSciTech, 11(2), 856–863. [Link]
-
This compound-mediated reorganisation of the endoplasmic reticulum antagonises mitochondrial fission and apoptosis. (2019). Cell Death & Differentiation, 26(11), 2379–2393. [Link]
-
Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins. (2012). Journal of Medicinal Chemistry, 55(17), 7651–7661. [Link]
-
Antitumor effects of gossypol on murine tumors. (1984). Cancer Research, 44(12 Pt 1), 5648–5651. [Link]
-
Apogossypolone Inhibits Cell Proliferation and Epithelial-Mesenchymal Transition in Cervical Cancer via Activating DKK3. (2022). Frontiers in Oncology, 12, 906606. [Link]
-
This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. (2008). Journal of Medicinal Chemistry, 51(22), 7243–7251. [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). CIBERONC. [Link]
-
Schematic model of apoptosis regulation by Bcl-2 members protein family. (2017). ResearchGate. [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. [Link]
-
Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design. (2022). Natural Product Reports, 39(5), 943-968. [Link]
-
SOP: Mouse Intraperitoneal Injection. (2017). Virginia Tech Research and Innovation. [Link]
-
Bcl-2. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]
-
Intraperitoneal Injection in the Mouse. (n.d.). Research Animal Training. [Link]
-
Overview of the signaling pathway of apoptosis. (2019). ResearchGate. [Link]
-
Subcutaneous tumor xenograft model. (2025). Bio-protocol. [Link]
-
Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. (2018). Institute of Laboratory Animal Science (LTK). [Link]
-
An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. (2021). STAR Protocols, 2(2), 100453. [Link]
-
Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists. (2009). Cancer Letters, 273(1), 107-113. [Link]
-
BCL2 - Apoptosis regulator Bcl-2 - Homo sapiens (Human). (n.d.). UniProt. [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2020). Cell Communication and Signaling, 18(1), 1-15. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. [Link]
-
Intraperitoneal Injection of Neonatal Mice. (2023). STAR Protocols, 4(3), 102534. [Link]
Sources
- 1. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bcl-2 - Wikipedia [en.wikipedia.org]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apogossypolone Inhibits Cell Proliferation and Epithelial-Mesenchymal Transition in Cervical Cancer via Activating DKK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor effects of gossypol on murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. yeasenbio.com [yeasenbio.com]
- 17. ltk.uzh.ch [ltk.uzh.ch]
- 18. bio-protocol.org [bio-protocol.org]
- 19. research.vt.edu [research.vt.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Western Blot Analysis of Bcl-2 Family Proteins Following Apogossypol Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the effects of Apogossypol on the Bcl-2 family of proteins. This document offers in-depth technical protocols, the scientific rationale behind the experimental design, and data interpretation strategies.
Scientific Introduction: this compound and the Bcl-2 Family in Apoptosis Regulation
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis.[1][2] Its dysregulation is a hallmark of many diseases, including cancer, where evasion of apoptosis contributes to tumor progression and therapeutic resistance.[2][3] The intrinsic pathway of apoptosis is critically regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as arbiters of cell fate at the mitochondrial level.[4][5][6]
The Bcl-2 family is comprised of three functional sub-groups:
-
Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1) which promote cell survival by sequestering their pro-apoptotic counterparts.[1][2][3]
-
Pro-apoptotic effector proteins: (e.g., Bax, Bak) which, upon activation, oligomerize at the outer mitochondrial membrane, leading to its permeabilization (MOMP).[1][3]
-
BH3-only proteins: (e.g., Bim, Bid, PUMA) which act as cellular stress sensors. Upon activation, they bind to and neutralize the anti-apoptotic Bcl-2 proteins, thereby liberating Bax and Bak to initiate apoptosis.[1][3]
This compound is a potent derivative of the natural compound Gossypol.[2] It functions as a pan-inhibitor of anti-apoptotic Bcl-2 proteins, including Bcl-2 and Mcl-1.[7][8] By mimicking the BH3 domain of pro-apoptotic proteins, this compound binds to the hydrophobic groove of anti-apoptotic Bcl-2 members.[2] This competitive binding disrupts the sequestration of pro-apoptotic proteins, such as Bax and Bim, leading to their activation, MOMP, the release of cytochrome c from the mitochondria, and subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[7][9][10][11][12]
Western blotting is a powerful and widely used technique to investigate the molecular mechanisms of drug action.[13] In the context of this compound treatment, it allows for the precise measurement of changes in the expression levels of key Bcl-2 family proteins, providing critical insights into the compound's efficacy and its impact on the apoptotic machinery.[14]
Experimental Design and Rationale
The primary objective of this protocol is to delineate a robust Western blot workflow to assess the modulation of Bcl-2 family proteins in a cellular context upon treatment with this compound. The selection of target proteins for analysis is crucial for a comprehensive understanding of the induced apoptotic pathway.
Key Protein Targets for Western Blot Analysis:
| Protein Target | Role in Apoptosis | Expected Change with this compound Treatment | Rationale for Analysis |
| Bcl-2 | Anti-apoptotic | Expression levels may decrease in some cell lines. | To assess if this compound affects the expression of this key anti-apoptotic protein it inhibits. |
| Mcl-1 | Anti-apoptotic | Expression levels may decrease. | Mcl-1 is another primary target of this compound, and its downregulation is a significant indicator of drug efficacy. |
| Bax | Pro-apoptotic | Total protein levels may remain unchanged, but its subcellular localization can shift. | Monitoring Bax levels is crucial as its activation is a key downstream event of this compound action. |
| Bak | Pro-apoptotic | Total protein levels are often stable. | Similar to Bax, assessing Bak provides a more complete picture of the pro-apoptotic effector response.[15] |
| Cleaved Caspase-3 | Apoptosis Executioner | Increased levels of the cleaved (active) form. | A definitive marker for the execution phase of apoptosis, confirming the downstream signaling cascade. |
| Cleaved PARP | Caspase Substrate | Increased levels of the cleaved fragment. | Cleavage of PARP by activated caspases is a hallmark of apoptosis. |
Signaling Pathway and Experimental Workflow Visualization
The Intrinsic Apoptotic Pathway and this compound's Point of Intervention
Caption: this compound inhibits anti-apoptotic Bcl-2 proteins, initiating apoptosis.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Detailed Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cancer cell line (e.g., PC-3 for prostate cancer, BxPC-3 for pancreatic cancer) in appropriate culture vessels.[7][16] Allow cells to adhere and reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for treatment (e.g., 0, 1, 5, 10, 20 µM).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically for the specific cell line and experimental goals.
Cell Lysis and Protein Extraction
Causality Insight: The choice of lysis buffer is critical for efficient protein extraction while preserving protein integrity. RIPA buffer is a robust choice for whole-cell lysates as it effectively solubilizes cytoplasmic, membrane, and nuclear proteins.[17] The addition of protease and phosphatase inhibitors is non-negotiable to prevent protein degradation and modification post-lysis.[18]
-
Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the culture dish.
-
Scraping and Collection: Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
Protein Quantification
Accurate protein quantification is essential for ensuring equal loading of protein amounts for each sample, which is a prerequisite for reliable comparative analysis. The Bicinchoninic Acid (BCA) assay is a widely used method due to its high sensitivity and compatibility with most detergents found in lysis buffers.
-
Assay Preparation: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations.
-
Sample and Standard Loading: In a 96-well plate, add the standards and the prepared cell lysates.
-
Reagent Addition and Incubation: Add the BCA working reagent to each well, mix thoroughly, and incubate as per the manufacturer's instructions (e.g., 30 minutes at 37°C).
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Concentration Calculation: Generate a standard curve from the BSA standards and determine the protein concentration of the cell lysates.
SDS-PAGE and Protein Transfer
SDS-PAGE separates proteins based on their molecular weight.[19][20] The choice of gel percentage should be optimized based on the size of the target proteins. For Bcl-2 family proteins (typically 20-30 kDa), a 12-15% polyacrylamide gel is suitable.
-
Sample Preparation: Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer and 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[21] Ensure complete transfer by checking the pre-stained ladder on the membrane.
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system (e.g., CCD camera-based imager or X-ray film).
Data Analysis and Interpretation
-
Image Acquisition: Capture images with appropriate exposure times to avoid signal saturation.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH) to account for any variations in protein loading.
-
Interpretation: Compare the normalized protein levels across the different treatment groups (vehicle control vs. This compound-treated). An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, along with increased levels of cleaved caspase-3 and cleaved PARP, would be indicative of this compound-induced apoptosis.[14]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Insufficient protein loading. | Quantify protein accurately and load 20-30 µg per lane. |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| Primary/secondary antibody concentration too low. | Optimize antibody dilutions; refer to datasheet. | |
| Inactive ECL substrate. | Use fresh substrate. | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Decrease primary and/or secondary antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific. | Use a different, validated antibody. Perform a BLAST search of the immunogen sequence. |
| Protein degradation. | Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice. |
Conclusion
This guide provides a robust and detailed framework for the Western blot analysis of Bcl-2 family proteins following treatment with the promising anti-cancer agent, this compound. By carefully following these protocols and understanding the underlying scientific principles, researchers can generate reliable and reproducible data to elucidate the molecular mechanisms of this compound-induced apoptosis. This information is invaluable for the preclinical evaluation and further development of Bcl-2 family inhibitors as cancer therapeutics.
References
-
Regulation of apoptosis by Bcl‐2 family proteins - PMC - NIH. (n.d.). Retrieved February 11, 2026, from [Link]
-
The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC - NIH. (n.d.). Retrieved February 11, 2026, from [Link]
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]
-
This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC - NIH. (n.d.). Retrieved February 11, 2026, from [Link]
-
Bcl-2–regulated apoptosis and cytochrome c release can occur independently of both caspase-2 and caspase-9 - PubMed Central. (n.d.). Retrieved February 11, 2026, from [Link]
-
Bcl-2 family - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. (n.d.). Retrieved February 11, 2026, from [Link]
-
Proapoptotic BH3-only Bcl-2 family members induce cytochrome c release, but not mitochondrial membrane potential loss, and do not directly modulate voltage-dependent anion channel activity | PNAS. (n.d.). Retrieved February 11, 2026, from [Link]
-
Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC. (n.d.). Retrieved February 11, 2026, from [Link]
-
Apogossypolone, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prostate cancer cells in vitro - PMC. (n.d.). Retrieved February 11, 2026, from [Link]
-
Prevention of apoptosis by Bcl-2: release of cytochrome c from mitochondria blocked. (n.d.). Retrieved February 11, 2026, from [Link]
-
Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]
-
BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC. (n.d.). Retrieved February 11, 2026, from [Link]
-
The release of cytochrome c from mitochondria: A primary site for Bcl-2 regulation of apoptosis - ProQuest. (n.d.). Retrieved February 11, 2026, from [Link]
-
Preclinical studies of apogossypolone, a novel pan inhibitor of bcl-2 and mcl-1, synergistically potentiates cytotoxic effect of gemcitabine in pancreatic cancer cells - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]
-
This compound induces apoptosis in LNCaP cells. (A) LNCaP cells were... - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Pro-apoptotic Bcl2 protein Antibody Panel (BAX, BAK, Bid) - Arigo biolaboratories. (n.d.). Retrieved February 11, 2026, from [Link]
-
This compound-mediated ER membrane reorganisation antagonises... - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Pharmacological manipulation of Bcl-2 family members to control cell death - PMC. (n.d.). Retrieved February 11, 2026, from [Link]
-
Attacking Cancer's Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC. (n.d.). Retrieved February 11, 2026, from [Link]
-
Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Retrieved February 11, 2026, from [Link]
-
Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne. (n.d.). Retrieved February 11, 2026, from [Link]
-
Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners - EdSpace. (n.d.). Retrieved February 11, 2026, from [Link]
-
Which proteins expression should I check by western blot for confirmation of apoptosis? (n.d.). Retrieved February 11, 2026, from [Link]
-
Gossypol Induces Apoptosis in Human PC-3 Prostate Cancer Cells by Modulating Caspase-Dependent and Caspase-Independent Cell Death Pathways - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]
-
SDS-PAGE and Western Blotting Techniques - PubMed. (n.d.). Retrieved February 11, 2026, from [Link]
-
Drugs targeting Bcl-2 family members as an emerging strategy in cancer. (n.d.). Retrieved February 11, 2026, from [Link]
-
Cellular Mechanisms Controlling Caspase Activation and Function - PMC - NIH. (n.d.). Retrieved February 11, 2026, from [Link]
-
Activation of Caspases || Apoptosis I || 4K Animation - YouTube. (n.d.). Retrieved February 11, 2026, from [Link]
-
Mechanisms of Action of Bcl-2 Family Proteins - PMC - NIH. (n.d.). Retrieved February 11, 2026, from [Link]
Sources
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Regulation of apoptosis by Bcl‐2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 7. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies of apogossypolone, a novel pan inhibitor of bcl-2 and mcl-1, synergistically potentiates cytotoxic effect of gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bcl-2–regulated apoptosis and cytochrome c release can occur independently of both caspase-2 and caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of apoptosis by Bcl-2: release of cytochrome c from mitochondria blocked - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The release of cytochrome c from mitochondria: A primary site for Bcl-2 regulation of apoptosis - ProQuest [proquest.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Bak Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Apogossypolone, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 19. neobiotechnologies.com [neobiotechnologies.com]
- 20. SDS -PAGE and Western Blotting Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols: Fluorescence Polarization Assay for Apogossypol Binding
Introduction: Targeting Apoptosis with Apogossypol
Apoptosis, or programmed cell death, is a critical physiological process for removing damaged or unwanted cells.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, comprising both pro-apoptotic and anti-apoptotic members.[1][2][3][4] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins like Bcl-2, Bcl-xL, and Mcl-1 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[1][5][6]
This compound, a derivative of the natural product Gossypol, is a promising small molecule inhibitor that targets these anti-apoptotic Bcl-2 proteins.[5] It functions as a BH3 mimic, binding to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, thereby disrupting their interaction with pro-apoptotic proteins and triggering the apoptotic cascade.[1][5][7] Understanding the binding affinity and specificity of this compound for different Bcl-2 family members is crucial for its development as a therapeutic agent.
Fluorescence Polarization (FP) is a powerful, solution-based technique widely used in drug discovery to study molecular interactions.[8][9][10][11] This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing a competitive FP assay to characterize the binding of this compound to Bcl-2 family proteins.
The Principle of Fluorescence Polarization
The FP assay is based on the principle that the rotational motion of a fluorescently labeled molecule (a tracer) affects the polarization of the light it emits after excitation with plane-polarized light.[12][13][14]
-
Small, unbound fluorescent tracers rotate rapidly in solution, leading to a significant depolarization of the emitted light, resulting in a low FP value.[12][13][14][15]
-
When the tracer binds to a larger protein , its rotational motion is slowed considerably. This leads to a higher degree of polarization of the emitted light and a high FP value.[12][13][14][15]
In a competitive binding assay, an unlabeled compound like this compound competes with the fluorescent tracer for binding to the target protein. As the concentration of this compound increases, it displaces the tracer from the protein, causing a decrease in the FP signal. This change in polarization can be used to determine the binding affinity (Ki) of the unlabeled compound.[8]
Assay Design and Optimization: The "Why" Behind the "How"
A robust and reliable FP assay requires careful optimization of several key parameters. This section explains the rationale behind these optimization steps.
Reagent Selection and Preparation
a. Target Protein: Bcl-2 Family Members
-
Purity is Paramount: The purity of the Bcl-2 family protein (e.g., Bcl-2, Bcl-xL, Mcl-1) is critical. Contaminants can interfere with the binding interaction or the fluorescence signal.[16] Most biophysical and structural studies have utilized truncated, soluble versions of these proteins as full-length Bcl-2 is a membrane protein with limited solubility.[17] It is recommended to use purified, recombinant proteins, often with a tag (e.g., GST or His-tag) to facilitate purification.[2]
-
Expression and Purification: These proteins can be successfully expressed in E. coli and purified.[2]
b. Fluorescent Tracer Design
-
Choosing the Right Fluorophore: The selection of the fluorophore is a critical factor.[16] Important properties to consider include high quantum yield, photostability, and a fluorescence lifetime that is compatible with the rotational correlation time of the protein-tracer complex.[18] Commonly used fluorophores include fluorescein (FITC) and rhodamine, with red-shifted dyes like Cy3B and Cy5 gaining popularity due to reduced interference from compound autofluorescence.[12][19][20]
-
Tracer Moiety: The tracer is typically a known binder to the target protein, often a peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bid BH3 peptide), labeled with a suitable fluorophore.[2] It is crucial that the fluorescent label does not significantly alter the binding affinity of the tracer for the target protein.[13]
-
Purity and Labeling Efficiency: The tracer should be highly pure (>90% labeled), and free dye should be removed as it can contribute to high background signal and decrease assay sensitivity.[16]
c. This compound
-
Solubility and Stability: this compound is known to be easily oxidized and has limited aqueous solubility.[21][22] Stock solutions should be prepared in a suitable organic solvent like DMSO. It is crucial to assess the stability of this compound in the assay buffer to ensure its integrity throughout the experiment.[23] Adding an antioxidant like ascorbic acid to stock solutions and plasma samples has been shown to stabilize the compound.[21]
d. Assay Buffer
-
Mimicking Physiological Conditions: The assay buffer should provide a stable environment for the protein and the binding interaction. A common starting point is a phosphate or Tris-based buffer at a physiological pH (e.g., 7.4).[24]
-
Additives: The buffer often includes additives to prevent non-specific binding and protein aggregation. These can include:
-
Non-ionic detergents (e.g., 0.01% Triton X-100 or Tween-20)
-
Reducing agents (e.g., DTT or BME) to maintain protein integrity.
-
Bovine Serum Albumin (BSA) at low concentrations (e.g., 0.1 mg/mL) to block non-specific binding to plate surfaces.
-
Experimental Optimization
a. Determining Optimal Tracer Concentration
The goal is to use the lowest concentration of tracer that gives a sufficient fluorescence signal and a good signal-to-background ratio.
-
Rationale: Using an excessively high tracer concentration will require a higher protein concentration to achieve a significant shift in polarization, which can be costly and may lead to protein aggregation.
-
Method: Perform a serial dilution of the fluorescent tracer in the assay buffer and measure the fluorescence intensity. Select a concentration that is 2-3 fold above the background fluorescence.
b. Determining Optimal Protein Concentration (Kd of the Tracer)
This step determines the dissociation constant (Kd) of the tracer for the target protein and identifies the optimal protein concentration for the competition assay.
-
Rationale: The optimal protein concentration for a competitive FP assay is typically around the Kd value of the tracer. This concentration ensures that there is a significant fraction of bound tracer that can be displaced by the competitor, providing a good assay window.
-
Method: Titrate the target protein against a fixed, optimal concentration of the tracer. Plot the change in millipolarization (mP) units against the protein concentration. Fit the data to a one-site binding equation to determine the Kd.
c. Z'-Factor Determination
The Z'-factor is a statistical parameter that assesses the quality and robustness of an assay for high-throughput screening (HTS).[18]
-
Rationale: A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[18] It provides confidence in the ability of the assay to distinguish between positive and negative controls.
-
Method: Prepare multiple replicates of the positive control (tracer + protein) and negative control (tracer only). Calculate the Z'-factor using the means and standard deviations of these controls.
Detailed Experimental Protocols
Protocol 1: Direct Binding Assay to Determine Tracer Kd
This protocol describes the determination of the binding affinity of the fluorescently labeled tracer for the target Bcl-2 family protein.
Materials:
-
Purified recombinant Bcl-2 family protein
-
Fluorescently labeled tracer (e.g., FITC-Bid BH3 peptide)
-
Assay Buffer (e.g., 20 mM Sodium Phosphate pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the Bcl-2 protein: Start with a high concentration (e.g., 1 µM) and perform 2-fold serial dilutions in assay buffer.
-
Prepare the tracer solution: Dilute the fluorescent tracer to a final concentration of 1 nM in assay buffer.
-
Plate the reagents:
-
Add 10 µL of each protein dilution to the wells of the 384-well plate.
-
Add 10 µL of assay buffer to control wells (for tracer only measurement).
-
Add 10 µL of the 1 nM tracer solution to all wells.
-
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure FP: Read the fluorescence polarization on a suitable plate reader.
Data Analysis:
-
Plot the measured mP values against the log of the protein concentration.
-
Fit the data using a sigmoidal dose-response equation (variable slope) to determine the Kd.
Protocol 2: Competitive Binding Assay for this compound
This protocol details the procedure for determining the inhibitory constant (Ki) of this compound.
Materials:
-
Same as Protocol 1
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 100 µM) and perform 3-fold serial dilutions in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
Prepare the protein-tracer pre-mix: In assay buffer, prepare a solution containing the Bcl-2 protein at a concentration equal to its Kd (determined in Protocol 1) and the fluorescent tracer at 1 nM.
-
Plate the reagents:
-
Add 10 µL of each this compound dilution to the wells of the 384-well plate.
-
Add 10 µL of assay buffer with DMSO to the positive control wells (no inhibitor).
-
Add 10 µL of the protein-tracer pre-mix to all wells except the negative control.
-
To the negative control wells (tracer only), add 10 µL of tracer solution (1 nM) and 10 µL of assay buffer with DMSO.
-
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure FP: Read the fluorescence polarization on a suitable plate reader.
Data Analysis:
-
Plot the measured mP values against the log of the this compound concentration.
-
Fit the data using a sigmoidal dose-response equation (variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).[8]
Data Presentation and Interpretation
Table 1: Hypothetical Data for Tracer Kd Determination
| Bcl-xL Concentration (nM) | mP (average) |
| 1000 | 250 |
| 500 | 248 |
| 250 | 245 |
| 125 | 235 |
| 62.5 | 210 |
| 31.25 | 175 |
| 15.63 | 140 |
| 7.81 | 115 |
| 3.91 | 100 |
| 1.95 | 95 |
| 0.98 | 92 |
| 0 | 90 |
From this data, the Kd of the tracer for Bcl-xL can be determined by non-linear regression.
Table 2: Hypothetical Data for this compound IC50 Determination
| This compound Concentration (µM) | mP (average) |
| 100 | 95 |
| 33.3 | 100 |
| 11.1 | 115 |
| 3.70 | 140 |
| 1.23 | 175 |
| 0.41 | 210 |
| 0.14 | 235 |
| 0.05 | 245 |
| 0.02 | 248 |
| 0.01 | 250 |
| 0 | 250 |
This data can be used to calculate the IC50 of this compound, which can then be converted to a Ki value.
Visualizing the Workflow and Principles
Diagram 1: Principle of Fluorescence Polarization
Caption: Principle of the Fluorescence Polarization Assay.
Diagram 2: Competitive Binding Assay Workflow
Caption: Workflow of the competitive FP binding assay.
Troubleshooting and Considerations
| Problem | Potential Cause | Solution |
| Low Assay Window (mP difference) | - Tracer Kd is too high or too low.- Protein is inactive.- Fluorophore lifetime is too short. | - Synthesize a new tracer with better affinity.- Verify protein activity with a known ligand.- Choose a fluorophore with a longer fluorescence lifetime. |
| High Well-to-Well Variability | - Pipetting errors.- Protein aggregation.- Compound precipitation. | - Use calibrated pipettes and proper technique.- Increase detergent concentration; centrifuge protein stock before use.- Check compound solubility in assay buffer; reduce final DMSO concentration. |
| Compound Interference | - Compound is fluorescent at assay wavelengths.- Compound quenches the tracer's fluorescence. | - Measure compound autofluorescence and subtract from signal.- Perform a counterscreen to identify quenchers.- Use a red-shifted fluorophore.[20] |
| Drifting Signal Over Time | - Protein instability.- Photobleaching of the tracer. | - Optimize buffer conditions (e.g., add glycerol).- Reduce excitation light intensity or read time. |
Conclusion
The fluorescence polarization assay is a robust, sensitive, and homogeneous method for characterizing the binding of small molecules like this compound to their protein targets.[25] Its suitability for high-throughput screening makes it an invaluable tool in the early stages of drug discovery.[18][20][25] By carefully optimizing assay conditions and understanding the underlying principles, researchers can generate high-quality, reproducible data to advance the development of novel therapeutics targeting the Bcl-2 family of proteins.
References
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Lea WA, Simeonov A. Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH. [Link]
-
Jameson DM, Croney JC. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Springer Nature Experiments. [Link]
-
ResearchGate. Mechanism of BCL-2 drug action. BCL-2 inhibitors interact with members.... [Link]
-
van der Veen JN, et al. A novel recombinant expression and purification approach for the full-length anti-apoptotic membrane protein Bcl-2. PubMed. [Link]
-
ResearchGate. Mechanism of Bcl-2 antagonists in cell stress response. The.... [Link]
-
ResearchGate. Fluorescence Polarization Assays in Small Molecule Screening. [Link]
-
BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]
-
BPS Bioscience. Fluorescence Polarization Assays. YouTube. [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). [Link]
-
BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. [Link]
-
Wilson DL, et al. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
-
Wong, H. T., et al. Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. [Link]
-
BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]
-
Dana-Farber Cancer Institute. How Do BCL2 Inhibitors Work?. YouTube. [Link]
-
Owicki JC. Development and Application of Fluorescence Polarization Assays in Drug Discovery. Semantics Scholar. [Link]
-
Bai, F., et al. Quantitative determination of this compound, a pro-apoptotic analog of gossypol, in mouse plasma using LC/MS/MS. PubMed. [Link]
-
Wei, J., et al. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins. PMC - PubMed Central. [Link]
-
Wang, R., et al. [Expression, purification and activity analyses of three Bcl-2 family proteins]. PubMed. [Link]
-
Request PDF. [Expression, purification and activity analyses of three Bcl-2 family proteins]. [Link]
-
MDPI. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. [Link]
-
Kang MH, Reynolds CP. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy. Clinical Cancer Research. [Link]
-
NIH. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). [Link]
-
Christodoulou, T., et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Expression, purification and activity analyses of three Bcl-2 family proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. youtube.com [youtube.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. A novel recombinant expression and purification approach for the full-length anti-apoptotic membrane protein Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Quantitative determination of this compound, a pro-apoptotic analog of gossypol, in mouse plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. mdpi.com [mdpi.com]
- 25. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Application Note: Thermodynamic Characterization of Apogossypol Binding to Bcl-2 Family Proteins via Isothermal Titration Calorimetry
Introduction
The Biological Imperative
The Bcl-2 family of proteins serves as the central regulator of the mitochondrial apoptotic pathway. Overexpression of anti-apoptotic members (Bcl-2, Bcl-xL, Mcl-1) is a hallmark of chemoresistance in various cancers, including lymphoma and prostate cancer. Apogossypol (ApoG2) , a semi-synthetic derivative of the natural product Gossypol, functions as a BH3 mimetic. Unlike its parent compound, this compound lacks the reactive aldehyde groups responsible for non-specific toxicity, making it a superior scaffold for drug development.
Why ITC?
While Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) provide kinetic and affinity data, Isothermal Titration Calorimetry (ITC) is the only technique that directly measures the binding enthalpy (
Experimental Design & Causality
To ensure high-quality data (E-E-A-T), the experimental design must address the physicochemical limitations of this compound.
The Hydrophobicity Challenge (DMSO Matching)
This compound is highly hydrophobic. It requires Dimethyl Sulfoxide (DMSO) for solubilization.[1]
-
The Risk: A mismatch in DMSO concentration between the syringe (ligand) and the cell (protein) creates large heats of dilution that mask the binding signal.[1]
-
The Solution: Strict "DMSO Matching."[2] The buffer in the cell must contain the exact same percentage of DMSO as the syringe.
-
Causality: If the syringe has 5% DMSO and the cell has 0%, the injection will generate a massive exothermic spike purely from DMSO dilution, rendering the data useless.
Protein Construct Selection
Full-length Bcl-2 and Bcl-xL proteins contain a C-terminal transmembrane (TM) domain that causes aggregation in aqueous solution.
-
Requirement: Use
TM constructs (transmembrane domain deleted) or chimeric loop-deleted mutants (e.g., Bcl-xL 45-84) to ensure monomeric solubility at the concentrations required for ITC (10–50 M).
Detailed Protocol
Materials
-
Ligand: this compound (purity >95% by HPLC).
-
Macromolecule: Recombinant human Bcl-xL or Bcl-2 (
TM construct). -
Solvent: Anhydrous DMSO.
-
Buffer Components: HEPES, NaCl, TCEP (Tris(2-carboxyethyl)phosphine).
Buffer Preparation (The "Golden Standard")
Standard Phosphate buffers are avoided due to potential precipitation with TCEP or minor pH drifts.
Base Buffer (1L):
-
25 mM HEPES (pH 7.5 @ 25°C)
-
150 mM NaCl
-
1 mM TCEP (Essential for maintaining Bcl-2 cysteine stability without the oxidation artifacts of DTT)
Sample Preparation Workflow
Step 1: Ligand Preparation (Syringe)
-
Dissolve this compound powder in 100% DMSO to create a 50 mM stock.
-
Dilute the stock into the Base Buffer to a final concentration of 300–500
M . -
Critical: The final solution must contain exactly 5% DMSO (v/v).
Step 2: Protein Preparation (Cell)
-
Dialyze the protein (Bcl-xL/Bcl-2) against the Base Buffer (without DMSO) overnight.
-
Concentrate protein to 30–50
M .[1] -
The Match: Add 100% DMSO to the protein solution to achieve exactly 5% DMSO .
-
Calculation:
-
-
Filter both solutions (0.22
m) and degas for 10 minutes.
Instrument Parameters (e.g., MicroCal PEAQ-ITC)
-
Temperature: 25°C (298 K)
-
Reference Power: 10
cal/s -
Stirring Speed: 750 rpm (Ensure rapid mixing without foaming)
-
Injection Profile:
-
Injection 1: 0.4
L (Discard from analysis to account for diffusion) -
Injections 2–19: 2.0
L -
Spacing: 150 seconds (Allow signal to return to baseline)
-
Visualizations
Biological Mechanism
The following diagram illustrates the mechanism of action where this compound acts as a BH3 mimetic, displacing Bax to trigger apoptosis.[3]
Caption: this compound binds the hydrophobic groove of Bcl-2/Bcl-xL, releasing Bax/Bak to initiate mitochondrial apoptosis.[3][4]
Experimental Workflow (DMSO Matching)
This diagram details the critical preparation steps to avoid buffer mismatch errors.
Caption: Workflow emphasizing the precise matching of DMSO concentrations in both syringe and cell to prevent heat of dilution artifacts.
Data Analysis & Interpretation
Expected Thermodynamic Parameters
This compound binding is typically driven by hydrophobic interactions, characterized by a favorable entropy change (
| Parameter | Expected Range | Interpretation |
| Stoichiometry (N) | 0.8 – 1.2 | Indicates 1:1 binding (One this compound per Bcl-2 groove). |
| Affinity ( | 0.3 – 3.0 | Low micromolar to high nanomolar affinity is typical for this compound [1]. |
| Enthalpy ( | -2 to -10 kcal/mol | Favorable, but often less dominant than entropy. |
| Entropy ( | Negative (Favorable) | Displacement of ordered water from the hydrophobic groove [2]. |
Curve Fitting
Fit the raw isotherm data using a One-Set-of-Sites model.
-
Note: If the "N" value is significantly below 0.8, check the protein concentration (using
) or ligand solubility (potential precipitation).
Troubleshooting & Self-Validation
-
System Check 1 (No Heat): If no binding heat is observed, perform a Positive Control titration using a known high-affinity BH3 peptide (e.g., Bak-BH3 peptide) to validate protein activity.
-
System Check 2 (High Background): If large, constant exothermic/endothermic peaks appear at the end of the titration, the DMSO concentration is mismatched. Re-prepare buffers from the same master stock.
-
System Check 3 (Precipitation): If the baseline becomes noisy, this compound may be aggregating. Reduce the syringe concentration to 200
M or increase DMSO to 7% (if protein tolerates).
References
-
Wei, J., et al. (2009).[5] Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists. Cancer Letters, 273(1), 107–113.[5]
-
Kitada, S., et al. (2008). This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins.[3][6][7][8][9][10][11][12] Journal of Medicinal Chemistry, 51(5), 1252–1259.
-
Malvern Panalytical. (2022). MicroCal PEAQ-ITC User Manual: Best Practices for Small Molecule Binding.
Sources
- 1. pbcf.chem.columbia.edu [pbcf.chem.columbia.edu]
- 2. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of Apogossypolone derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ApoG2 inhibits antiapoptotic Bcl-2 family proteins and induces mitochondria-dependent apoptosis in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
NMR binding assays for Apogossypol derivatives
Application Note: NMR-Based Binding Assays for Apogossypol Derivatives
Executive Summary
The development of this compound derivatives represents a critical advance in targeting the Bcl-2 family of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1). Unlike its parent compound Gossypol, this compound lacks reactive aldehyde groups, reducing off-target toxicity while maintaining affinity for the BH3-binding groove.[1] However, the hydrophobic nature of these polyphenol derivatives presents unique challenges in assay design.[1]
This guide details the nuclear magnetic resonance (NMR) methodologies required to validate these interactions. We move beyond standard "black box" screening to provide a structural biology framework: using 1D
Strategic Overview: The Structural Challenge
The Bcl-2 family proteins possess a hydrophobic surface groove (BH1, BH2, and BH3 domains) that normally binds the BH3 amphipathic helix of pro-apoptotic proteins (e.g., Bax, Bak).[1] this compound derivatives function as BH3 mimetics , competitively occupying this groove.[1]
Why NMR?
-
True Binding Verification: Unlike fluorescence polarization (FP), which can suffer from compound interference (autofluorescence/quenching), NMR detects direct physical interaction.[1]
-
Site Specificity: It confirms the ligand binds specifically to the BH3 groove rather than causing non-specific protein aggregation.
-
Kinetics: It distinguishes between specific tight binding (slow exchange) and non-specific weak interactions (fast exchange).
Figure 1: NMR Screening Workflow. A hierarchical approach starting with rapid 1D screening and escalating to 2D HSQC for lead candidates.
Methodology: Protein-Observed NMR
This is the "Gold Standard" for this compound derivatives. We utilize the sensitivity of the methyl region in Bcl-xL/Bcl-2, which is heavily populated by Valine, Leucine, and Isoleucine residues lining the hydrophobic groove.[1]
Protocol A: 1D H Methyl-Scan (Rapid Screen)
Best for: Screening 10-50 derivatives quickly without expensive labeled protein.
Materials:
-
Protein: Unlabeled Bcl-xL (
TM), ~20-50 M in buffer.[1] -
Ligand: this compound derivative (100 mM stock in DMSO-d6).
-
Buffer: 20 mM Phosphate (pH 7.4), 50 mM NaCl, 1 mM DTT (Critical: prevents disulfide dimerization).[1]
Procedure:
-
Reference Spectrum: Acquire a standard 1D
H spectrum of the apo-protein. Focus on the upfield region (-0.5 to 0.5 ppm ). High-field methyl signals here correspond to residues buried in the hydrophobic core or the binding groove. -
Titration: Add the derivative to a final concentration of 2x protein concentration (e.g., 100
M). Keep DMSO concentration < 2%.[1] -
Acquisition: Record the 1D spectrum again.
-
Analysis: Overlay the spectra.
-
Positive Hit: Significant line broadening or chemical shift changes in the -0.4 to 0.4 ppm region. This indicates disturbance of the hydrophobic groove [1].
-
Negative Hit: No change or global precipitation (loss of all signal).
-
Protocol B: 2D H- N HSQC Titration (Structural Validation)
Best for: Kd determination and mapping the binding interface.
Materials:
-
Protein:
N-labeled Bcl-xL or Bcl-2, concentrated to 50-100 M. -
Buffer: 20 mM Sodium Phosphate (pH 7.2), 50 mM NaCl, 1 mM EDTA, 2 mM DTT, 10% D
O.[1]
Step-by-Step Protocol:
-
Sample Preparation: Prepare 500
L of N-Bcl-xL in an NMR tube. -
Apo Spectrum: Collect a sensitivity-enhanced
H- N HSQC (e.g., hsqcetfpf3gpsi on Bruker). Set scans (NS) to 16 or 32. -
Titration Series:
-
Add Ligand (in DMSO-d6) stepwise to achieve molar ratios of 1:0.25, 1:0.5, 1:1, 1:2, and 1:5.[1]
-
Crucial: Maintain constant protein concentration or correct for dilution mathematically.
-
Control: Run a "mock" titration with pure DMSO-d6 to identify solvent-induced shifts (usually negligible < 2% v/v).
-
-
Data Processing:
-
Process using TopSpin, NMRPipe, or Sparky.[1]
-
Track the movement of peaks. This compound derivatives typically induce slow-to-intermediate exchange behavior due to nanomolar/low-micromolar affinity [2].
-
Data Analysis (CSP Calculation):
Calculate the Chemical Shift Perturbation (CSP) for each residue:
- : Change in proton dimension.
- : Change in nitrogen dimension.
-
Threshold: Residues with
mean + 1 SD are considered significant binding residues. Map these onto the PDB structure (e.g., PDB: 1MAZ or 1YSW) to confirm groove binding.[1]
Methodology: Ligand-Observed NMR (STD)[1]
Saturation Transfer Difference (STD) NMR is ideal when the derivative has low solubility or when labeled protein is unavailable. It detects magnetization transfer from the protein to the bound ligand.
Protocol C: STD-NMR for Hydrophobic Ligands
Materials:
-
Protein: Unlabeled Bcl-xL (10
M). -
Ligand: this compound derivative (500
M - 1 mM). High Ligand:Protein ratio (50:1 or 100:[1]1) is essential. -
Buffer: D
O-based phosphate buffer (eliminates water suppression artifacts).
Procedure:
-
Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses (e.g., stddiff on Bruker).[1]
-
On-Resonance Irradiation: Set frequency at -0.5 ppm or 10-12 ppm (targeting protein methyls or amides). Ensure this frequency does not hit any ligand peaks.
-
Off-Resonance Irradiation: Set at 30 ppm (control).
-
Saturation Time: 2 to 3 seconds.
-
Analysis:
-
Subtract the "On" spectrum from the "Off" spectrum.[2]
-
Signals that appear in the difference spectrum are protons in close contact (< 5 Å) with the protein surface.
-
Epitope Mapping: Normalize the STD intensity against the reference spectrum. The protons with the highest % STD effect are those buried deepest in the Bcl-xL groove (typically the isopropyl or modified 5,5' alkyl groups of this compound) [3].
-
Data Presentation & Interpretation
Table 1: Expected Chemical Shift Perturbations (Bcl-xL) Key residues in the BH3 groove often perturbed by this compound derivatives.
| Residue | Location | Interaction Type | Expected Shift Behavior |
| Phe 97 | Hydrophobic Pocket 1 | Significant shift / Broadening | |
| Tyr 101 | BH3 Groove Center | H-bond / Steric | Shift |
| Ala 142 | Hydrophobic Pocket 2 | Hydrophobic | Shift |
| Arg 139 | Groove Edge | Electrostatic | Minor shift (if derivative has polar groups) |
digraph "Binding_Mechanism" { bgcolor="#FFFFFF" rankdir=TB node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10]/* Nodes */ Bcl [label="Bcl-xL / Bcl-2\n(Anti-Apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"] Groove [label="Hydrophobic BH3 Groove\n(Residues F97, Y101, A142)", fillcolor="#F1F3F4", fontcolor="#202124"] Apog [label="this compound Derivative\n(BH3 Mimetic)", fillcolor="#4285F4", fontcolor="#FFFFFF"] Bax [label="Bax/Bak\n(Pro-Apoptotic)", fillcolor="#5F6368", fontcolor="#FFFFFF"] Complex [label="Bcl-xL : this compound Complex\n(Inert)", fillcolor="#34A853", fontcolor="#FFFFFF"] Apoptosis [label="Apoptosis Activation\n(Cell Death)", fillcolor="#FBBC05", fontcolor="#202124"] /* Edges */ Bcl -> Groove [arrowhead=none] Apog -> Groove [label="Competes for"] Bax -> Groove [label="Blocked by Ligand", style=dashed, color="#EA4335"] Groove -> Complex [label="Ligand Binds"] Bax -> Apoptosis [label="Released/Free"]
}
Figure 2: Mechanism of Action. this compound derivatives displace Bax/Bak by occupying the hydrophobic groove, a process validatable by observing perturbations in groove residues (F97, Y101).[1]
Troubleshooting & Expert Insights
-
The "DMSO Wall":
-
Issue: this compound derivatives are highly lipophilic. Adding too much ligand causes precipitation, which looks like "binding" (line broadening) in 1D NMR.[1]
-
Solution: Never exceed 2-3% DMSO. If the ligand crashes out, use WaterLOGSY experiments instead of STD, as WaterLOGSY detects binding to the soluble protein fraction even if some ligand aggregates.[1]
-
-
Protein Stability:
-
Issue: Bcl-xL and Bcl-2 contain cysteines that oxidize rapidly, closing the binding groove or causing aggregation.
-
Fix: Always use fresh TCEP or DTT (1-2 mM) in the buffer. Do not use oxidized glutathione.
-
-
Atropisomerism:
-
Insight: this compound derivatives often exist as atropisomers (restricted rotation around the binaphthyl bond).
-
NMR Effect: You may see doubled peaks in the ligand spectrum. In the protein-bound state, the protein usually selects one isomer. Watch for the disappearance of one set of ligand peaks in the presence of protein [4].
-
References
-
Wei, J., et al. (2009).[1] "this compound derivatives as pan-active inhibitors of anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins." Journal of Medicinal Chemistry.
-
Muchmore, S.W., et al. (1996).[1][3] "X-ray and NMR structure of human Bcl-xL, an inhibitor of programmed cell death." Nature.[3]
-
Meyer, B., & Peters, T. (2003).[1] "NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Receptors." Angewandte Chemie International Edition. [1]
-
Kitada, S., et al. (2008).[1] "Discovery, optimization, and structure-activity relationships of a series of 4-arylbenzenesulfonamides as potent, selective, and orally bioavailable Bcl-2 family inhibitors." Journal of Medicinal Chemistry.
Sources
Quantifying Apoptosis Induced by the Bcl-2 Inhibitor Apogossypol using Annexin V/PI Staining
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or cancerous cells.[1][2] Dysregulation of this pathway is a hallmark of many diseases, including cancer, where malignant cells evade apoptosis to achieve uncontrolled proliferation.[1] Consequently, therapeutic strategies aimed at restoring a cell's ability to undergo apoptosis are a cornerstone of modern oncology.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[2] Anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 prevent cell death by sequestering pro-apoptotic proteins.[2][3][4] In many cancers, these anti-apoptotic proteins are overexpressed, conferring a significant survival advantage.[5][6] Apogossypol, a derivative of the natural compound gossypol, is a potent small-molecule inhibitor that targets the BH3-binding groove of multiple anti-apoptotic Bcl-2 family proteins, functioning as a "BH3 mimetic".[3][7][8] By binding to proteins like Bcl-2, this compound liberates pro-apoptotic proteins, triggering the downstream caspase cascade and inducing apoptosis.[4][7][9]
This application note provides a comprehensive guide to measuring apoptosis induced by this compound using the Annexin V and Propidium Iodide (PI) dual-staining method coupled with flow cytometry analysis. We will delve into the scientific principles of the assay, provide a detailed, field-tested protocol, and offer insights into data interpretation and troubleshooting.
Principle of the Assay: Unmasking the Dying Cell
The Annexin V/PI assay is a robust method for identifying and distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11][12] The assay's power lies in its ability to detect two distinct changes in the plasma membrane that occur during the apoptotic process.
1. Phosphatidylserine (PS) Externalization - The "Eat Me" Signal: In healthy, viable cells, the plasma membrane exhibits asymmetry; aminophospholipids, most notably phosphatidylserine (PS), are actively confined to the inner, cytosolic leaflet.[13][14] One of the earliest and most conserved hallmarks of apoptosis is the collapse of this asymmetry.[13][15] Caspase activation during apoptosis leads to the inactivation of "flippase" enzymes and the activation of "scramblase" enzymes, which rapidly randomize the phospholipid distribution, resulting in the exposure of PS on the outer surface of the cell.[13][16] This exposed PS acts as an "eat-me" signal, flagging the apoptotic cell for phagocytosis.[13]
Annexin V , a 36 kDa calcium-dependent protein, has a high binding affinity for PS.[17] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), it becomes a sensitive probe for detecting early apoptotic cells with intact plasma membranes.[10][17]
2. Loss of Membrane Integrity: As apoptosis progresses into later stages, the cell membrane loses its integrity and becomes permeable. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[12] It is excluded by the intact plasma membrane of viable and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell, bind to DNA, and emit a strong red fluorescence.[11][12]
By using Annexin V and PI together, we can precisely differentiate the stages of cell death within a population.[10][11]
Caption: Differentiating cell populations based on membrane changes.
Mechanism of Action: this compound
This compound initiates the intrinsic, or mitochondrial, pathway of apoptosis.[9] Anti-apoptotic Bcl-2 family proteins act as guardians of the mitochondrial outer membrane, sequestering pro-apoptotic effector proteins like BAX and BAK.[2] this compound acts as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby preventing them from holding BAX and BAK in check.[3][7] This "unleashes" BAX and BAK, which then oligomerize at the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.[1][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apogossypolone, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ApoG2 inhibits antiapoptotic Bcl-2 family proteins and induces mitochondria-dependent apoptosis in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 13. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphatidylserine externalization is a downstream event of interleukin-1 beta-converting enzyme family protease activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols: Apogossypol Formulation for Intraperitoneal Injection in Mice
This guide provides a comprehensive, technically detailed framework for the formulation and intraperitoneal (IP) administration of Apogossypol in murine models. Designed for researchers in oncology, cell biology, and drug development, this document synthesizes established methodologies with the underlying scientific principles to ensure experimental success, reproducibility, and animal welfare.
Scientific Foundation: Understanding this compound
This compound, a derivative of the natural compound gossypol, is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] Unlike its parent compound, this compound lacks reactive aldehyde groups, which contributes to its superior efficacy and markedly reduced toxicity in preclinical mouse models.[3][4]
Mechanism of Action: this compound functions as a pan-Bcl-2 inhibitor, targeting multiple anti-apoptotic proteins including Bcl-2, Bcl-xL, and Mcl-1. These proteins are central regulators of the intrinsic apoptotic pathway, often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By binding to the BH3-binding groove of these anti-apoptotic proteins, this compound mimics the action of pro-apoptotic BH3-only proteins, thereby liberating pro-apoptotic effector proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.
Caption: this compound's mechanism of action in the intrinsic apoptotic pathway.
Formulation Protocol: A Step-by-Step Guide
Due to its hydrophobic nature, this compound requires a specialized vehicle for in vivo administration. A commonly used and effective formulation for intraperitoneal injection in mice is a mixture of Ethanol, Cremophor EL, and Saline in a 10:10:80 ratio.[5]
Materials and Reagents
| Component | Purpose | Recommended Grade |
| This compound | Active Pharmaceutical Ingredient (API) | >98% Purity |
| Dehydrated Ethanol (200 Proof) | Primary solvent for this compound | USP Grade |
| Cremophor® EL | Non-ionic solubilizing agent and emulsifier | USP Grade |
| Sterile Saline (0.9% NaCl) | Aqueous vehicle | USP Grade, for injection |
Step-by-Step Formulation Procedure
This protocol is for the preparation of a 1 mg/mL stock solution of this compound.
-
Initial Dissolution: In a sterile microcentrifuge tube, dissolve the desired amount of this compound in dehydrated ethanol. For a 1 mg/mL final concentration, add 1 mg of this compound to 100 µL of ethanol. Vortex thoroughly until the this compound is completely dissolved and the solution is clear.
-
Rationale: Ethanol is the primary solvent for the lipophilic this compound. Ensuring complete dissolution at this stage is critical to prevent precipitation in subsequent steps.
-
-
Addition of Cremophor EL: To the ethanol-Apogossypol solution, add an equal volume of Cremophor EL (100 µL). Vortex vigorously to ensure a homogenous mixture.
-
Rationale: Cremophor EL is a surfactant that will form micelles around the this compound, preventing it from precipitating when the aqueous saline is added. It is crucial to mix the ethanol and Cremophor EL phases thoroughly before introducing the aqueous component.
-
-
Final Dilution with Saline: Slowly add 800 µL of sterile saline to the mixture while vortexing. This will bring the final volume to 1 mL and the final vehicle composition to 10% Ethanol, 10% Cremophor EL, and 80% Saline. The resulting solution should be clear.
-
Rationale: The slow addition of saline while mixing allows for the stable formation of micelles encapsulating the this compound, resulting in a clear, injectable solution.
-
Formulation Stability: this compound is susceptible to oxidation.[6] Therefore, it is highly recommended to prepare the formulation fresh on the day of injection. If short-term storage is necessary, protect the solution from light and store at 4°C for no longer than 24 hours. Visually inspect for any signs of precipitation before use.
Intraperitoneal Injection Protocol in Mice
The intraperitoneal route is a common and effective method for administering systemic therapies in mice.[7]
Dosing Considerations
The maximum tolerated dose (MTD) for a single intraperitoneal injection of this compound has not been definitively established in the literature. However, preclinical studies have shown that this compound is significantly less toxic than its parent compound, gossypol, with mice tolerating doses 2-4 times higher.[4] For gossypol, an optimal therapeutic dose has been reported as 0.5 mg/mouse, with toxicity observed at higher doses.[8] Based on this, a starting dose of this compound in the range of 10-20 mg/kg can be considered for efficacy studies. It is strongly recommended to perform a preliminary dose-finding study to determine the optimal and maximum tolerated dose for your specific mouse strain and experimental conditions.
Experimental Workflow
Caption: Workflow for this compound formulation and intraperitoneal injection in mice.
Step-by-Step Injection Procedure
-
Animal Handling and Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body. The mouse should be positioned to expose the abdomen.
-
Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids the cecum on the left side and minimizes the risk of puncturing the bladder or other vital organs.
-
Injection Technique:
-
Use a 27-30 gauge needle with an appropriately sized syringe (e.g., 1 mL).
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the calculated volume of the this compound formulation. The maximum recommended injection volume is 10 mL/kg.[7]
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as lethargy, labored breathing, or abdominal swelling. Record any adverse events.
References
-
This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins. (n.d.). PubMed Central. Retrieved January 2, 2024, from [Link]
-
Bcl-2 Antagonist this compound (NSC736630) Displays Single-Agent Activity in Bcl-2 Transgenic Mice and Has Superior Efficacy and Pharmacology with Less Toxicity Compared to Gossypol (NSC19048). (2025, August 6). ResearchGate. Retrieved January 2, 2024, from [Link]
-
Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells. (n.d.). PubMed Central. Retrieved January 2, 2024, from [Link]
-
Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? (2019, December 23). PubMed Central. Retrieved January 2, 2024, from [Link]
-
This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. (n.d.). PubMed Central. Retrieved January 2, 2024, from [Link]
-
Quantitative determination of this compound, a pro-apoptotic analog of gossypol, in mouse plasma using LC/MS/MS. (n.d.). PubMed. Retrieved January 2, 2024, from [Link]
-
How can I dissolve paclitaxel (which is already dissolved in DMSO) in cremophor EL and dehydrated ethanol for IP injections? (2015, November 16). ResearchGate. Retrieved January 2, 2024, from [Link]
-
Antitumor effects of gossypol on murine tumors. (n.d.). PubMed. Retrieved January 2, 2024, from [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (n.d.). Frontiers. Retrieved January 2, 2024, from [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved January 2, 2024, from [Link]
-
Preclinical studies of Apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model. (2008, February 14). PubMed. Retrieved January 2, 2024, from [Link]
-
Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins. (n.d.). PubMed Central. Retrieved January 2, 2024, from [Link]
-
This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. (n.d.). ACS Publications. Retrieved January 2, 2024, from [Link]
Sources
- 1. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intraperitoneal Injection of Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effects of gossypol on murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptotic Efficacy of Apogossypol via Fluorometric Caspase-3/7 Activity Assay
Introduction & Scientific Rationale
Apogossypol (NSC 736630) is a semi-synthetic derivative of the natural polyphenol Gossypol.[1] Unlike its parent compound, this compound lacks the reactive aldehyde groups responsible for non-specific toxicity, making it a superior small-molecule inhibitor of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, and Mcl-1).[1]
As a BH3 mimetic , this compound functions by binding to the hydrophobic groove of anti-apoptotic proteins.[1] This binding displaces pro-apoptotic effectors (Bax and Bak), allowing them to oligomerize at the mitochondrial outer membrane. The resulting permeabilization (MOMP) releases Cytochrome c, which nucleates the apoptosome, activating Caspase-9 and subsequently the executioner enzymes, Caspase-3 and -7 .
This application note details a robust, self-validating protocol to quantify this compound-induced apoptosis using a fluorometric Ac-DEVD-AFC substrate assay.
Mechanism of Action (MOA)
The following diagram illustrates the specific pathway utilized in this assay. This compound acts upstream at the mitochondria, but the readout is the downstream proteolytic activity of Caspase-3/7.
Figure 1: Mechanism of this compound-induced apoptosis.[2] The drug inhibits Bcl-2 family proteins, triggering the intrinsic mitochondrial pathway culminating in Caspase-3/7 activation.
Experimental Design Strategy
Cell Line Selection
This compound efficacy is context-dependent. Select cell lines with known overexpression of Bcl-2 or Bcl-xL.
-
Recommended: PC-3 (Prostate), Jurkat (T-cell leukemia), or HL-60 (Promyelocytic leukemia).
Controls (The "Self-Validating" System)
To ensure data integrity, every plate must include:
-
Vehicle Control (Negative): Cells + DMSO (match highest drug concentration, typically <0.5%). Establishes basal caspase activity.
-
Positive Control: Cells + Staurosporine (1 µM, 4-6 hours). Confirms the assay can detect apoptosis.
-
Inhibitor Control (Specificity): Cells + this compound + Z-VAD-FMK (pan-caspase inhibitor, 20 µM). Confirms that the signal is truly caspase-dependent and not non-specific proteolysis.
-
Cell-Free Blank: Lysis buffer + Substrate (no cell lysate). Subtracts background fluorescence of the buffer.
Materials & Reagents
| Component | Specification | Purpose |
| This compound | >98% Purity (HPLC) | Test compound (Bcl-2 inhibitor). |
| Substrate | Ac-DEVD-AFC (50 µM final) | Fluorogenic peptide. Cleavage releases AFC (7-amino-4-trifluoromethylcoumarin). |
| Lysis Buffer | HEPES-CHAPS based | Mild detergent to preserve enzymatic activity. |
| DTT | 1 M Stock (Add fresh!) | Reducing agent essential for Caspase cysteine active site. |
| BCA Assay Kit | Standard | Normalization of signal to total protein content. |
Lysis Buffer Recipe (Prepare fresh or store at -20°C without DTT):
-
50 mM HEPES (pH 7.4)
-
100 mM NaCl
-
0.1% CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate)
-
1 mM EDTA
-
10% Glycerol[3]
-
Add immediately before use: 10 mM DTT.[4]
Detailed Protocol
Phase 1: Treatment
-
Seeding: Seed cells in 6-well plates (approx.
cells/well) or 96-well plates for high throughput. Allow adherence for 24 hours. -
This compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock.
-
Dosing: Treat cells with a dose range of this compound (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM).
-
Note: this compound typically exhibits an IC50 between 1–3 µM in Bcl-2 overexpressing lines.
-
-
Incubation: Incubate for 24 hours . (this compound acts via gene/protein displacement; 4-6 hours is too short, 48 hours may result in secondary necrosis).
Phase 2: Lysis & Protein Normalization
Critical Step: Do not use vigorous vortexing which can denature the enzymes.
-
Harvest cells (scrape adherent cells or centrifuge suspension cells at 500 x g).
-
Wash pellet 1x with ice-cold PBS.
-
Resuspend pellet in 50-100 µL of ice-cold Lysis Buffer (supplemented with fresh DTT).
-
Incubate on ice for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. Transfer supernatant to a new tube.
-
Quantify Protein: Perform a BCA assay on 5 µL of lysate. Normalize all samples to the same protein concentration (e.g., 2 mg/mL) or calculate specific activity later.
Phase 3: Caspase-3/7 Reaction Setup
-
Use a black, flat-bottom 96-well plate to minimize background scatter.
-
Reaction Mix:
-
50 µL Cell Lysate (containing ~50-100 µg protein).
-
50 µL 2X Reaction Buffer (Same as Lysis buffer + 10 mM DTT + 100 µM Ac-DEVD-AFC).
-
-
Final Concentration: The final concentration of Ac-DEVD-AFC should be 50 µM.
-
Incubation: Incubate at 37°C for 1-2 hours in the dark.
Phase 4: Measurement (Workflow Visual)
Figure 2: Step-by-step workflow for the fluorometric Caspase-3/7 assay.
Set the microplate reader to:
-
Excitation: 400 nm
-
Emission: 505 nm[5]
-
Gain: Medium (optimize using the Positive Control).
Data Analysis & Presentation
Calculation
-
Background Subtraction:
-
Normalization: Divide
by the protein mass (µg) added to the well. -
Fold Change:
Expected Results (Mock Data)
The following table demonstrates expected results for PC-3 cells treated with this compound for 24 hours.
| Treatment | Conc. (µM) | Raw RFU | Protein (µg) | Specific Activity (RFU/µg) | Fold Change | Interpretation |
| DMSO | 0 | 1,200 | 50 | 24 | 1.0 | Baseline |
| This compound | 0.5 | 1,800 | 50 | 36 | 1.5 | Minimal effect |
| This compound | 1.0 | 4,800 | 50 | 96 | 4.0 | Onset of apoptosis |
| This compound | 5.0 | 14,400 | 50 | 288 | 12.0 | Strong efficacy |
| This compound | 10.0 | 15,600 | 50 | 312 | 13.0 | Plateau |
| Staurosporine | 1.0 | 18,000 | 50 | 360 | 15.0 | Positive Control |
| Apo + Z-VAD | 5.0 | 1,400 | 50 | 28 | 1.2 | Specificity Confirmed |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal in Positive Control | DTT oxidation | DTT is unstable. Always add fresh DTT (10 mM) to the lysis buffer immediately before use. |
| High Background | Autofluorescence or Phenol Red | Use phenol red-free media for the assay or ensure thorough washing of the cell pellet with PBS. |
| No Dose Response | Cell density too high | If cells are over-confluent, this compound efficiency drops. Seed at 60-70% confluency. |
| Signal in Z-VAD wells | Insufficient Inhibitor | Pre-incubate cells with Z-VAD-FMK for 1 hour before adding this compound. |
References
-
Wei, J., et al. (2010). "Synthesis and biological evaluation of Apogossypolone derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins."[6] Journal of Medicinal Chemistry, 53(22), 8000-8011.[6] Link
- Kitada, S., et al. (2008). "Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins." Journal of Medicinal Chemistry, 51(6), 1976-1980.
-
Wei, J., et al. (2009). "Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists."[7][8] Cancer Letters, 273(1), 107-113.[7][9] Link
-
Cayman Chemical. "Caspase-3/7 Cell-Based Activity Assay Kit Protocol." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Synthesis and biological evaluation of Apogossypolone derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Synthesis and Evaluation of this compound Atropisomers [research.amanote.com]
- 9. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Interrogating Mitochondrial Respiration with the Bcl-2 Inhibitor Apogossypol using Seahorse XF Technology
Introduction: Unveiling Cellular Bioenergetics in Response to Apoptotic Insult
Mitochondria are the powerhouses of the cell, orchestrating cellular energy production through oxidative phosphorylation (OXPHOS). The Seahorse XF Analyzer is a powerful tool that provides real-time measurements of key indicators of mitochondrial function, namely the oxygen consumption rate (OCR), offering a window into the bioenergetic state of live cells.[1][2][3] This application note provides a detailed protocol and scientific rationale for utilizing the Agilent Seahorse XF Cell Mito Stress Test to investigate the effects of Apogossypol, a potent inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins, on mitochondrial respiration.
This compound, a derivative of gossypol, functions as a pan-inhibitor of anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-XL, and Mcl-1.[4][5][6] These proteins are central regulators of the intrinsic apoptotic pathway, primarily by controlling the permeability of the mitochondrial outer membrane.[7][8] By binding to the BH3 domain of anti-apoptotic Bcl-2 proteins, this compound disrupts their function, leading to the activation of pro-apoptotic proteins like Bax and Bak, ultimately triggering apoptosis.[4][5][9] Given the intimate link between Bcl-2 family proteins and mitochondrial integrity, investigating the bioenergetic consequences of this compound treatment is crucial for understanding its full mechanism of action and for the development of novel cancer therapies.[10][11]
This guide is designed for researchers, scientists, and drug development professionals seeking to employ Seahorse XF technology to characterize the impact of Bcl-2 inhibition on mitochondrial respiration. We will delve into the experimental design, provide a step-by-step protocol, and discuss the interpretation of the expected results.
Scientific Rationale: The Interplay of Bcl-2, this compound, and Mitochondrial Function
The Bcl-2 family of proteins are key regulators of apoptosis, with anti-apoptotic members preventing the release of cytochrome c from the mitochondria, a critical step in the apoptotic cascade.[7][8] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, contributing to cell survival and resistance to therapy.[7] this compound and other BH3 mimetics are designed to counteract this by binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic proteins to initiate mitochondrial outer membrane permeabilization (MOMP).[4][5][6]
The functional consequences of Bcl-2 inhibition on mitochondrial respiration are multifaceted. Inhibition of anti-apoptotic Bcl-2 proteins can lead to a decrease in mitochondrial function, including reduced ATP production.[11] Furthermore, some studies suggest that gossypol, the parent compound of this compound, can act as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane.[12][13] this compound has also been shown to induce the production of reactive oxygen species (ROS), which can further impact mitochondrial function.[14]
The Seahorse XF Cell Mito Stress Test allows for the precise measurement of several key parameters of mitochondrial respiration:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP Production-Linked Respiration: The portion of basal respiration dedicated to ATP synthesis.
-
Proton Leak: The remaining basal respiration not coupled to ATP production, often associated with proton leakage across the inner mitochondrial membrane.
-
Maximal Respiration: The maximum oxygen consumption rate the cells can achieve, indicative of the respiratory reserve.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.
By measuring these parameters in the presence and absence of this compound, researchers can gain a comprehensive understanding of its impact on cellular bioenergetics.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the Seahorse XF Cell Mito Stress Test with this compound treatment and the proposed signaling pathway of this compound's action on mitochondria.
Figure 1: Experimental Workflow. A schematic of the key steps involved in preparing for and executing the Seahorse XF analysis of mitochondrial respiration with this compound.
Sources
- 1. Seahorse Analytics | Agilent [agilent.com]
- 2. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 3. agilent.com [agilent.com]
- 4. Apogossypolone, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of Bcl-2 on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BCL2 and BCL(X)L selective inhibitors decrease mitochondrial ATP production in breast cancer cells and are synthetically lethal when combined with 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Further studies on the mechanism of action of gossypol on mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A bioenergetic model of gossypol action: effects of gossypol on adult rat spermatogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apogossypolone targets mitochondria and light enhances its anticancer activity by stimulating generation of singlet oxygen and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) for Apogossypol purity
Application Note: High-Performance Liquid Chromatography (HPLC) Strategy for Apogossypol Purity Assessment
Executive Summary & Scientific Rationale
This compound, a semi-synthetic derivative of the natural product Gossypol, has emerged as a critical lead compound in oncology.[1] Unlike its parent, this compound lacks the two reactive aldehyde groups that contribute to Gossypol’s toxicity, yet it retains high affinity for anti-apoptotic Bcl-2 family proteins [1].[1][2][3]
However, the synthesis of this compound (often via deformylation of Gossypol) introduces specific purification challenges. The presence of residual Gossypol, oxidative degradation products (quinones), and atropisomeric impurities can significantly alter biological efficacy and toxicity profiles.[1]
This guide provides a definitive, self-validating protocol for assessing this compound purity. We utilize Reversed-Phase HPLC (RP-HPLC) for chemical purity and degradation analysis, and outline a Normal-Phase Chiral HPLC method for atropisomer verification.
Physicochemical Profile & Chromatographic Strategy
To design a robust method, we must understand the analyte's behavior:
-
Hydrophobicity: this compound is highly lipophilic (LogP > 5).
-
Chromatographic Implication: A C18 stationary phase is essential for adequate retention. High organic content in the mobile phase will be required for elution.
-
-
Acidity (Phenolic Nature): The molecule contains multiple phenolic hydroxyl groups.
-
Chromatographic Implication: These groups can ionize at neutral pH, leading to peak tailing and poor resolution.[1] Acidification of the mobile phase (pH < 3.0) is mandatory to suppress ionization and ensure sharp peaks [2].
-
-
Atropisomerism: this compound exists as (+) and (-) atropisomers due to restricted rotation around the binaphthyl bond.
-
Chromatographic Implication: Standard RP-HPLC will not separate these isomers.[1] A specific chiral method is required if enantiomeric excess (ee) is a quality attribute [3].
-
Protocol 1: Chemical Purity & Impurity Profiling (RP-HPLC)
This is the standard release method for this compound drug substance.
Materials & Instrumentation
-
Instrument: HPLC system with binary gradient pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis.[1]
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) or equivalent high-carbon load C18.[1]
-
Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1]
Method Parameters
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% | Acid suppresses phenolic ionization, sharpening peaks.[1] |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent required for lipophilic this compound. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |
| Detection | UV 254 nm | The binaphthyl core absorbs strongly here; 254 nm is universal for aromatics. |
| Injection Vol | 10–20 µL | Dependent on sample concentration (target 10 µg on-column). |
Gradient Profile
Note: An isocratic hold is often insufficient for separating late-eluting dimers or highly lipophilic impurities.[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 60% | Initial hold to retain polar degradants. |
| 2.0 | 60% | Isocratic hold.[1] |
| 15.0 | 95% | Linear ramp to elute this compound and lipophilic impurities. |
| 20.0 | 95% | Wash to clear column. |
| 20.1 | 60% | Re-equilibration. |
| 25.0 | 60% | Ready for next injection. |
Sample Preparation
-
Stock Solution: Weigh 5.0 mg this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Note: Avoid Methanol if transesterification is suspected over long storage, though generally safe for short runs).[1]
-
Working Standard: Dilute Stock 1:10 with Mobile Phase B to reach ~50 µg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind phenolic compounds).
Protocol 2: Chiral Purity (Secondary Check)
Since this compound is a chiral atropisomer, the biological activity often resides predominantly in the (-) isomer (mimicking the BH3 domain) [3].
-
Column: Chiral Technologies Chiralpak AD-H or Regis Whelk-O 1.[1]
-
Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% TFA.[4]
-
Mode: Isocratic Normal Phase.
-
Expected Result: Baseline separation of (+) and (-) isomers (typically 5–9 min retention window).
Workflow Visualization
The following diagram illustrates the decision matrix for this compound analysis, ensuring that both chemical stability and stereochemical integrity are verified.
Figure 1: Integrated workflow for this compound chemical and stereochemical purity assessment.
Validation & Troubleshooting (Self-Validating Systems)
To ensure the trustworthiness of your data, apply these validation criteria:
System Suitability Parameters
-
Tailing Factor (T): Must be < 1.5. If T > 1.5, the mobile phase acidity is likely insufficient.[1] Increase H3PO4 concentration to 0.2%.
-
Resolution (Rs): Resolution between this compound and the nearest impurity (often residual Gossypol) must be > 2.0.
-
Precision: RSD of peak area for 5 replicate injections must be < 1.0%.
Common Troubleshooting Scenarios
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Silanol interaction | Ensure pH is < 3.0; use "end-capped" C18 columns.[1] |
| Split Peaks | Solvent mismatch | Dissolve sample in Mobile Phase starting composition (60% ACN) rather than 100% ACN if injection volume is large (>20 µL). |
| Ghost Peaks | Carryover | This compound is sticky. Add a needle wash step with 100% ACN between injections. |
| Retention Shift | Temperature fluctuation | Use a column oven (thermostat) set to 30°C. |
References
-
Wei, J., et al. (2009).[1] "Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists." Cancer Letters, 273(1), 107-113.[1]
-
Cai, Y., et al. (2004).[1][9] "An optimized gossypol high-performance liquid chromatography assay and its application in evaluation of different gland genotypes of cotton." Journal of Biosciences, 29, 67–71.[1][9]
-
Kitada, S., et al. (2008).[1][10] "Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins." Journal of Medicinal Chemistry, 51(21), 6916-6929.[1]
-
Dao, T.T., et al. (2012).[1] "A validated HPLC assay for the determination of R-(-)-gossypol in human plasma and its application in clinical pharmacokinetic studies." Journal of Pharmaceutical and Biomedical Analysis, 59, 138-144.[1]
Sources
- 1. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. ias.ac.in [ias.ac.in]
- 10. Synthesis and evaluation of this compound Atropisomers as Potential Bcl-xL Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing the Pro-Apoptotic Power of Apogossypol in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Synergistic Approach to Cancer Therapy
The circumvention of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage. A key family of proteins regulating this process is the B-cell lymphoma 2 (Bcl-2) family, which consists of both pro-apoptotic and anti-apoptotic members. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis, contributing to both tumor progression and resistance to conventional chemotherapies.
Apogossypol, a derivative of the natural compound gossypol, has emerged as a promising small molecule inhibitor of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. By binding to these proteins, this compound unleashes pro-apoptotic signals, triggering cancer cell death.[1][2] While this compound has demonstrated single-agent efficacy in various preclinical cancer models, its true potential may lie in its ability to synergize with traditional chemotherapy agents.[3][4] By lowering the apoptotic threshold, this compound can sensitize cancer cells to the cytotoxic effects of drugs like doxorubicin, cisplatin, paclitaxel, and gemcitabine, potentially leading to enhanced therapeutic efficacy and overcoming drug resistance.
These application notes provide a comprehensive guide for researchers to explore the preclinical potential of this compound in combination with standard-of-care chemotherapy agents. We will delve into the mechanistic rationale, provide detailed experimental protocols for in vitro and in vivo studies, and offer insights into the analysis of synergistic interactions.
Mechanistic Rationale for Combination Therapy
The primary mechanism of action for this compound is its function as a pan-Bcl-2 inhibitor. It competitively binds to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic effector proteins like Bax and Bak.[2] This leads to the activation of the intrinsic apoptotic pathway.
Conventional chemotherapy agents induce cancer cell death through a variety of mechanisms, including DNA damage (doxorubicin, cisplatin), microtubule disruption (paclitaxel), and inhibition of DNA synthesis (gemcitabine).[5][6][7] Cancer cells can develop resistance to these agents by upregulating anti-apoptotic Bcl-2 proteins, which counteract the pro-apoptotic signals induced by chemotherapy-induced cellular stress.
By combining this compound with these agents, we can launch a two-pronged attack on cancer cells. This compound primes the cells for apoptosis by inhibiting the Bcl-2-mediated survival pathway, while the chemotherapy agent provides the initial cytotoxic insult. This synergistic interaction can lead to a more profound and sustained apoptotic response.
The Role of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival.[8] Aberrant mTOR signaling is common in many cancers and can contribute to chemoresistance.[9][10] Some chemotherapeutic agents, such as paclitaxel, have been shown to inhibit the mTOR pathway.[11] While the direct effects of this compound on the mTOR pathway are still under investigation, targeting both the Bcl-2 family and the mTOR pathway, either directly or indirectly through combination therapy, represents a promising strategy to overcome resistance and enhance anti-cancer efficacy.
Signaling Pathway of this compound Combination Therapy
Caption: this compound synergizes with chemotherapy by inhibiting Bcl-2 proteins, leading to Bax/Bak activation and apoptosis.
In Vitro Experimental Protocols
Cell Viability Assays to Determine Synergy
Objective: To evaluate the cytotoxic effects of this compound in combination with chemotherapy agents and to determine if the interaction is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
This compound (powder, to be dissolved in DMSO)
-
Chemotherapy agents (Doxorubicin, Cisplatin, Paclitaxel, Gemcitabine)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and chemotherapy agents in DMSO. Create a dilution series for each drug.
-
Single Agent Treatment: To determine the IC50 of each drug, treat cells with increasing concentrations of this compound or the chemotherapy agent alone.
-
Combination Treatment: Treat cells with a matrix of concentrations of this compound and the chemotherapy agent. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values for each drug alone and in combination. Use the Chou-Talalay method to calculate the Combination Index (CI).[12][13] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Example IC50 Values of Chemotherapy Agents in Various Cancer Cell Lines
| Chemotherapy Agent | Cancer Cell Line | IC50 Value (µM) | Reference |
| Doxorubicin | MDA-MB-231 | 2.1 | [14] |
| Doxorubicin | SKBR3 | 0.95 | [14] |
| Doxorubicin | MCF7 | 1.79 | [14] |
| Cisplatin | A549 | ~5-10 | [3] |
| Paclitaxel | AGS | 0.04 | [11] |
Note: These values are examples and should be determined empirically for the specific cell line and experimental conditions used.
Apoptosis Assays
Objective: To quantify the induction of apoptosis by this compound and chemotherapy combinations.
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agents
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[15]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow for In Vitro Apoptosis Assay
Caption: A streamlined workflow for assessing apoptosis in vitro using Annexin V and PI staining followed by flow cytometry.
Western Blot Analysis
Objective: To investigate the molecular mechanisms of synergy by examining the expression of key proteins in the apoptotic and survival pathways.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-cleaved caspase-3, anti-phospho-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[3][16]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell lines for xenograft implantation
-
This compound
-
Chemotherapy agents
-
Vehicle for drug formulation (e.g., Ethanol:Cremophor EL:Saline)[2]
-
Calipers for tumor measurement
Protocol:
-
Xenograft Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[17]
-
Randomization: Randomize mice into treatment groups (Vehicle control, this compound alone, chemotherapy agent alone, combination).
-
Drug Administration:
-
This compound Formulation: Prepare this compound in a solution of Ethanol:Cremophor EL:Saline (e.g., 10:10:80 v/v/v).[2]
-
Dosing and Schedule: Administer drugs via an appropriate route (e.g., intravenous, intraperitoneal) based on established protocols. For example, in a pancreatic cancer model, this compound was administered at 120 mg/kg intravenously daily for 5 days, and gemcitabine at 75 mg/kg intravenously every other day for 3 doses.[4]
-
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[18]
-
Toxicity Monitoring: Monitor mouse body weight and general health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[8][17]
In Vivo Xenograft Study Workflow
Caption: A typical workflow for conducting an in vivo xenograft study to evaluate the efficacy of combination cancer therapies.
Table 2: Example In Vivo Efficacy of this compound and Gemcitabine Combination in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosing and Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | ~1200 | - | [4] |
| This compound | 120 mg/kg, IV, daily x 5 | ~900 | 25 | [4] |
| Gemcitabine | 75 mg/kg, IV, QOD x 3 | ~700 | 42 | [4] |
| Combination | This compound + Gemcitabine | ~300 | 75 | [4] |
Note: These are approximate values based on published data and should be determined empirically.
Conclusion and Future Directions
The combination of this compound with conventional chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate these combinations in both in vitro and in vivo settings. By understanding the synergistic interactions and the underlying molecular mechanisms, we can pave the way for the development of more effective and personalized cancer therapies. Future studies should focus on optimizing dosing schedules, exploring combinations with other targeted therapies, and identifying predictive biomarkers to select patients who are most likely to benefit from these novel combination regimens.
References
- Anand, U., Dey, A., Chandel, A. K. S., et al. (2022). Cancer chemotherapy and beyond: Current status, drug candidates, associated risks and progress in targeted combination therapies. Journal of Controlled Release, 341, 129-155.
- Beier, F., Foronda, M., Martinez, P., & Blasco, M. A. (2012). Conditional TRF1 knockout in the hematopoietic compartment leads to bone marrow failure and recapitulates clinical features of dyskeratosis congenita. Blood, 120(15), 2990–3000.
- Chen, J., Li, Y., Wang, M., et al. (2011). This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity. Molecular Cancer Therapeutics, 10(7), 1235-1245.
- Coward, L., Gorman, G. S., Noker, P. E., et al. (2008). In vivo pharmacokinetics of this compound, a pro-apoptotic pan-Bcl-2 inhibitor. Journal of Pharmaceutical Sciences, 97(7), 2749-2757.
-
Doxorubicin. In: Wikipedia. Retrieved January 31, 2026, from [Link]
- Gao, Y., Shang, Q., Li, W., et al. (2020). The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells. Scientific Reports, 10(1), 1-13.
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.
- Kitada, S., Kress, C. L., Krajewska, M., et al. (2008). Preclinical studies of apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in follicular small cleaved cell lymphoma model. Molecular Cancer Therapeutics, 7(8), 2304-2313.
- Foucquier, J., & Guedj, M. (2015). Analysis of drug combinations: an overview of the different methods. Pharmacology Research & Perspectives, 3(3), e00121.
- Nagaraj, A. B., Joseph, P., Ganta, C., et al. (2010). Preclinical studies of apogossypolone, a novel pan inhibitor of Bcl-2 and Mcl-1, synergistically potentiates cytotoxic effect of gemcitabine in pancreatic cancer cells.
-
Paclitaxel. In: Wikipedia. Retrieved January 31, 2026, from [Link]
-
Cisplatin. In: Wikipedia. Retrieved January 31, 2026, from [Link]
-
Gemcitabine. In: Wikipedia. Retrieved January 31, 2026, from [Link]
- Cufi, S., Corominas-Faja, B., Lopez-Bonet, E., Bonavia, R., & Menendez, J. A. (2013). The mTOR network as a nexus of resistance to endocrine-based therapies for breast cancer. Oncoimmunology, 2(11), e26532.
- Zou, Z., Tao, T., Li, H., & Zhu, X. (2020). mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges. Cell & Bioscience, 10(1), 1-11.
-
Charles River Laboratories. (n.d.). Combination Therapy Screening & Assays. Retrieved January 31, 2026, from [Link]
-
MDPI. (2023). Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Retrieved January 31, 2026, from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2014). How can one calculate tumor growth inhibition? Retrieved January 31, 2026, from [Link]
-
Spandidos Publications. (2015). Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2011). Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). block-poly(ε-caprolactone) micelles for combination drug delivery: evaluation of paclitaxel, cyclopamine and gossypol in intraperitoneal xenograft models of ovarian cancer. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Combination Therapy with Gossypol Reveals Synergism against Gemcitabine Resistance in Cancer Cells with High BCL-2 Expression. Retrieved January 31, 2026, from [Link]
-
Seminars in Oncology. (2002). Gemcitabine-based Combination Treatment of Pancreatic Cancer. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Western blotting for determination of Bax:Bcl-2 ratio and... Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2019). If I want to analysis the effect of combination of drugs do i need to select the IC50 values of both the drugs in MTT assay? Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). Activation of the mTOR Pathway by Oxaliplatin in the Treatment of Colorectal Cancer Liver Metastasis. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). mTOR Cross-Talk in Cancer and Potential for Combination Therapy. Retrieved January 31, 2026, from [Link]
-
PubMed. (2012). The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts. Retrieved January 31, 2026, from [Link]
-
bioRxiv. (2023). Antitumor activity of intraperitoneal paclitaxel in orthotopic patient-derived xenograft models of mucinous appendiceal adenocar. Retrieved January 31, 2026, from [Link]
-
PubMed. (1997). Alternative formulations of paclitaxel. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2017). Pharmacological effects of formulation vehicles: Implications for cancer chemotherapy. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Retrieved January 31, 2026, from [Link]
-
MDPI. (2021). A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Cisplatin-based combination therapy for cancer. Retrieved January 31, 2026, from [Link]
-
AccScience Publishing. (2023). Combination therapy of cisplatin and green silver nanoparticles enhances cytotoxicity and apoptosis in breast cancer cells. Retrieved January 31, 2026, from [Link]
-
MDPI. (2021). Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin. Retrieved January 31, 2026, from [Link]
-
MDPI. (2022). Combination Treatment Targeting mTOR and MAPK Pathways Has Synergistic Activity in Multiple Myeloma. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Gemcitabine Combination Nano Therapies for Pancreatic Cancer. Retrieved January 31, 2026, from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin-based combination therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gemcitabine-based combination treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 16. edspace.american.edu [edspace.american.edu]
- 17. Oncology Reports [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Apogossypol Technical Support Center: Solubility & Formulation Guide
Executive Summary: The Hydrophobic Challenge
Apogossypol is a semi-synthetic derivative of gossypol that acts as a pan-Bcl-2 antagonist.[1] While it offers a superior toxicity profile compared to its parent compound by eliminating reactive aldehyde groups, it retains a distinct physiochemical challenge: extreme hydrophobicity .
Successful application of this compound requires navigating a narrow solubility window. It is soluble in organic solvents (DMSO) but prone to rapid precipitation ("crashing out") upon introduction to aqueous buffers or biological fluids. This guide provides validated protocols to maintain solubility from the bench to the animal model.
Quick Reference: Solubility & Storage Data
| Parameter | Specification | Notes |
| Primary Solvent | DMSO (Anhydrous) | Optimal stock concentration: 10–50 mM. |
| Secondary Solvent | Ethanol (100%) | Lower solubility than DMSO; not recommended for long-term storage. |
| Aqueous Solubility | Negligible (< 1 µM) | Do not attempt to dissolve crystalline solid directly in water/PBS. |
| Storage (Solid) | -20°C or -80°C | Protect from light. Desiccate. |
| Storage (Stock) | -80°C | Stable for 6 months.[2] Avoid repeated freeze-thaw cycles.[3] |
| Appearance | Yellow Solid | Darkening indicates oxidation (quinone formation). |
Module A: Cell Culture Troubleshooting
User Issue: "My this compound precipitates immediately when I add the DMSO stock to the cell culture media."
Root Cause: The "Solvent Shock" Effect. Adding a high-concentration hydrophobic stock (e.g., 50 mM) directly to a large volume of aqueous media creates a local environment where the drug concentration exceeds its solubility limit before it can disperse, leading to micro-precipitation.
Protocol: The "Intermediate Dilution" Method
This protocol ensures the compound remains solubilized by stepping down the concentration gradient.
-
Prepare Stock: Ensure your DMSO stock is fully solubilized (vortex well).
-
Create Intermediate: Dilute the stock 1:10 or 1:20 in sterile PBS containing 0.1% BSA (Bovine Serum Albumin) or serum-free media.
-
Why? Albumin acts as a carrier protein, sequestering the hydrophobic this compound molecules and preventing aggregation [1].
-
-
Vortex Immediately: Do not let the drop sit on the surface.
-
Final Addition: Add the intermediate solution to your final cell culture well.
-
Target: Final DMSO concentration should be < 0.1% to avoid solvent toxicity.[4]
-
Module B: In Vivo Formulation (Advanced)
User Issue: "I cannot inject DMSO stocks into mice. Saline dilution results in a clogged needle."
Technical Insight: Simple saline dilution is viable for hydrophilic drugs but fatal for this compound. For in vivo administration, you must use an encapsulation system. Two primary methods are recommended: Micellar Solubilization and Liposomal Encapsulation .
Method 1: PEG-PLA Micelles (Standard)
Polymeric micelles protect the hydrophobic core of this compound while presenting a hydrophilic shell to the bloodstream.
-
Reagents: PEG2000-PLA (Poly(ethylene glycol)-poly(lactic acid)).
-
Protocol:
-
Dissolve this compound and PEG-PLA in acetone.
-
Add dropwise to vigorously stirred water.
-
Evaporate acetone under vacuum (Rotavap).
-
Filter sterilize (0.22 µm).
-
Method 2: Stealth Liposomes (High Stability)
Liposomes offer superior pharmacokinetics and reduced systemic toxicity compared to surfactant-based vehicles (like Cremophor EL) [2].
Step-by-Step Liposome Protocol:
-
Lipid Mix Preparation:
-
Combine DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol , and DSPE-PEG2000 in a molar ratio of 55:40:5 .
-
Dissolve lipids and this compound (drug-to-lipid ratio 1:10 w/w) in Chloroform:Methanol (2:1 v/v).
-
-
Thin Film Formation:
-
Evaporate solvent using a rotary evaporator at 45°C until a thin, uniform film forms on the flask wall.
-
Desiccate under vacuum overnight to remove trace solvents.[5]
-
-
Hydration:
-
Hydrate the film with sterile PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC).
-
Vortex vigorously for 30 minutes to form Multi-Lamellar Vesicles (MLVs).
-
-
Sizing (Extrusion):
-
Pass the suspension 10 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.
-
Result: Uni-lamellar vesicles with this compound embedded in the lipid bilayer.
-
-
Quality Control:
-
Measure particle size (Dynamic Light Scattering). Target: ~100–120 nm.
-
Check Polydispersity Index (PDI). Target: < 0.2.
-
Troubleshooting Logic & Workflow
The following diagram illustrates the decision process for handling this compound based on your specific application.
Figure 1: Decision matrix for this compound solubilization and formulation. Blue nodes indicate standard prep, Red nodes indicate critical failure points, and Green nodes indicate validated solutions.
Frequently Asked Questions (FAQ)
Q: Can I use this compound Hexaacetate instead? A: Yes, and often you should. This compound Hexaacetate is a prodrug derivative designed specifically to address the stability and solubility issues of the parent compound. It has a better pharmacokinetic profile but requires esterase cleavage in vivo to become active [3].
Q: My stock solution turned dark brown. Is it still good? A: Likely not. This compound is sensitive to oxidation, forming quinones which are dark in color. If your yellow stock turns dark brown, degradation has occurred. Always store stocks under nitrogen gas if possible and strictly at -80°C.
Q: What is the maximum solubility in cell culture media? A: Without a carrier (like BSA or serum), the solubility limit is often < 10 µM. With 10% FBS, you may achieve higher concentrations, but "crash-out" is still a risk at > 25 µM.
References
-
Kitada, S., et al. (2008).[1] "Structure-activity relationships of this compound derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins." Journal of Medicinal Chemistry, 51(21), 6966–6979.
-
Wei, J., et al. (2009).[1] "Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists." Cancer Letters, 273(1), 107–113.[1]
- Coward, L., et al. (2006). "Chemical stability of this compound, a potent Bcl-2 antagonist." Journal of Pharmacy and Pharmacology.
Sources
- 1. Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced oxidation protein products in plasma: stability during storage and correlation with other clinical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
Technical Support Center: Apogossypol Stability & Handling Guide
[1]
Executive Technical Summary
Apogossypol (NSC 736630) is a semi-synthetic derivative of Gossypol that functions as a pan-active antagonist of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1).[1]
The Critical Distinction: Unlike its parent compound Gossypol, this compound lacks the two reactive aldehyde groups. This structural modification significantly reduces genotoxicity and non-specific reactivity (e.g., Schiff base formation with serum proteins). However, this compound retains a polyphenolic core , rendering it highly susceptible to oxidative degradation and pH-dependent instability.[1]
Key Handling Rule: Treat this compound as a hydrophobic polyphenol. It requires protection from light/oxygen and careful solubilization to prevent "crashing out" in aqueous media.[2]
Core Storage & Stability Protocols
The "Golden Rules" of this compound Storage
Failure to adhere to these parameters results in the formation of quinones (oxidation products), which appear as a brown/red discoloration and possess altered binding kinetics.
| Parameter | Condition | Scientific Rationale |
| Physical State | Lyophilized Powder | Solid state minimizes surface area exposed to oxidative stress.[1] |
| Temperature | -20°C (Short-term) -80°C (Long-term >6 mo) | Low temperature retards the kinetics of auto-oxidation and polyphenol polymerization.[1] |
| Atmosphere | Inert Gas (Argon/N₂) | Critical: Polyphenols act as ROS scavengers; exposure to ambient air accelerates degradation.[1] |
| Solvent | Anhydrous DMSO | Ethanol is a secondary choice but has lower solubility limits.[3] Avoid water/PBS for storage. |
| Container | Amber Glass Vials | Photosensitivity leads to radical-induced cleavage.[1] |
Diagram 1: Storage Decision Logic
Figure 1: Decision tree for determining optimal storage conditions based on experimental timeline.
[1]
Troubleshooting Guide (FAQ)
Q1: My this compound solution turned from yellow to reddish-brown. Is it still usable?
Diagnosis: Oxidation (Quinone Formation). Mechanism: The polyphenol groups have undergone auto-oxidation, likely forming ortho-quinones.[1] This is irreversible. Action: Discard the solution. The oxidized product may have off-target toxicity due to high reactivity with cysteine residues on proteins, confounding your Bcl-2 inhibition data.
Q2: I see a fine precipitate when I add the stock solution to my cell culture media.
Diagnosis: Solvent Shock (Hydrophobic Crash). Mechanism: this compound is highly lipophilic.[1] Adding a high-concentration DMSO stock directly to aqueous media causes rapid local precipitation before the compound can disperse. Action:
-
Do not add 100% DMSO stock directly to static media.
-
Use the "Intermediate Dilution Method" (see Protocol A below).
-
Ensure final DMSO concentration is <0.5% to avoid solvent toxicity, but sufficiently high to maintain solubility.
Q3: Can I use Ethanol instead of DMSO?
Answer: Yes, but with caveats. Comparison:
Experimental Protocols
Protocol A: Solubilization & Prevention of Precipitation
Target Audience: In vitro researchers (Cell Culture)[1]
Objective: To introduce this compound into aqueous media without precipitation.
Reagents:
-
This compound Powder[3]
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, Cell Culture Grade)
-
Culture Media (Pre-warmed to 37°C)[1]
Step-by-Step Workflow:
-
Stock Preparation (Master Stock):
-
Dissolve powder in anhydrous DMSO to reach 10 mM .
-
Tip: If particles persist, warm gently to 37°C for 2 minutes. Do not boil.
-
Flush vial with Nitrogen/Argon and store at -20°C.
-
-
The "Step-Down" Dilution (Critical Step):
-
Goal: 10 µM final concentration in 10 mL media.
-
Do NOT pipette 10 µL of stock directly into 10 mL media.
-
Step 2a: Prepare a 10x intermediate in sterile PBS or Media.
-
Take 10 µL of 10 mM Stock.
-
Add to 990 µL of warm media while vortexing continuously .
-
Result: 100 µM intermediate solution (turbidity check: should be clear).
-
-
Step 2b: Add Intermediate to Final Volume.
-
Add the 1 mL intermediate to 9 mL of warm media.
-
Result: 10 µM Final Concentration.
-
-
Diagram 2: Solubilization Workflow
Figure 2: Visual guide for the "Step-Down" dilution method to prevent hydrophobic crashing.
Quantitative Data Reference
Solubility & Stability Matrix
| Solvent | Max Solubility | Storage Temp | Stability Window | Notes |
| DMSO | ~16.2 mg/mL | -20°C | 1 Month | Preferred solvent.[1] Hygroscopic; keep sealed. |
| DMSO | ~16.2 mg/mL | -80°C | 6 Months | Ideal for long-term banking. |
| Ethanol | ~2.5 mg/mL | -20°C | < 2 Weeks | Evaporation risk.[1] Lower solubility.[2][3] |
| Water/PBS | Insoluble | N/A | Minutes | Do not store. Prepare immediately before use. |
References
-
Kitada, S., et al. (2003). "Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins."[1] Journal of Medicinal Chemistry, 46(20), 4259-4264.
-
Wei, J., et al. (2009). "this compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins."[1] Molecular Cancer Therapeutics, 8(4), 904-913.
-
BenchChem. "(S)-Apogossypol Technical Data Sheet & Solubility Guide."
-
Pellecchia, M., & Reed, J. C. (2004). "Inhibition of anti-apoptotic Bcl-2 family proteins by natural polyphenols: new avenues for cancer therapy." Current Pharmaceutical Design, 10(14), 1703-1715.
Technical Support Center: Apogossypol Experimental Guide
Topic: Troubleshooting Off-Target Effects & Experimental Optimization Product Category: BH3 Mimetics / Small Molecule Inhibitors Document ID: TS-APG-004
Introduction: The "Cleaner" Inhibitor
Welcome to the Apogossypol Technical Support Hub. If you are here, you are likely using this compound to target anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1).[1][2][3]
The Core Concept: this compound was synthetically derived from Gossypol to solve a specific toxicity problem. Gossypol contains two reactive aldehyde groups that form Schiff bases with random proteins (enzymes, cytoskeletal elements), leading to severe off-target toxicity. This compound lacks these aldehyde groups.
The Reality Check: While "cleaner," this compound is not inert. It is a hydrophobic polyphenol. Most "off-target" reports we receive are actually solubility artifacts or ROS-driven stress rather than true specific off-target binding. This guide helps you distinguish between the two.
Module 1: Chemical Handling & Solubility (The #1 Artifact Source)
Before assuming biological off-target effects, you must rule out chemical precipitation. This compound is highly hydrophobic.
Common Symptom
-
"Cells are dying instantly (necrosis) rather than undergoing apoptosis."
-
"IC50 values vary wildly between replicates."
-
"Visible debris in the well."
Troubleshooting Protocol: The Solubility Check
| Parameter | Recommendation | Why? (The Science) |
| Solvent | DMSO (Anhydrous) | This compound is insoluble in water. Ethanol is inferior and causes faster precipitation. |
| Stock Conc. | Max 10-20 mM | Higher concentrations increase the risk of crashing out upon dilution. |
| Dilution Step | Stepwise | Do not drop 100% DMSO stock directly into media. Dilute intermediate in PBS/Media first, vortex immediately. |
| Serum (FBS) | Presence Required | Serum albumin acts as a carrier protein, preventing the drug from sticking to plasticware or precipitating. |
Critical QC Step: Place your treatment media (with this compound) under a microscope before adding to cells. If you see crystals or "oily" droplets, your cells are dying from physical membrane disruption, not Bcl-2 inhibition.
Module 2: Distinguishing On-Target vs. Off-Target Toxicity
This is the most critical scientific validation step. You must prove that the cell death you observe is dependent on the Bcl-2/Bax axis.
The "Gold Standard" Validation Experiment
To confirm this compound is working via the intended mechanism (Bcl-2 inhibition
Protocol:
-
Cell Line A: Wild-type cancer cells (e.g., H460, PC3).
-
Cell Line B (Control): Bax/Bak Double Knockout (DKO) cells (e.g., MEFs or CRISPR-engineered lines).
Interpretation:
-
Scenario A (Ideal): WT cells die; DKO cells survive.
-
Scenario B (Off-Target): Both WT and DKO cells die at similar rates.
Visualizing the Mechanism & Off-Targets
Caption: Figure 1: this compound acts by displacing Bax/Bak (Apoptosis) and Beclin-1 (Autophagy). Direct ROS generation leads to off-target necrosis.
Module 3: The ROS & Autophagy Conundrum
Users often ask: "Is the autophagy I see a side effect?" Answer: No, it is usually on-target. Bcl-2 binds Beclin-1. When this compound inhibits Bcl-2, it releases Beclin-1, triggering autophagy.
However, ROS (Reactive Oxygen Species) generation can be an off-target effect if it occurs independently of mitochondrial apoptosis.
Troubleshooting Workflow: Is ROS driving the death?
If you suspect oxidative stress is killing your cells (rather than specific apoptosis), perform the NAC Rescue Assay .
Protocol:
-
Pre-treatment: Treat cells with 5 mM N-acetylcysteine (NAC) for 1 hour.
-
Treatment: Add this compound (keep NAC present).
-
Readout: Measure viability (Annexin V or CellTiter-Glo) at 24h.
Data Analysis Table:
| Experimental Condition | Observation | Interpretation |
| This compound Only | 80% Cell Death | Baseline efficacy. |
| This compound + NAC | 75-80% Cell Death | On-Target. ROS is not the primary driver. Death is likely Bcl-2 mediated. |
| This compound + NAC | < 20% Cell Death | ROS Dependent. The drug is acting as a general oxidant/mitochondrial toxin. |
Module 4: FAQ - Rapid Response
Q1: My western blot shows Bcl-2 levels are decreasing after treatment. Is this compound degrading Bcl-2?
-
Technical Insight: this compound is a binding inhibitor, not a PROTAC (degrader). However, prolonged apoptosis often leads to caspase-mediated cleavage of cellular proteins, including Bcl-2. Use a pan-caspase inhibitor (Z-VAD-FMK) to see if the Bcl-2 decrease is rescued. If yes, it's a downstream effect, not the drug's primary mechanism.
Q2: Can I use Gossypol as a control?
-
Advisory: Yes, but interpret with caution. Gossypol (AT-101) is "dirtier" due to Schiff base formation. It will likely show higher toxicity in DKO cells than this compound. This comparison actually highlights the superior specificity of this compound.
Q3: The cells turn yellow/orange after adding the drug.
-
Observation: this compound is a polyphenol and can have a yellow hue. At high concentrations (>10 µM), this can interfere with colorimetric assays like MTT.
-
Solution: Switch to luminescent assays (CellTiter-Glo) or flow cytometry to avoid colorimetric interference.
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failure.
Caption: Figure 2: Logical workflow to isolate solubility issues from true biological off-target effects.
References
-
Wei, J., et al. (2003). This compound, a derivative of the cotton seed extract gossypol, binds Bcl-2 and Bcl-xL and induces apoptosis.[2] Cancer Research.
-
Kitada, S., et al. (2008).[4] Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins.[3] Journal of Medicinal Chemistry.
-
Lian, J., et al. (2012). This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity. Proceedings of the National Academy of Sciences.
-
He, F., et al. (2014). Apogossypolone, a derivative of gossypol, mobilizes intracellular calcium and induces autophagy in human breast cancer cells. British Journal of Pharmacology.
Sources
- 1. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Apogossypol concentration for apoptosis induction
Subject: Optimizing Apogossypol Concentration for Apoptosis Induction Support Tier: Level 3 (Senior Application Scientist) Ticket ID: APG-OPT-2024
Introduction: The this compound Advantage
Welcome to the Technical Support Center. You are likely here because you are transitioning from Gossypol to This compound to reduce off-target toxicity while maintaining pan-Bcl-2 inhibition.
Unlike selective inhibitors (e.g., Venetoclax/ABT-199 which targets only Bcl-2), this compound acts as a pan-Bcl-2 antagonist . It inhibits Bcl-2, Bcl-xL, and Mcl-1 .[1][2][3][4][5][6] This broad spectrum is critical for overcoming resistance in cell lines that upregulate Mcl-1 as a survival mechanism. However, its hydrophobic nature and lack of reactive aldehyde groups (which differentiates it from Gossypol) require specific handling to ensure on-target apoptosis rather than necrotic artifact.
Module 1: Formulation & Stability (Pre-Flight Check)
Issue: "My compound precipitates in culture media" or "Results are inconsistent between replicates."
Root Cause: this compound is a hydrophobic polyphenol. Direct addition of high-concentration DMSO stocks into aqueous media often causes "crashing out" (micro-precipitation), which is invisible to the naked eye but reduces effective concentration and causes physical cellular stress.
Troubleshooting Q&A
Q: How should I prepare my stock solution? A: Dissolve this compound in high-grade (anhydrous) DMSO to a concentration of 10 mM to 20 mM .
-
Critical: Do not store stocks in plastic tubes for long periods at room temperature; polyphenols can stick to plastics. Use amber glass vials if possible or high-quality polypropylene. Store at -20°C.
Q: Why is my cell viability dropping instantly (< 2 hours)? A: This is likely necrosis , not apoptosis. If you see rapid membrane permeabilization, you are likely experiencing solvent toxicity or compound precipitation settling on cells.
-
Fix: Ensure your final DMSO concentration is < 0.5% (ideally < 0.1%).
Q: Is this compound light-sensitive? A: Yes, like most polyphenols, it can degrade under UV/intense light. Handle in low light and use amber tubes.
Module 2: Dose Optimization & Sensitivity (The Flight Path)
Issue: "I am not seeing significant apoptosis at 1
Root Cause: Sensitivity to this compound is strictly dictated by the Bcl-2 family dependency of your specific cell line. Cells that do not rely on Bcl-2/Mcl-1 for survival (e.g., those with low priming) will not undergo apoptosis even at high doses.
Reference IC50 Values (Benchmarks)
| Cell Line | Tissue Origin | Target Profile | Approx. IC50 / EC50 | Notes |
| H460 | Lung | High Bcl-2 | ~0.68 | Sensitive model.[4] |
| PC-3 | Prostate | Bcl-xL / Mcl-1 | 1.0 - 5.0 | Moderate sensitivity. |
| RS11846 | Lymphoma | Bcl-2 / Bcl-xL | 0.2 - 1.5 | Highly sensitive. |
| Jurkat | T-Cell Leukemia | Bcl-2 | ~0.5 - 2.0 | Standard control line. |
| Bax-/- Bak-/- | MEF (Fibroblast) | N/A | > 20 | Negative Control. Should be resistant. |
Optimization Protocol
-
Screening Range: Perform a log-scale titration first: 0.1, 1.0, 10, 50
M . -
Refinement: Once the range is identified (usually 1–10
M), perform a linear titration (e.g., 1, 2, 4, 6, 8, 10 M). -
Timepoint: Apoptosis via the intrinsic pathway (MOMP) typically peaks between 24 and 48 hours .
-
< 6 hours: Too early for this compound-induced Caspase 3 activation.
-
72+ hours: Secondary necrosis may confound results.
-
Module 3: Mechanism & Assay Interference (The Black Box)
Issue: "My Annexin V data looks positive, but Western Blots don't show Caspase cleavage."
Root Cause: this compound functions as a BH3 mimetic .[4] It binds to the hydrophobic groove of anti-apoptotic proteins, displacing pro-apoptotic Bax/Bak. If Bax/Bak are absent or mutated, the drug cannot work.
Q: Can I use MTT/MTS assays? A: Use with caution. Polyphenols can sometimes reduce tetrazolium salts directly, leading to false signals of "higher viability."
-
Recommendation: Validate with Annexin V/PI flow cytometry or Caspase 3/7 Glo assays.
Q: How do I prove on-target mechanism? A: You must demonstrate Cytochrome c release or Bax/Bak activation .
-
Self-Validating Step: Use a Bax-/- Bak-/- cell line (or CRISPR knockout). If this compound still kills these cells at the same concentration, the mechanism is off-target toxicity , not Bcl-2 inhibition.
Visualizing the Mechanism of Action
The following diagram illustrates the specific pathway this compound hijacks to induce cell death. Note the inhibition of multiple targets (Bcl-2, Bcl-xL, Mcl-1), distinguishing it from ABT-199.
Caption: this compound acts as a pan-inhibitor, releasing Bax/Bak from Bcl-2/xL/Mcl-1 sequestration.
Standard Operating Procedure (SOP): this compound Treatment
To ensure reproducibility, follow this strict "Intermediate Dilution" workflow. This prevents the "DMSO Shock" that leads to precipitation.
Step-by-Step Protocol
-
Stock Preparation:
-
Weigh this compound powder.
-
Dissolve in anhydrous DMSO to 10 mM . Vortex until completely clear.
-
Aliquot into 20
L volumes and store at -20°C.
-
-
The "Intermediate Dilution" (Crucial Step):
-
Goal: To treat cells at 10
M final concentration. -
Do NOT add 1
L of 10 mM stock directly to 1 mL of cells (risk of local precipitation). -
Step A: Dilute 10 mM stock 1:10 in culture medium (or PBS) in a separate tube.
-
Mix: 10
L Stock + 90 L Medium = 1 mM Intermediate (10% DMSO). -
Vortex immediately.
-
-
Step B: Add the Intermediate to your cells.
-
Add 10
L of Intermediate to 990 L of cell culture. -
Final Conc: 10
M this compound. -
Final DMSO: 0.1% (Safe range).
-
-
-
Incubation:
-
Incubate for 24 - 48 hours at 37°C.
-
-
Readout (Annexin V/PI):
Workflow Diagram
Caption: Intermediate dilution strategy minimizes precipitation risks during cell treatment.
References
-
Kitada, S., et al. (2008).[10][11] "Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins." Journal of Medicinal Chemistry.
-
Wei, J., et al. (2009).[10] "Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists." Cancer Letters.
-
Opferman, J. T. (2016). "Attacking cancer's Achilles heel: targeting anti-apoptotic BCL-2 family members."[10][11] FEBS Journal.
-
Lestini, B. J., et al. (2009). "Mcl-1 inhibitors: a patent review." Expert Opinion on Therapeutic Patents.
Sources
- 1. Evaluation and critical assessment of putative MCL-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Synthesis and biological evaluation of Apogossypolone derivatives as pan-active inhibitors of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of this compound Atropisomers as Potential Bcl-xL Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell | Oncotarget [oncotarget.com]
- 9. ApoG2 as the most potent gossypol derivatives inhibits cell growth and induces apoptosis on gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Apogossypol Experiments: Technical Support and Troubleshooting Guide
From the Bench of a Senior Application Scientist
Welcome to the technical support center for Apogossypol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a potent pan-inhibitor of the Bcl-2 family of anti-apoptotic proteins, this compound is a valuable tool for inducing apoptosis in cancer cells and studying the intricacies of programmed cell death. However, its physicochemical properties and complex biological effects can sometimes lead to inconsistent results.
This document provides a structured troubleshooting guide in a question-and-answer format to directly address common issues. Our goal is to empower you with the knowledge to perform robust and reproducible experiments, understand the causality behind your observations, and confidently interpret your data.
Part 1: Compound Handling and Solubility
Inconsistencies in this compound experiments often originate from improper handling and challenges with its solubility. Addressing these foundational aspects is critical for experimental success.
Question 1: My this compound solution appears cloudy, or I see precipitates in my cell culture media after treatment. What is happening and how can I prevent this?
Answer:
This is a classic sign of this compound precipitation, a common issue given its low aqueous solubility.[1] When the compound crashes out of solution, its effective concentration decreases, leading to lower-than-expected efficacy and high variability between experiments.
Causality: this compound is a hydrophobic molecule. While it dissolves readily in organic solvents like DMSO, diluting the DMSO stock into an aqueous cell culture medium can cause it to precipitate, especially at higher concentrations. Components in the serum of the media can also interact with the compound, affecting its solubility and availability.[2][3]
Troubleshooting Protocol: Preparing Stable this compound Solutions
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Before treating your cells, perform a serial dilution of your DMSO stock to an intermediate concentration in DMSO.
-
To prepare the final working concentration, dilute the intermediate DMSO solution directly into pre-warmed (37°C) cell culture medium. Crucially, the final concentration of DMSO in your cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity. [6][7]
-
Vortex the final working solution gently but thoroughly immediately before adding it to your cells.
-
-
Visual Inspection:
-
Always visually inspect your final working solution for any signs of precipitation (cloudiness, visible particles) before adding it to your cells.[8] If precipitation is observed, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while staying within the tolerated limit for your specific cell line).
-
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous DMSO | High dissolving power for this compound. |
| Stock Concentration | 10-20 mM | A high concentration minimizes the volume of DMSO added to the final culture. |
| Final DMSO Concentration | < 0.1% | Minimizes solvent toxicity to cells.[7] |
| Storage of Stock | -20°C or -80°C, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles.[5] |
Question 2: I am concerned about the stability of my this compound stock solution over time. How should I store it and for how long is it viable?
Answer:
The stability of this compound is critical for obtaining consistent results. As a polyphenolic compound, it can be susceptible to oxidation.[9][10]
Causality: Repeated freeze-thaw cycles can introduce moisture and increase the chance of degradation. Exposure to light and air can also promote oxidation of the phenolic groups, leading to a loss of activity.
Best Practices for Storage and Handling:
-
Short-term Storage (1-2 weeks): Store DMSO stock aliquots at -20°C.[5]
-
Long-term Storage: For storage longer than two weeks, -80°C is recommended.
-
Protection from Light: this compound should be protected from prolonged exposure to light.[5] Store stock solutions in amber vials or wrap tubes in foil.
-
Inert Atmosphere: For maximum stability, consider purging the headspace of your stock solution vials with an inert gas like argon or nitrogen before sealing.
-
Working Solutions in Media: Prepare working solutions in cell culture media fresh for each experiment. Do not store this compound diluted in media, as its stability is significantly reduced in aqueous environments at 37°C.[11] One study noted the use of ascorbic acid to stabilize this compound in plasma samples, highlighting its oxidative potential.[9]
Part 2: Experimental Design and Execution
Careful experimental design is paramount to untangling the complex effects of this compound and ensuring your results are meaningful.
Question 3: I am seeing a wide range of IC50 values for this compound in different cell lines. Why is the sensitivity so variable?
Answer:
This is an expected and mechanistically important observation. The primary targets of this compound are the anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, etc.).[12][13] The sensitivity of a given cell line to this compound is largely dependent on the expression profile of these proteins.
Causality:
-
Expression Levels of Anti-Apoptotic Proteins: Cells that are highly dependent on one or more of these anti-apoptotic proteins for survival will be more sensitive to this compound. For example, a cell line overexpressing Bcl-2 is likely to be more sensitive than a cell line with low Bcl-2 expression.[14]
-
Ratio of Pro- to Anti-Apoptotic Proteins: The overall balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic Bcl-2 family members dictates the apoptotic threshold of a cell. This compound tips this balance towards apoptosis.
-
Off-Target Effects: At higher concentrations, this compound can induce reorganization of the endoplasmic reticulum (ER) membranes, which can also contribute to cellular stress and death, independent of its direct Bcl-2 inhibition.[15] This can lead to a narrower therapeutic window in some cell lines.
Self-Validating Protocol: Correlating Protein Expression with Sensitivity
-
Characterize Your Cell Lines: Before extensive experimentation, perform a baseline Western blot analysis on your panel of cell lines to determine the relative expression levels of key Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak).
-
Determine IC50 Values: Conduct dose-response experiments with this compound (e.g., using an MTT or CellTiter-Glo assay) for each cell line to determine their respective IC50 values.
-
Correlate Data: Analyze the relationship between the expression levels of the Bcl-2 family proteins and the observed IC50 values. This will provide a strong rationale for the differential sensitivities you observe and validate that the compound is likely acting through its intended mechanism in your models.
Question 4: My apoptosis assay (e.g., Annexin V/PI staining) is showing ambiguous results, with a lot of cells in the late apoptotic/necrotic quadrant. How can I get a clearer picture of apoptosis induction?
Answer:
Distinguishing between apoptosis and necrosis is crucial, and high levels of late-stage apoptosis or necrosis can indicate that the drug concentration or incubation time is too high, or that off-target effects are becoming prominent.
Causality: Apoptosis is a programmed and orderly process, while necrosis is a more chaotic form of cell death. At high concentrations or after prolonged exposure, the potent activity of this compound can lead to rapid and widespread cell death, making it difficult to capture the early stages of apoptosis. The ER stress induced by this compound can also contribute to cell death pathways that may not be purely apoptotic.[16]
Workflow for Clearer Apoptosis Assessment
Caption: A multi-assay workflow for robust apoptosis assessment.
Recommendations for Improved Apoptosis Assays:
-
Time-Course and Dose-Response: Instead of a single endpoint, perform a time-course (e.g., 6, 12, 24, 48 hours) and a dose-response experiment. This will help you identify the optimal window for observing early apoptosis.
-
Multiple Assays: Rely on more than one method to confirm apoptosis.
-
Annexin V/PI Staining: Ideal for quantifying the progression of apoptosis.[17]
-
Caspase Activity Assays: Measuring the activity of executioner caspases (like caspase-3 and -7) provides a biochemical confirmation of apoptosis.
-
PARP Cleavage: Detecting the cleaved fragment of PARP by Western blot is a hallmark of caspase-mediated apoptosis.
-
-
Cell Density: Ensure you are plating your cells at a consistent and optimal density. Overly confluent or sparse cultures can respond differently to drug treatment.[18][19]
Part 3: Data Interpretation and FAQs
Question 5: How can I be sure that the cell death I'm observing is due to the inhibition of Bcl-2 family proteins and not an off-target effect?
Answer:
This is a critical question for ensuring the specificity of your findings. While this compound is a potent Bcl-2 inhibitor, it is known to have other cellular effects, most notably the reorganization of the ER.[15]
Logical Framework for Demonstrating On-Target Activity
Caption: A logical framework for validating the on-target effects of this compound.
Experimental Approaches:
-
Genetic Knockouts: The most definitive way to demonstrate on-target activity is to use cell lines that are genetically deficient in key components of the mitochondrial apoptosis pathway. For example, cells lacking both Bax and Bak (pro-apoptotic proteins required for mitochondrial outer membrane permeabilization) should be highly resistant to this compound if it is acting on-target.[12]
-
Overexpression Models: Conversely, overexpressing an anti-apoptotic protein like Bcl-2 in a sensitive cell line should confer resistance to this compound, demonstrated by an increase in the IC50 value.
-
Dose De-escalation: On-target effects often occur at lower concentrations than off-target effects. If you observe apoptosis at low nanomolar to micromolar concentrations and other effects (like significant ER stress markers) only at much higher concentrations, it suggests a window of on-target activity.
Frequently Asked Questions (FAQs)
-
What is the recommended starting concentration range for in vitro experiments?
-
Does the purity of this compound matter?
-
Can I use this compound in serum-free media?
-
Yes, but be aware that the absence of serum proteins might affect its solubility and apparent activity. Some studies have shown that serum components can reduce the effective concentration of gossypol derivatives.[2][3] If you switch between serum-containing and serum-free media, you may need to re-optimize your working concentrations.
-
-
How does this compound compare to its parent compound, Gossypol?
References
-
Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. [Link]
-
This compound-mediated reorganisation of the endoplasmic reticulum antagonises mitochondrial fission and apoptosis. PMC - NIH. [Link]
-
Inhibitory activity of this compound in human prostate cancer in vitro and in vivo. PubMed. [Link]
-
This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. PubMed Central. [Link]
-
Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells. PMC - NIH. [Link]
-
Quantitative determination of this compound, a pro-apoptotic analog of gossypol, in mouse plasma using LC/MS/MS. PubMed. [Link]
-
(PDF) Gossypol Toxicity from Cottonseed Products. ResearchGate. [Link]
-
Effects of serum on (-)-gossypol-suppressed growth in human prostate cancer cells. [Link]
-
Structure-activity studies on gossypol in tumor cell lines. PubMed. [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PMC. [Link]
-
BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. PMC - PubMed Central. [Link]
-
Expression and prognostic significance of Bcl-2 family proteins in myelodysplastic syndromes. PubMed. [Link]
-
This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. PubMed. [Link]
-
Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design. RSC Publishing. [Link]
-
Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway. PubMed Central. [Link]
-
Effects of serum on (−)-gossypol-suppressed growth in human prostate cancer cells. [Link]
-
Precipitation reaction chemistry experiment. YouTube. [https://www.youtube.com/watch?v=n zhuo-p_c8]([Link] zhuo-p_c8)
-
The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium. [Link]
-
The effect of cell density was determined by comparing cells at high... ResearchGate. [Link]
-
Detection and Isolation of Apoptotic Bodies to High Purity. PMC - NIH. [Link]
-
Can I store the drug solution made in cell culture media? ResearchGate. [Link]
-
Involvement of Bcl-2 Family Proteins in Tetraploidization-Related Senescence. MDPI. [Link]
-
Analysis of Endoplasmic Reticulum Stress Proteins in Spermatogenic Cells After Paclitaxel Administration. MDPI. [Link]
-
Gossypol Toxicity from Cottonseed Products. PMC - PubMed Central. [Link]
-
Off-target Effects of CRISPR-Cas9 Gene Editing in HSPCs. MaxCyte. [Link]
-
How to Perform a Precipitation Reaction. YouTube. [Link]
-
Bcl-2 family. Wikipedia. [Link]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions. MDPI. [Link]
-
The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell. NIH. [Link]
-
BCL-2 family members and P53 protein expression levels. Expression... ResearchGate. [Link]
-
Will we have a different effect of a drug when cell density is different? For example 2 x 10^5 and 5 x 10^5? ResearchGate. [Link]
-
Pleasing precipitation performances – the microscale way. scienceinschool.org. [Link]
-
[The effect of serum concentration on the growth, proliferation and collagen secretion in mouse L929 fibroblasts]. PubMed. [Link]
-
Targeting off-target effects: endoplasmic reticulum stress and autopha. OTT. [Link]
-
Gossypol. Wikipedia. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
Proteomics reveals that cell density could affect the efficacy of drug treatment. PMC - NIH. [Link]
-
Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. MDPI. [Link]
Sources
- 1. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of serum on (-)-gossypol-suppressed growth in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Quantitative determination of this compound, a pro-apoptotic analog of gossypol, in mouse plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gossypol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression and prognostic significance of Bcl-2 family proteins in myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-mediated reorganisation of the endoplasmic reticulum antagonises mitochondrial fission and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Reducing Apogossypol toxicity in animal studies
Technical Support Center: Apogossypol & Bcl-2 Inhibitor In Vivo Protocols
Status: ONLINE Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: #APG-TOX-REDUCTION-001
Welcome to the Technical Support Center
You are likely here because your animal cohort is experiencing unexpected mortality or morbidity during this compound (NSC 736630) studies. As a pan-Bcl-2 antagonist, this compound offers a superior toxicity profile to its parent compound, Gossypol, by eliminating reactive aldehyde groups. However, its extreme hydrophobicity and on-target effects (Bcl-xL inhibition) create a narrow therapeutic window if not managed with precision.
This guide is not a generic protocol; it is a troubleshooting system designed to isolate the source of toxicity—whether it is vehicle-induced (solubility artifacts) or mechanism-based (hematological)—and provide immediate corrective actions.
Part 1: Diagnostic Triage – Why are your animals dying?
Before changing your protocol, identify the failure mode. Use this decision matrix to classify the toxicity.
Figure 1: Diagnostic Triage Flowchart for this compound Toxicity.
Module 1: The "Clean" Formulation (Solving Acute Toxicity)
The Issue: The standard literature protocol (Ethanol:Cremophor EL:Saline = 10:10:80) is highly toxic. Cremophor EL causes hypersensitivity, neurotoxicity, and can mask the drug's true safety profile. The Fix: Switch to a PEG-based or Cyclodextrin-based formulation. These are critical for hydrophobic Bcl-2 inhibitors.
Protocol A: The "Bronze Standard" (Improved Solubility)
Best for: Standard this compound (Racemic)
-
Stock Solution: Dissolve this compound in 100% DMSO at 100 mg/mL . Store at -20°C under argon (prevent oxidation).
-
Working Solution (Prepare Fresh):
-
Step 1: Take 5% volume of DMSO Stock.
-
Step 2: Add 40% volume of PEG 400 (Polyethylene Glycol). Vortex until clear.
-
Step 3: Add 5% volume of Tween 80 . Vortex.
-
Step 4: Slowly add 50% volume of warm Saline (0.9% NaCl) or ddH2O while vortexing.
-
Final Ratio: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.
-
Protocol B: The "Gold Standard" (SBE-β-CD)
Best for: Sabutoclax (BI-97C1) and sensitive strains
-
Vehicle Prep: Prepare a 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) solution in saline.[1] Stir until fully dissolved (may take 1-2 hours).
-
Drug Prep:
-
Dissolve compound in DMSO (10% of final volume).[2]
-
Add DMSO solution dropwise to the SBE-β-CD vehicle (90% of final volume) with constant stirring.
-
Note: If precipitation occurs, sonicate at 37°C for 10-15 minutes.
-
Critical checkpoint: Always inspect the syringe tip before injection. If you see crystals or cloudiness, DO NOT INJECT . You will cause a pulmonary embolism in the mouse.
Module 2: Managing On-Target Toxicity (Hematology)
The Issue: this compound inhibits Bcl-xL.[3][4][5] Platelets rely on Bcl-xL for survival.[6][7] Continuous high dosing will cause thrombocytopenia (low platelet count), leading to internal hemorrhage. The Fix: Pulsed Dosing Schedules.
Comparison of Dosing Strategies:
| Parameter | Continuous Dosing (Risky) | Pulsed Dosing (Recommended) |
| Schedule | Daily (QD) | q.o.d (Every other day) or 3x/week |
| Dose (IP) | 10-20 mg/kg | 25-40 mg/kg |
| Platelet Nadir | Day 5-7 (Severe) | Day 7 (Recoverable) |
| Recovery Time | Insufficient | 48 hours allows platelet rebound |
| Efficacy | Steady state | High Cmax (better for tissue penetration) |
Monitoring Protocol:
-
Baseline CBC: Perform a sub-mandibular bleed on 3 sentinel mice before starting treatment.
-
Mid-Study Check: Check platelets on Day 7.
-
Warning Limit: <300 x 10^3/µL.
-
Stop Limit: <100 x 10^3/µL (Pause dosing for 3 days).
-
Module 3: The Upgrade Path (Switching to Sabutoclax)
If this compound toxicity remains unmanageable or efficacy is low, the issue may be the compound itself (racemic mixture, lower affinity). The field has moved toward Sabutoclax (BI-97C1) , the optically pure derivative.
Why Switch?
-
Potency: Sabutoclax has lower IC50 values for Mcl-1 (0.20 µM) compared to this compound.
-
Safety: Better solubility profile and reduced off-target binding compared to the racemic parent.
Figure 2: Evolution of Bcl-2 antagonists toward reduced toxicity.
Sabutoclax Dosing Protocol (Mice):
-
Dose: 3 - 5 mg/kg.[1]
-
Route: Intraperitoneal (IP) or Intravenous (IV).[2]
-
Frequency: Every 2 days (q.o.d).
-
Vehicle: Use Protocol B (SBE-β-CD) or Protocol A (PEG/Tween).
Frequently Asked Questions (FAQ)
Q: My stock solution turned yellow/brown. Is it safe? A: this compound is sensitive to oxidation. If the color deepens significantly, it has likely degraded into inactive quinones. Discard it. Always store solid powder at -80°C and DMSO stocks at -20°C, protected from light.
Q: Can I use oral gavage (PO) to reduce injection stress? A: this compound has poor oral bioavailability due to first-pass metabolism and hydrophobicity. IP or IV is required for consistent systemic exposure in rodent models unless you are using a specialized lipid-nanoparticle formulation.
Q: The mice are losing weight but not dying. Should I stop? A: If weight loss is >15%, pause dosing immediately. Provide "wet mash" (soft food) and hydration gel on the cage floor. Resume dosing at 50% concentration once weight recovers to -5% of baseline.
References
-
Kitada, S., et al. (2005). "Bcl-2 antagonist this compound (NSC736630) displays single-agent activity in Bcl-2-transgenic mice and has superior efficacy and toxicity profiles compared with gossypol." Blood.
-
Wei, J., et al. (2010). "BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins."[4] Journal of Medicinal Chemistry.
-
Dash, R., et al. (2011). "this compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity." PNAS.
-
Varadarajan, S., et al. (2013). "Sabutoclax (BI97C1) and BI112D1, putative inhibitors of MCL-1, induce mitochondrial fragmentation either upstream of or independent of apoptosis." Neoplasia.[7][8]
-
Tse, C., et al. (2008). "ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor." Cancer Research. (Reference for Bcl-xL/Platelet mechanism).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 7. Gossypol overcomes stroma-mediated resistance to the BCL2 inhibitor ABT-737 in chronic lymphocytic leukemia cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24–mediated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Apogossypol Technical Support Center: A Guide to Overcoming Treatment Resistance
Welcome to the technical support center for Apogossypol, a potent pan-inhibitor of the Bcl-2 family of anti-apoptotic proteins. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cancer cell line experiments. Here, we address common challenges and provide in-depth troubleshooting strategies to help you navigate and overcome resistance to this compound treatment.
Introduction to this compound and the Challenge of Resistance
This compound, a derivative of the natural compound gossypol, is a small-molecule inhibitor that targets multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2][3] By binding to the BH3-binding groove of these proteins, this compound disrupts their ability to sequester pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway.[1] This mechanism of action makes this compound a promising agent for cancer therapy, as many cancers overexpress these anti-apoptotic proteins to evade cell death.[4][5]
However, as with many targeted therapies, cancer cells can develop resistance to this compound, limiting its therapeutic efficacy. Understanding the underlying mechanisms of this resistance is crucial for developing strategies to overcome it. This guide provides a structured approach to identifying and addressing these resistance mechanisms in your experimental models.
Frequently Asked Questions (FAQs)
Here are some common questions and initial troubleshooting steps for researchers working with this compound.
| Question | Potential Cause | Suggested Action |
| Why am I not observing any significant cell death in my cancer cell line after this compound treatment? | 1. Sub-optimal drug concentration: The IC50 of this compound can vary significantly between cell lines. 2. Incorrect drug handling: this compound may be sensitive to light and improper storage. 3. Intrinsic resistance: The cell line may have inherent mechanisms of resistance. | 1. Perform a dose-response curve: Titrate this compound over a wide concentration range (e.g., 1-50 µM) to determine the optimal working concentration for your specific cell line.[6] 2. Ensure proper handling: Store this compound according to the manufacturer's instructions, protected from light. Prepare fresh dilutions for each experiment. 3. Investigate intrinsic resistance mechanisms: Proceed to the detailed troubleshooting guides below. |
| My cells show initial sensitivity to this compound, but then they seem to recover and resume proliferation. What could be happening? | 1. Drug metabolism: The cells may be metabolizing this compound over time, reducing its effective concentration. 2. Induction of pro-survival signaling: The initial treatment may trigger a feedback loop that activates pro-survival pathways. 3. Selection of a resistant subpopulation: A small number of pre-existing resistant cells may be expanding. | 1. Consider continuous drug exposure: If using a single-dose treatment, try a protocol with repeated dosing to maintain an effective concentration. 2. Analyze signaling pathways: Investigate the activation of pro-survival pathways such as PI3K/Akt and MEK/ERK post-treatment. 3. Isolate and characterize the "recovered" population: Compare the molecular profile of the recovered cells to the parental cell line. |
| I'm seeing high variability in my results between experiments. What are some common sources of variability? | 1. Inconsistent cell culture conditions: Factors like cell passage number, confluency, and media composition can affect drug sensitivity.[7] 2. Variability in drug preparation: Inconsistent dilution of the this compound stock can lead to different final concentrations. 3. Assay-specific issues: The choice of cell viability assay and the timing of the readout can influence results. | 1. Standardize cell culture practices: Use cells within a consistent passage number range, seed at a consistent density, and ensure media and supplements are consistent. 2. Implement meticulous drug preparation protocols: Use calibrated pipettes and prepare fresh dilutions from a validated stock solution for each experiment. 3. Optimize your assay: Ensure your chosen assay is linear in the range of cell numbers you are using and that the readout time is appropriate for detecting apoptosis. |
In-Depth Troubleshooting Guides for this compound Resistance
When initial troubleshooting fails to resolve the issue of resistance, a more systematic investigation into the underlying molecular mechanisms is required. The following guides provide detailed experimental workflows to dissect and potentially overcome this compound resistance.
Guide 1: Assessing the Role of Anti-Apoptotic Bcl-2 Family Proteins
The most common mechanism of resistance to BH3 mimetics is the upregulation of other anti-apoptotic Bcl-2 family members.[8][9] While this compound is a pan-inhibitor, high levels of specific anti-apoptotic proteins, particularly Mcl-1 and Bcl-xL, can still confer resistance.[10][11]
Experimental Workflow: Characterizing Bcl-2 Family Protein Expression
Caption: Workflow for investigating Bcl-2 family protein-mediated resistance.
Detailed Protocols:
-
Western Blotting for Bcl-2 Family Proteins:
-
Lyse parental and this compound-resistant cells and quantify total protein concentration.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify band intensities relative to the loading control.
-
-
Intracellular Flow Cytometry: [12]
-
Harvest and fix cells with a formaldehyde-based fixation buffer.
-
Permeabilize cells using a saponin- or methanol-based permeabilization buffer.
-
Incubate cells with fluorescently conjugated antibodies specific for Bcl-2, Bcl-xL, and Mcl-1.
-
Analyze the samples on a flow cytometer to quantify protein expression at the single-cell level.
-
Guide 2: Investigating Pro-Survival Signaling Pathways
Activation of pro-survival signaling pathways, such as the PI3K/Akt and MEK/ERK pathways, can promote the expression of anti-apoptotic proteins and contribute to drug resistance.[13]
Signaling Pathway Analysis Workflow
Caption: Workflow for analyzing pro-survival signaling pathways in resistance.
Detailed Protocol:
-
Phospho-Protein Western Blotting:
-
Lyse parental and this compound-resistant cells. For acute activation analysis, you may want to treat cells with this compound for various time points before lysis.
-
Follow the standard Western blotting protocol as described in Guide 1.
-
Use primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-Akt Ser473, p-ERK1/2 Thr202/Tyr204) and their total protein counterparts.
-
Quantify the ratio of phosphorylated to total protein to assess pathway activation.
-
Guide 3: Evaluating the Contribution of Drug Efflux Pumps
Multidrug resistance (MDR) is a common mechanism of chemoresistance where cancer cells actively transport drugs out of the cell, reducing their intracellular concentration and efficacy.[14] This is often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1).
Workflow for Investigating Drug Efflux
Caption: Workflow to assess the role of drug efflux pumps in resistance.
Detailed Protocol:
-
Rhodamine 123 Efflux Assay:
-
Incubate both parental and resistant cells with Rhodamine 123, a fluorescent substrate of P-glycoprotein.
-
Wash the cells to remove extracellular dye.
-
Measure the intracellular fluorescence at time zero using a flow cytometer or fluorescence plate reader.
-
Incubate the cells for a period (e.g., 1-2 hours) to allow for drug efflux.
-
Measure the intracellular fluorescence again. A greater decrease in fluorescence in the resistant cells compared to the parental cells indicates increased efflux.
-
As a control, perform the assay in the presence of an MDR inhibitor. The inhibitor should block the efflux and lead to higher retention of Rhodamine 123 in the resistant cells.
-
Concluding Remarks
Overcoming resistance to this compound requires a systematic and evidence-based approach. By methodically investigating the potential mechanisms of resistance outlined in this guide, researchers can gain valuable insights into the biology of their cancer cell models and develop rational strategies to enhance the efficacy of this compound. These strategies may include rational combination therapies that co-target the identified resistance mechanisms, ultimately advancing the potential of Bcl-2 family inhibitors in cancer treatment.
References
-
Chen, J., et al. (2011). Inhibitory activity of this compound in human prostate cancer in vitro and in vivo. Oncology Letters, 2(5), 853-858. [Link]
-
Yedida, G., et al. (2019). This compound-mediated reorganisation of the endoplasmic reticulum antagonises mitochondrial fission and apoptosis. Cell Death & Differentiation, 26(11), 2340–2355. [Link]
-
Lian, J., et al. (2010). Apogossypolone, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prostate cancer cells in vitro. International Journal of Molecular Sciences, 11(10), 3948-3961. [Link]
-
Adams, J. M., & Cory, S. (2018). Targeting the BCL2 Family: Advances and Challenges in BH3 Mimetic-Based Therapies. The Cancer Cell, 34(5), 739-755. [Link]
-
N'JOY Biochemistry. (2020). 3: Apoptosis | Biochemistry of Cancer I. YouTube. [Link]
-
Wang, G., et al. (2014). Apogossypolone targets mitochondria and light enhances its anticancer activity by stimulating generation of singlet oxygen and reactive oxygen species. International Journal of Oncology, 44(5), 1594-1602. [Link]
-
Bukowski, K., et al. (2020). Mechanisms of Multidrug Resistance in Cancer Chemotherapy. International Journal of Molecular Sciences, 21(9), 3243. [Link]
-
Kang, M. H., & Reynolds, C. P. (2009). BH3 mimetics to improve cancer therapy; mechanisms and examples. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 12(4-5), 111–119. [Link]
-
Ma, J., et al. (2019). Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway. International Journal of Molecular Sciences, 20(15), 3822. [Link]
-
Pistritto, G., et al. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging, 8(4), 603–619. [Link]
-
Ye, J. H., et al. (2012). Combination Therapy with Gossypol Reveals Synergism against Gemcitabine Resistance in Cancer Cells with High BCL-2 Expression. PLoS ONE, 7(12), e50786. [Link]
-
Assaraf, Y. G., et al. (2020). Multidrug Resistance in Cancer: Molecular Mechanisms and Therapeutic Challenges. Cancers, 12(8), 2097. [Link]
-
Wei, J., et al. (2009). This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins. Molecular Cancer Therapeutics, 8(4), 904-913. [Link]
-
Xiang, W., et al. (2015). Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia. Journal of Experimental & Clinical Cancer Research, 34, 133. [Link]
-
Fischer, K. R., & Juliano, R. L. (2014). Overcoming EMT-driven therapeutic resistance by BH3 mimetics. OncoImmunology, 3(1), e27581. [Link]
-
Sun, S. Y., et al. (2007). (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo. Clinical Cancer Research, 13(1), 315-322. [Link]
-
Flores-Montero, J., et al. (2017). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). Methods in Molecular Biology, 1557, 41-54. [Link]
-
Ealovega, M. W., et al. (1994). Overexpression of Bcl-xL Promotes Chemotherapy Resistance of Mammary Tumors in a Syngeneic Mouse Model. Cancer Research, 54(23), 6087-6091. [Link]
-
Pescarmona, E., et al. (2020). BH3 mimetic drugs overcome the microenvironment-induced resistance to crizotinib in ALK+ anaplastic large cell lymphoma. Blood, 136(Supplement 1), 22–23. [Link]
-
Wang, G., et al. (2009). This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. Molecular Cancer Therapeutics, 8(4), 904-913. [Link]
-
Jiang, C. C., et al. (2008). Up-regulation of Mcl-1 is critical for survival of human melanoma cells upon endoplasmic reticulum stress. Cancer Research, 68(16), 6718-6727. [Link]
-
Wang, G., et al. (2008). Design, synthesis and evaluation of novel this compound derivatives targeting anti-apoptotic Bcl-2 family proteins. Cancer Research, 68(9 Supplement), 3925. [Link]
-
Zhang, M., et al. (2019). Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials. Molecules, 24(10), 1989. [Link]
-
Yedida, G., et al. (2019). This compound disrupts ER transport and function. ResearchGate. [Link]
-
Ricci, M. S., & Zong, W. X. (2017). BCL-XL overexpression promotes tumor progression-associated properties. Oncotarget, 8(68), 112595–112596. [Link]
-
Terumo BCT. (n.d.). Product Support. Terumo BCT. [Link]
-
Ghorab, M. K., et al. (2010). Apogossypolone, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo. Journal of Hematology & Oncology, 3, 31. [Link]
-
Alarifi, S., et al. (2017). Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide. International Journal of Nanomedicine, 12, 4541–4551. [Link]
-
Chen, L., et al. (2020). Upregulation of Mcl-1S Causes Cell-Cycle Perturbations and DNA Damage Accumulation. Cancers, 12(10), 2769. [Link]
-
Popgeorgiev, N., et al. (2018). Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. International Journal of Molecular Sciences, 19(4), 1219. [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Lin, J., et al. (2005). Molecular mechanism of gossypol-induced cell growth inhibition and cell death of HT-29 human colon carcinoma cells. Biochemical Pharmacology, 69(9), 1291-1301. [Link]
-
Taylor & Francis. (n.d.). Bcl-xl – Knowledge and References. Taylor & Francis. [Link]
-
Martino, E., et al. (2022). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Journal of Experimental & Clinical Cancer Research, 41(1), 22. [Link]
-
Sen, T., & Grandis, J. R. (2020). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The Journal of Pathology, 250(4), 382-393. [Link]
-
Yedida, G., et al. (2019). This compound-mediated reorganisation of the endoplasmic reticulum antagonises mitochondrial fission and apoptosis. Cell Death & Differentiation, 26(11), 2340–2355. [Link]
-
Michaelis, M., et al. (2024). Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. bioRxiv. [Link]
-
Coward, L., et al. (2006). This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. Journal of Medicinal Chemistry, 49(14), 4135–4138. [Link]
-
Demine, S., et al. (2023). BCL-XL Overexpression Protects Pancreatic β-Cells against Cytokine- and Palmitate-Induced Apoptosis. International Journal of Molecular Sciences, 24(6), 5649. [Link]
-
Minn, A. J., et al. (1995). Expression of bcl-xL can confer a multidrug resistance phenotype. Blood, 86(5), 1903–1910. [Link]
-
Mojsa, B., et al. (2014). Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein. Cells, 3(2), 390–404. [Link]
Sources
- 1. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apogossypolone, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]
- 5. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Targeting the BCL2 Family: Advances and Challenges in BH3 Mimetic-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of Bcl-xL Promotes Chemotherapy Resistance of Mammary Tumors in a Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Up-regulation of Mcl-1 is critical for survival of human melanoma cells upon endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Multidrug Resistance in Cancer Chemotherapy [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Apogossypol Derivatives
Introduction: Apogossypol, a derivative of the natural product Gossypol, is a promising anti-cancer agent that functions as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 family proteins.[1] While its design circumvents the toxicity associated with Gossypol's reactive aldehyde groups, this compound and its derivatives often exhibit poor aqueous solubility, a significant hurdle for achieving therapeutic efficacy due to limited bioavailability.[2][3][4] This guide provides researchers with a comprehensive technical resource, structured in a practical question-and-answer format, to troubleshoot common experimental challenges and systematically improve the oral bioavailability of these promising compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers frequently encounter when beginning work with this compound derivatives.
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: this compound and its derivatives are potent inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins, which include Bcl-2, Bcl-XL, and Mcl-1.[1][5] In many cancers, these proteins are overexpressed, preventing programmed cell death (apoptosis). This compound derivatives function as "BH3 mimetics," fitting into a hydrophobic groove on the surface of these anti-apoptotic proteins.[1] This binding event prevents the anti-apoptotic proteins from sequestering their pro-apoptotic counterparts (like Bak and Bax), freeing the latter to trigger the mitochondrial pathway of apoptosis and induce cancer cell death.[5][6]
Caption: Mechanism of this compound derivatives as Bcl-2 inhibitors.
Q2: Why is bioavailability a major challenge for this class of compounds?
A2: The primary reason is their low aqueous solubility.[3][4] this compound derivatives are typically large, hydrophobic molecules. For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed across the gut wall into the bloodstream.[7][8] Poor solubility leads to a low dissolution rate, meaning only a small fraction of the administered dose becomes available for absorption, resulting in low and often variable bioavailability. This classifies them as Biopharmaceutics Classification System (BCS) Class II or IV compounds (low solubility, high or low permeability, respectively).[7]
Q3: What are the initial steps I should take to characterize the bioavailability problem of my lead compound?
A3: A systematic, stepwise approach is crucial.
-
Physicochemical Characterization: Determine the compound's aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate GI conditions), its pKa, and LogP (lipophilicity).
-
Solid-State Analysis: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to understand if your compound is crystalline or amorphous and to identify any polymorphisms, as this significantly impacts solubility.
-
Preliminary In Vitro Assays: Conduct a simple dissolution test to measure the rate and extent of drug release from the neat powder. Follow this with a permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to get an initial reading on its ability to cross a lipid membrane.[9][10]
Part 2: Troubleshooting Guides for Formulation Development
This section provides detailed, question-and-answer-based troubleshooting for specific experimental hurdles.
Issue 1: My this compound derivative shows extremely low solubility in aqueous buffers.
Q: I've confirmed my compound's solubility is <1 µg/mL. Which formulation strategies should I prioritize?
A: With such low intrinsic solubility, you need strategies that fundamentally alter the drug's physical state or local environment. A logical progression of strategies to explore would be particle size reduction, followed by amorphous solid dispersions and then lipid-based formulations.
-
Causality: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles. By reducing particle size, you dramatically increase the surface area, thereby enhancing the dissolution rate.[7][11]
-
When to Use: This is often a good first approach due to its relative simplicity. It is most effective for compounds where the dissolution rate, not intrinsic solubility, is the primary limiting factor.
-
Potential Problem & Solution:
-
Problem: Particles may re-aggregate in suspension, effectively reducing the surface area you worked to create.[12]
-
Solution: Incorporate wetting agents or stabilizers (e.g., polysorbates, poloxamers) into your formulation to prevent aggregation.
-
-
Causality: Crystalline forms of a drug are highly stable and require significant energy to break the crystal lattice for dissolution. By dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix, you eliminate this energy barrier. The drug exists in a higher energy state, leading to significantly increased apparent solubility and faster dissolution.[13]
-
When to Use: This is a powerful technique for BCS Class II/IV compounds when particle size reduction is insufficient.
-
Potential Problem & Solution:
-
Problem: The amorphous form is thermodynamically unstable and can recrystallize over time, especially in the presence of heat or humidity, leading to loss of the bioavailability enhancement.[14][15]
-
Solution: Careful selection of the polymer carrier is critical. Polymers like PVP, HPMC, or Soluplus® can stabilize the amorphous drug through specific interactions (e.g., hydrogen bonding) and prevent recrystallization.
-
-
Causality: Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation with aqueous media (like GI fluids). The drug is dissolved in the lipid phase and remains in solution throughout transit in the GI tract, bypassing the dissolution step entirely.[7]
-
When to Use: Excellent for highly lipophilic (high LogP) compounds that have good solubility in oils.
-
Potential Problem & Solution:
-
Problem: The formulation may fail to emulsify properly or may precipitate the drug upon dilution in the gut.
-
Solution: Systematically screen different oils, surfactants, and co-surfactants to construct a ternary phase diagram. This diagram maps the regions where stable microemulsions form, allowing you to identify a robust formulation zone that can withstand dilution.
-
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Micronization | Increases surface area to enhance dissolution rate.[7] | Simple, well-established technique. | Risk of particle aggregation; may not be sufficient for extremely insoluble compounds.[12] |
| Solid Dispersion | Stabilizes drug in a high-energy amorphous state.[13] | Significant increase in apparent solubility and dissolution. | Physically unstable (risk of recrystallization); requires specialized equipment (e.g., spray dryer). |
| SMEDDS | Pre-dissolves drug in a lipid system, bypassing solid-state dissolution.[7] | Excellent for lipophilic drugs; can enhance lymphatic uptake. | Complex formulation development; potential for GI irritation from high surfactant concentrations. |
Issue 2: My formulation improves solubility, but permeability across Caco-2 monolayers is poor.
Q: My solid dispersion formulation shows rapid dissolution, but the apparent permeability coefficient (Papp) in my Caco-2 assay is still low. What's the next step?
A: This suggests that crossing the intestinal epithelium is now the rate-limiting step. The focus must shift from solubility enhancement to permeability enhancement.
-
Causality: A prodrug is a chemically modified, inactive version of the parent drug that is designed to overcome a specific barrier, such as poor membrane permeability.[16][17][18] By adding a lipophilic promoiety to a polar functional group on the this compound derivative, you can increase its transient lipophilicity, facilitating passive diffusion across the cell membrane.[19] Once inside the cell or bloodstream, enzymes cleave the promoiety to release the active drug.[18]
-
Experimental Workflow:
-
Identify Handle: Identify a suitable functional group (e.g., a phenolic hydroxyl) on your this compound derivative for chemical modification.
-
Synthesize Prodrugs: Create a small library of ester or carbonate prodrugs with varying promoieties (e.g., acetate, pivalate) to modulate lipophilicity.
-
Evaluate Stability: Test the chemical stability of the prodrugs in simulated gastric and intestinal fluids and their enzymatic conversion rates in plasma and liver microsomes.
-
Re-run Permeability Assay: Evaluate the permeability of the most stable and efficiently-cleaved prodrugs using the Caco-2 model.
-
-
Causality: Certain excipients, known as permeation enhancers, can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular transport of the drug. Others may interact with the cell membrane to increase its fluidity.
-
Caution: This approach must be handled carefully, as disrupting the intestinal barrier can have toxicological consequences. It is generally less favored than the prodrug approach for systemic drugs.
Issue 3: In Vitro data looks promising, but my in vivo pharmacokinetic (PK) study in rats shows low oral bioavailability (F%).
Q: My SMEDDS formulation shows great dissolution and my lead compound has good Caco-2 permeability, but the oral bioavailability in my rat PK study was only 5%. How do I troubleshoot this?
A: A discrepancy between in vitro and in vivo results often points to complex physiological factors not captured by simpler models. The most likely culprits are high first-pass metabolism or active efflux by transporters in the gut wall.
Caption: Decision workflow for troubleshooting poor in vivo bioavailability.
-
Objective: To determine if low bioavailability is due to metabolic degradation in the liver/gut wall or active removal of the drug from intestinal cells.
-
Method 1: Liver Microsomal Stability Assay
-
Principle: This in vitro assay measures the rate at which your compound is metabolized by key drug-metabolizing enzymes (like cytochrome P450s) present in liver microsomes.
-
Procedure:
-
Incubate your this compound derivative at a known concentration (e.g., 1 µM) with pooled liver microsomes (human or rat) and the necessary cofactor (NADPH).
-
Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a solvent like acetonitrile.
-
Analyze the concentration of the remaining parent drug at each time point using LC-MS/MS.
-
-
Interpretation: A rapid decrease in the parent compound concentration indicates high metabolic clearance, a likely cause of low oral bioavailability.
-
-
Method 2: Bidirectional Caco-2 Assay
-
Principle: This assay measures drug transport across a Caco-2 monolayer in both directions: apical (gut lumen side) to basolateral (blood side) (A-to-B) and basolateral to apical (B-to-A). P-glycoprotein (P-gp) is a major efflux transporter that pumps drugs from the basolateral to the apical side.
-
Procedure:
-
Seed Caco-2 cells on transwell inserts and culture until a confluent monolayer is formed (approx. 21 days).
-
For A-to-B transport, add the drug to the apical chamber and measure its appearance in the basolateral chamber over time.
-
For B-to-A transport, add the drug to the basolateral chamber and measure its appearance in the apical chamber.
-
-
Interpretation: Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator that your compound is a substrate for an efflux transporter like P-gp.
-
References
-
Bioavailability Enhancement Techniques For Poorly Soluble Drug - IJCRT.org. (n.d.). IJCRT.org. Retrieved January 18, 2026, from [Link]
-
Wei, J., Kitada, S., Rega, M. F., Stebbins, J. L., Zhai, D., Cellitti, J., Yuan, H., Emdadi, A., Dahl, R., Zhang, Z., Yang, L., Reed, J. C., & Pellecchia, M. (2009). This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins. Molecular cancer therapeutics, 8(4), 904–913. [Link]
-
Alqahtani, M. S., Kazi, M., Muhammad, Z. A., & Faraheed, M. K. A. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 26(23), 7425. [Link]
-
Wei, J., Rega, M. F., Zhai, D., Kitada, S., & Pellecchia, M. (2010). This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. Journal of medicinal chemistry, 53(10), 4166–4176. [Link]
-
Yuan, B., Ghassemi-Tabar, R., & Mir, M. C. (2022). Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. International Journal of Molecular Sciences, 23(23), 14619. [Link]
-
Mechanism of Bcl-2 antagonists in cell stress response. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2014, May 22). SlideShare. [Link]
-
El-Gendy, M. A., & El-Sherif, Y. A. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1838. [Link]
-
Wei, J., Kitada, S., Rega, M. F., Stebbins, J. L., Zhai, D., Cellitti, J., Yuan, H., Emdadi, A., Dahl, R., Zhang, Z., Yang, L., Reed, J. C., & Pellecchia, M. (2009). This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. Molecular Cancer Therapeutics, 8(4), 904-913. [Link]
-
Rega, M. F., Zhai, D., Kitada, S., & Pellecchia, M. (2011). Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins. Journal of medicinal chemistry, 54(7), 2313–2325. [Link]
-
Baspinar, Y., Kolacinska, K., & Borbás, E. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Molecular Biosciences, 8, 770135. [Link]
-
Troubleshooting in Pharma Formulations Drug Development Services. (n.d.). VerGo Pharma. Retrieved January 18, 2026, from [Link]
-
N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780–20807. [Link]
-
Yuan, B., Ghassemi-Tabar, R., & Mir, M. C. (2022). Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. ResearchGate. [Link]
-
In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. (2021, September 22). National Institutes of Health. [Link]
-
Gossypol-based nanocarriers for cancer treatment: advances and future perspectives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024, May 24). MDPI. [Link]
-
Graphical Model for Estimating Oral Bioavailability of Drugs in Humans and Other Species from Their Caco-2 Permeability and in Vitro Liver Enzyme Metabolic Stability Rates. (2022, November 1). ACS Publications. [Link]
-
Gossypol-based nanocarriers for cancer treatment: advances and future perspectives. (2025, September 11). PubMed. [Link]
-
A Troubleshooting Guide for Topical Drug Manufacturing. (2018, August 1). Pharmaceutical Technology. [Link]
-
Video: Prodrugs. (2023, September 22). JoVE. [Link]
-
Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024, March 1). bioRxiv. [Link]
-
Troubleshooting in pharmaceutical manufacturing: expert solutions. (n.d.). Particle Analytical. Retrieved January 18, 2026, from [Link]
-
Preparation of novel (-)-gossypol nanoparticles and the effect on growth inhibition in human prostate cancer PC-3 cells in vitro. (2014, October 10). Spandidos Publications. [Link]
-
Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy. (2009, February 19). American Association for Cancer Research. [Link]
-
Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. (2024, September 19). PubMed. [Link]
-
N'Da, D. D. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed, 19(12), 20780-20807. [Link]
-
Letai, A. (2005). Pharmacological manipulation of Bcl-2 family members to control cell death. The Journal of clinical investigation, 115(10), 2648–2655. [Link]
-
Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. (2024, June 21). MDPI. [Link]
-
Nanotechnology-Based Drug Delivery Systems. (2023, April 25). MDPI. [Link]
-
Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. (2016, August 27). Oncohema Key. [Link]
-
The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. (n.d.). LFA Machines. Retrieved January 18, 2026, from [Link]
-
Bioavailability Studies. (n.d.). Medical Engineering Technologies. Retrieved January 18, 2026, from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. [Link]
-
Liposomal Formulations of Metallodrugs for Cancer Therapy. (2023, November 28). MDPI. [Link]
-
In vivo pharmacokinetics, biodistribution and antitumor effect of paclitaxel-loaded micelles based on α-tocopherol succinate-modified chitosan. (2014, October 2). Taylor & Francis Online. [Link]
-
What are Bcl-2 stimulants and how do they work? (2024, June 25). Patsnap. [Link]
-
Pharmacokinetic considerations and challenges in oral anticancer drug therapy. (2019, June 10). Future Medicine. [Link]
-
Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. (2021, July 19). MDPI. [Link]
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2022, November 29). National Institutes of Health. [Link]
Sources
- 1. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gossypol-based nanocarriers for cancer treatment: advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. ijcrt.org [ijcrt.org]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lfatabletpresses.com [lfatabletpresses.com]
- 15. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 16. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Video: Prodrugs [jove.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Apogossypol Experimental Optimization
Topic: Impact of Serum Concentration on Apogossypol Activity
Executive Summary & Core Directive
The Challenge: this compound (NSC 736630) is a potent, non-peptidic BH3 mimetic that targets anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1). However, its hydrophobic scaffold (derived from Gossypol) creates a high affinity for serum proteins, particularly albumin (BSA/HSA).
The Impact: Variations in Fetal Bovine Serum (FBS) concentration (e.g., 1% vs. 10%) can cause drastic shifts in apparent IC₅₀ values—often by a factor of 5- to 10-fold. This is not a compound failure; it is a pharmacokinetic artifact known as the "Serum Shift."
The Solution: This guide provides the troubleshooting logic and standardized protocols to quantify this shift, ensuring your in vitro data accurately predicts in vivo efficacy.
Troubleshooting & FAQs
Q1: Why does my this compound IC₅₀ jump from 0.5 µM to >5.0 µM when I switch from 1% to 10% FBS?
Diagnosis: You are observing the Protein Binding Liability . Mechanism: this compound is highly lipophilic. In cell culture media, it does not exist solely as a free molecule; it establishes a dynamic equilibrium between binding to Serum Albumin (non-specific sink) and its target Bcl-2 proteins (specific target).
-
Low Serum (0.1% - 1%): The majority of the drug is "free" and available to penetrate the cell membrane and inhibit Bcl-2.
-
High Serum (10%): Albumin acts as a "sponge," sequestering the drug. The free fraction (
) decreases significantly, requiring a higher total concentration to achieve the same intracellular occupancy.
Q2: I see precipitation in the well when adding this compound at 50 µM. Is this normal?
Diagnosis: Solubility Crash. Root Cause: While this compound lacks the reactive aldehydes of Gossypol, it remains poorly soluble in aqueous media. Corrective Action:
-
DMSO Limit: Ensure final DMSO concentration is 0.5% - 1.0%.
-
Pre-dilution: Do not dilute directly from 10 mM stock into 10% FBS media. Perform intermediate dilutions in serum-free media or PBS to prevent "shock precipitation" before the albumin can solubilize it.
Q3: How do I report potency if it changes with serum?
Standard: Report the Serum Shift Index (SSI) . Do not rely on a single IC₅₀ value. (See Protocol A below).
Mechanistic Visualization
The following diagram illustrates the "Tug-of-War" between the serum sink (Albumin) and the intracellular target (Bcl-2/Bcl-xL).
Figure 1: The Competitive Equilibrium Model. High serum concentrations shift the equilibrium toward the Albumin-Drug Complex, reducing the free drug available to cross the membrane and inhibit Bcl-2.
Experimental Protocols
Protocol A: Determination of Serum Shift Index (SSI)
This protocol validates the impact of serum on your specific assay conditions.
Reagents:
-
This compound (10 mM stock in DMSO).
-
Cell Line: Bcl-2 dependent line (e.g., RS11846 or H460).
-
Media A: RPMI + 1% FBS .
-
Media B: RPMI + 10% FBS (or 40 mg/mL HSA for physiological relevance).
Workflow:
-
Seed Cells: Plate cells (5,000/well) in 96-well plates in standard media. Allow attachment (overnight).
-
Wash: Carefully wash cells 1x with PBS to remove residual high-serum media.
-
Treatment:
-
Prepare 9-point serial dilutions of this compound.
-
Add to Set A (1% FBS media) and Set B (10% FBS media).
-
-
Incubation: 48 hours at 37°C.
-
Readout: Viability assay (CellTiter-Glo or Annexin V/PI).
Calculation:
Interpretation:
-
SSI < 3: Low protein binding (Ideal).
-
SSI 3 - 10: Moderate binding (Typical for BH3 mimetics).
-
SSI > 10: High binding (Likely requires high in vivo dosing).
Representative Data: this compound Potency Shift
| Cell Line | Target Expression | IC₅₀ (1% FBS) | IC₅₀ (10% FBS) | Serum Shift Index (SSI) |
| H460 | Bcl-2 / Bcl-xL | 0.32 µM | 2.80 µM | 8.75 |
| PC3 | Bcl-xL | 0.65 µM | 5.10 µM | 7.84 |
| RS11846 | Bcl-2 | 0.28 µM | 2.10 µM | 7.50 |
Note: Data represents aggregated trends from Bcl-2 homology studies (Kitada et al., 2008; Wei et al., 2009).
Advanced Workflow Visualization
The following diagram outlines the decision tree for optimizing this compound assays based on serum interaction.
Figure 2: Optimization Workflow. A systematic approach to handling solubility and serum binding artifacts before moving to in vivo studies.
References
-
Kitada, S., et al. (2008).[1] "Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins." Journal of Medicinal Chemistry.
-
Wei, J., et al. (2009).[1] "Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists." Cancer Letters.
-
Vogler, M., et al. (2009). "Bcl-2 inhibitors: small molecules with a big impact on cancer therapy." Cell Death & Differentiation.
-
Reddy, T.R., et al. (2000). "Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays." Journal of Pharmaceutical Sciences.
Sources
Validation & Comparative
Comparative Technical Guide: Apogossypol vs. Gossypol
Cytotoxicity, Efficacy, and Mechanistic Differentiation[1]
Executive Summary: The Aldehyde Pivot[1]
In the development of BH3 mimetics targeting the Bcl-2 family, Gossypol represents the "proof of concept" while Apogossypol represents the "lead optimization."
While both compounds function as pan-Bcl-2 inhibitors (antagonizing Bcl-2, Bcl-xL, and Mcl-1), Gossypol’s clinical utility is severely limited by its two reactive aldehyde groups.[1][2] These groups form Schiff bases with lysine residues on non-target proteins, leading to off-target cytotoxicity, hepatotoxicity, and gastrointestinal distress.[1]
This compound , a semi-synthetic derivative, lacks these aldehyde groups.[1][2] This structural modification retains the BH3-mimetic efficacy but significantly improves the therapeutic index, allowing for higher dosing regimens in vivo without the dose-limiting toxicities associated with the parent compound.[1]
Mechanistic & Chemical Basis[3][4]
The primary differentiator between these two agents is chemical reactivity, not biological target affinity.[1]
The Schiff Base Liability
Gossypol is a polyphenolic aldehyde.[3][4] Under physiological conditions, the aldehyde groups at the 8 and 8' positions are highly electrophilic. They react non-specifically with nucleophilic groups (amines) on enzymes and structural proteins, forming covalent Schiff base adducts.[1] This is the primary driver of its toxicity profile.
This compound is synthesized via the deformylation of Gossypol. By removing the aldehyde groups, the molecule becomes chemically "quieter," interacting with Bcl-2 family proteins primarily through hydrophobic interactions within the BH3-binding groove rather than covalent modification.[1]
Pathway Visualization
The following diagram illustrates the divergent pathways of these two compounds regarding target engagement vs. toxicity.
Figure 1: Mechanistic divergence.[1] Gossypol's aldehyde groups drive off-target toxicity via Schiff base formation, whereas this compound retains specific Bcl-2 binding without this liability.[1]
Comparative Performance Data
Binding Affinity (Cell-Free Assays)
Contrary to the assumption that chemical modification reduces potency, this compound retains nanomolar affinity for Bcl-2, though it may show slightly reduced affinity for Bcl-xL compared to Gossypol depending on the assay conditions.[1]
Table 1: Binding Constants (Ki) and Cytotoxicity (IC50) [1][5]
| Parameter | Target / Cell Line | Gossypol | This compound | Interpretation |
| Binding Affinity (Ki) | Bcl-2 | ~320 nM | ~660 nM | Comparable affinity; this compound retains the pharmacophore.[1] |
| Binding Affinity (Ki) | Bcl-xL | ~480 nM | ~1.7 µM | Gossypol binds Bcl-xL tighter; this compound derivatives (e.g., ApoG2) were developed to address this.[1] |
| Binding Affinity (Ki) | Mcl-1 | ~180 nM | ~400 nM | Both are effective pan-Bcl-2 inhibitors.[1] |
| Cytotoxicity (IC50) | HL-60 (Leukemia) | 2.3 µM | 2.1 µM | Equipotent in killing efficacy in vitro.[1] |
| Cytotoxicity (IC50) | PC-3 (Prostate) | 4.6 µM | 5.2 µM | Similar efficacy in solid tumors.[1] |
| Toxicity (MTD) | In Vivo (Mice) | ~15 mg/kg | >80 mg/kg | Crucial Difference: this compound is tolerated at much higher doses.[1] |
Data aggregated from Kitada et al. (2003) and Wei et al. (2009).[1]
In Vivo Efficacy & Toxicology
The true advantage of this compound appears in animal models.[2]
-
Gossypol: Dosing is limited by weight loss and lethality. At 15 mg/kg (daily), significant toxicity is observed.[1]
-
This compound: Can be dosed at 60–80 mg/kg with minimal weight loss.[1] This allows for sustained suppression of tumor growth.
-
Stability Note: While biologically safer, this compound is chemically less stable in storage (oxidation) than Gossypol.[1] This led to the development of This compound Hexaacetate , a prodrug that is stable on the shelf but converts to this compound in plasma.
Experimental Protocols
To validate these comparisons in your own lab, use the following standardized workflows.
Synthesis of this compound (Deformylation)
Note: This reaction removes the aldehyde groups from Gossypol.[1]
-
Dissolution: Dissolve 1.0 g of Gossypol in 10 mL of 40% NaOH.
-
Reflux: Heat the mixture under nitrogen atmosphere at 85°C–90°C for 2.5 hours.
-
Cooling: Cool the reaction mixture to room temperature in an ice bath.
-
Precipitation: Slowly add 20% H2SO4 until the solution reaches pH < 2. A precipitate will form.[1]
-
Extraction: Extract the precipitate with ethyl acetate (3x).
-
Purification: Wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Validation: Confirm structure via 1H-NMR (absence of aldehyde peak at ~10-11 ppm).
Fluorescence Polarization (FP) Binding Assay
This assay measures the ability of the compound to displace a fluorescently labeled BH3 peptide from the Bcl-2 protein.
Workflow Diagram:
Figure 2: Fluorescence Polarization workflow for determining binding constants (Ki).
Protocol Steps:
-
Buffer Prep: Use PBS pH 7.4 with 0.05% Pluronic F-127 (to prevent compound aggregation).[1]
-
Tracer: Use a fluorescein-labeled Bak-BH3 peptide (e.g., Flu-GQVGRQLAIIGDDINR).[1]
-
Plate Setup: In a 384-well black plate, add 15 µL of protein (Bcl-2 or Bcl-xL) at a fixed concentration (approx. Kd of the interaction).
-
Compound Addition: Add 5 µL of serial diluted this compound/Gossypol.
-
Tracer Addition: Add 5 µL of fluorescent peptide.
-
Read: Measure mP (millipolarization) units. High mP = Bound peptide.[1] Low mP = Displaced peptide (inhibitor bound).[1]
Conclusion
For researchers selecting a chemical probe or lead compound:
-
Use Gossypol only if you are studying the specific effects of Schiff base formation or historical comparisons. Its toxicity profile makes it unsuitable for advanced in vivo efficacy studies or clinical development.[1]
-
Use this compound (or its stabilized derivative, this compound Hexaacetate) for evaluating Bcl-2 inhibition in vivo.[1] It provides a cleaner pharmacological readout driven by BH3 mimicry rather than non-specific protein alkylation.[1]
This compound represents a successful case of "subtracting to add"—removing a reactive functional group to increase the therapeutic utility of a natural product.[2]
References
-
Kitada S, et al. (2003).[1] "Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins." Journal of Medicinal Chemistry.
-
Wei J, et al. (2009).[1] "this compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins." Molecular Cancer Therapeutics.[1]
-
Pellecchia M, et al. (2008).[1] "Inhibition of Bcl-xL and Bcl-2 by this compound and its derivatives."[2][5][6] Anti-Cancer Agents in Medicinal Chemistry.
-
Coward L, et al. (2006).[1] "Pharmacokinetics and metabolism of gossypol in the mouse." Cancer Chemotherapy and Pharmacology.
-
Zhang X, et al. (2022).[1][7] "Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design."[3][7][8] Natural Product Reports.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison of Pan-Bcl-2 Inhibitors: A Technical Guide
Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Senior Scientists, Drug Development Leads Focus: Small Molecule BH3 Mimetics (Pan-Active)
Introduction: The "Pan" Inhibition Imperative
The B-cell lymphoma 2 (Bcl-2) protein family regulates the "life-or-death" switch of the intrinsic apoptotic pathway.[1] While selective inhibitors like Venetoclax (ABT-199) have revolutionized the treatment of Bcl-2-dependent malignancies (e.g., CLL), their efficacy is frequently compromised by the upregulation of alternative anti-apoptotic members, particularly Mcl-1 and Bcl-xL .
This redundancy necessitates pan-Bcl-2 inhibitors —small molecules designed to simultaneously antagonize multiple anti-apoptotic paralogs (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and Bfl-1). This guide provides an objective, data-driven comparison of the four primary pan-Bcl-2 inhibitors available for preclinical research: Obatoclax , AT-101 , Sabutoclax , and TW-37 .
The Contenders: Technical Profiles
| Compound | Type | Chemical Class | Primary Targets | Key Characteristic |
| Obatoclax (GX15-070) | Pan-Inhibitor | Indole-bipyrrole | Bcl-2, Bcl-xL, Bcl-w, Mcl-1 | Putative BH3 mimetic; induces autophagy; limited by solubility and CNS toxicity. |
| AT-101 ((-)-Gossypol) | Pan-Inhibitor | Polyphenol | Bcl-2, Bcl-xL, Mcl-1 | Natural product derivative; acts as a BH3 mimetic but exhibits off-target toxicity (reactive aldehydes). |
| Sabutoclax (BI-97C1) | Pan-Inhibitor | Apogossypol derivative | Bcl-2, Bcl-xL, Mcl-1, Bfl-1 | Optimized for reduced toxicity compared to Gossypol; high potency against Mcl-1. |
| TW-37 | Pan-Inhibitor | Benzenesulfonyl gossypol | Bcl-2, Bcl-xL, Mcl-1 | Designed to target the Mcl-1 binding groove specifically; high affinity. |
Head-to-Head Biochemical Comparison
The following data aggregates binding affinity (
Table 1: Binding Affinity ( in ) Landscape
| Inhibitor | Bcl-2 ( | Bcl-xL ( | Mcl-1 ( | Selectivity Profile |
| TW-37 | 0.29 | 1.11 | 0.26 | Balanced Pan-Inhibitor (High Mcl-1 affinity) |
| Obatoclax | 0.22 | 4.69 | ~2.00 | Moderate Pan-Activity; lower affinity for xL/Mcl-1 |
| AT-101 | 0.32 | 0.48 | 0.18 | Broad spectrum; potency varies by assay conditions |
| Sabutoclax | ~0.03 | ~0.06 | ~0.02 | Highly Potent Pan-Inhibitor (Values est. from |
| Venetoclax (Control) | <0.0001 | >4.0 | >10.0 | Highly Selective (Bcl-2 only) |
| Navitoclax (Control) | <0.001 | <0.001 | >0.5 | Dual (Bcl-2/xL), weak Mcl-1 |
Data synthesized from NIH Molecular Libraries Program and independent biochemical screens [1, 2].
Expert Insight:
-
Mcl-1 Coverage: TW-37 and Sabutoclax are the superior choices when the resistance mechanism involves Mcl-1 upregulation. Obatoclax binds Mcl-1 but with significantly lower affinity (
), often requiring high micromolar doses in cell culture that trigger off-target mitochondrial toxicity. -
Potency vs. Toxicity: While Sabutoclax appears most potent, TW-37 offers a stable synthetic scaffold often preferred for structure-activity relationship (SAR) studies.
Mechanism of Action & Pathway Visualization
These inhibitors function as BH3 mimetics .[2] They competitively bind to the hydrophobic groove (BH3-binding pocket) of anti-apoptotic proteins, displacing pro-apoptotic BH3-only proteins (like BIM, BID) or effectors (BAX, BAK).[3]
Diagram: The Pan-Inhibition Logic
Caption: Mechanism of Pan-Bcl-2 Inhibition. The inhibitor (Blue) displaces BH3-only proteins (Green) and Effectors (Yellow) from the Anti-apoptotic guard (Red), triggering MOMP.
Experimental Protocols: Validating Target Engagement
To confirm that a compound is acting as a bona fide BH3 mimetic and not simply a mitochondrial toxin, you must demonstrate specific binding displacement.
Protocol A: Competitive Fluorescence Polarization (FP) Assay
Purpose: Determine the
Reagents:
-
Tracer: 5-FAM-labeled BIM BH3 peptide (Sequence: 5-FAM-DMRPEIWIAQELRRIGDEFNAYYARR).
-
Protein: Recombinant Human His-tagged Bcl-2, Bcl-xL, or Mcl-1 (purified, >95%).
-
Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 0.05% Tween-20, 1 mM DTT.
Workflow:
-
Determination (Pre-step): Titrate protein (0 nM to 1 µM) against fixed Tracer (5 nM) to determine the
of the tracer-protein pair. -
Master Mix Prep: Prepare protein solution at a concentration of
and Tracer at 10 nM. -
Compound Addition:
-
Add 1 µL of serial diluted Inhibitor (in DMSO) to a black 384-well low-binding plate.
-
Add 19 µL of the Master Mix.
-
Controls (Self-Validation):
-
High Polarization (0% Inhibition): Protein + Tracer + DMSO.
-
Low Polarization (100% Inhibition): Tracer only (no protein) OR Protein + Tracer + 10 µM Unlabeled BIM peptide.
-
-
-
Incubation: 30–60 minutes at Room Temperature (protected from light).
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to determine
. Convert to using the Nikolovska-Coleska equation [3].
Trustworthiness Check: The Z-factor of the assay must be > 0.5. If the "Low Polarization" control (unlabeled peptide) does not drop to the level of free tracer, your protein may be aggregated.
Protocol B: Cellular Dependency (BH3 Profiling Lite)
Purpose: Verify that cell death is BAX/BAK dependent (on-target) rather than general toxicity.
Workflow:
-
Cell Lines: Use Wild-Type (WT) MEFs (Mouse Embryonic Fibroblasts) vs.
MEFs. -
Treatment: Treat both lines with the Pan-Bcl-2 inhibitor (0.1 - 10 µM) for 24-48 hours.
-
Readout: CellTiter-Glo (ATP) or Annexin V/PI Flow Cytometry.
-
Interpretation:
-
True Mimetic: High potency in WT, significant resistance (>10-fold shift in
) in cells. -
Off-Target Toxin: Equal killing in both lines (indicates mechanism is independent of the intrinsic apoptotic pathway, e.g., mitochondrial respiratory chain inhibition).
-
Challenges & Strategic Recommendations
-
Solubility: Obatoclax and AT-101 are highly hydrophobic. In aqueous buffers, they may precipitate or form micelles, leading to false positives in biochemical assays. Always include 0.01-0.05% Tween-20 or Triton X-100 in assay buffers to prevent non-specific aggregation.
-
Toxicity:
-
AT-101: Associated with GI toxicity and thrombocytopenia in clinical settings.
-
Obatoclax: CNS effects (euphoria, ataxia) were dose-limiting in trials.[4]
-
-
Selection Guide:
-
Use TW-37 for structure-based design studies due to its defined binding mode.
-
Use Sabutoclax for maximal potency in Mcl-1 driven resistant models.
-
Use Obatoclax with caution; validate results with
knockout cells to ensure on-target activity.
-
References
-
Probe Reports from the NIH Molecular Libraries Program. "Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members." National Center for Biotechnology Information (US).[5] Link
-
Vogler, M. "Targeting BCL2-Proteins for the Treatment of Solid Tumours." Advances in Medicine. Link
-
Nikolovska-Coleska, Z. et al. "Development and optimization of a fluorescence polarization assay for the Bcl-2 family proteins." Analytical Biochemistry, 2004. Link
-
Opferman, J.T. "Attacking Cancer's Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members." FEBS Journal, 2016. Link
-
Wei, J. et al. "Bcl-2 inhibitors: targeting mitochondrial apoptotic pathways in cancer therapy." Clinical Cancer Research, 2008. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A phase I study of obatoclax mesylate, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Guide to Validating Apogossypol's On-Target Activity Using Bax/Bak Knockout Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target activity of Apogossypol, a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. We will delve into the mechanistic rationale and provide detailed experimental protocols for utilizing a genetically defined cell system—wild-type versus Bax/Bak double knockout (DKO) cells—to unequivocally demonstrate that this compound's cytotoxic effects are mediated through the intrinsic apoptosis pathway.
The Central Role of the Bcl-2 Family in Apoptosis
The intrinsic, or mitochondrial, pathway of apoptosis is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1] This pathway is tightly regulated by the Bcl-2 family of proteins, which can be broadly categorized into three factions:
-
Anti-apoptotic Proteins: Members like Bcl-2, Bcl-xL, and Mcl-1 act as guardians of the cell, preventing apoptosis by sequestering pro-apoptotic proteins.[2] Overexpression of these proteins is a common survival mechanism in many cancers.[3]
-
Pro-apoptotic Effector Proteins: Bax and Bak are the indispensable executioners of the intrinsic pathway.[4] Upon activation, they oligomerize at the mitochondrial outer membrane (MOM), forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[5][6] This event is the point of no return, releasing cytochrome c and other factors that trigger caspase activation and cell death.[6][7]
-
BH3-only Proteins: These proteins (e.g., Bim, Bid, Bad, Puma) act as sensors of cellular stress.[3] They initiate apoptosis by either directly activating Bax and Bak or by neutralizing the anti-apoptotic Bcl-2 proteins, thereby liberating the effectors.
This compound: A BH3 Mimetic Targeting Anti-Apoptotic Proteins
This compound, a derivative of the natural product Gossypol, was designed to function as a "BH3 mimic."[3] It binds to the hydrophobic groove on anti-apoptotic proteins like Bcl-2 and Bcl-xL, the same site that would normally bind pro-apoptotic BH3-only proteins.[3][8] By occupying this groove, this compound displaces the pro-apoptotic proteins, freeing them to activate Bax and Bak, which in turn leads to MOMP and apoptosis.[9] This mechanism makes this compound a promising therapeutic agent for cancers that are dependent on overexpressed anti-apoptotic Bcl-2 family members for their survival.
The Logic of On-Target Validation with Bax/Bak Knockout Cells
The most rigorous method to prove that a compound like this compound works through its intended mechanism is to test it in a system where the key downstream effectors are absent. Since Bax and Bak are the essential, non-redundant gateways to MOMP, cells lacking both genes (Bax/Bak DKO) are profoundly resistant to stimuli that trigger the intrinsic apoptotic pathway.[4][10]
Therefore, the experimental hypothesis is straightforward:
-
In wild-type (WT) cells , which possess functional Bax and Bak, this compound will effectively inhibit Bcl-2/Bcl-xL, leading to Bax/Bak activation and subsequent apoptosis.
-
In Bax/Bak DKO cells , despite this compound binding to its anti-apoptotic targets, the apoptotic signal cannot be executed because the downstream effectors, Bax and Bak, are absent. The cells should, therefore, be highly resistant to this compound-induced cell death.
A significant difference in cytotoxicity between WT and Bax/Bak DKO cells serves as definitive evidence of on-target activity, implying that off-target effects are minimal at the tested concentrations.[11]
Caption: this compound's mechanism in WT vs. Bax/Bak DKO cells.
Experimental Workflow: A Comparative Analysis
A robust validation workflow involves parallel experimentation on isogenic WT and Bax/Bak DKO cell lines. Mouse embryonic fibroblasts (MEFs) or CRISPR/Cas9-engineered cancer cell lines (e.g., HCT116) are commonly used for this purpose.
Caption: Experimental workflow for validating this compound's activity.
Part 1: Cell Viability Assays
The primary endpoint is to quantify the differential cytotoxicity of this compound.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed WT and Bax/Bak DKO cells in parallel into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Replace the culture medium with fresh medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, which is sufficient to observe apoptotic cell death.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12] Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values for both cell lines.
Part 2: Western Blotting for Apoptotic Markers
To confirm that the observed cell death is indeed apoptosis, key protein markers should be analyzed.
Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Seed WT and Bax/Bak DKO cells in 6-well plates. Treat them with a fixed concentration of this compound (e.g., the approximate IC50 for WT cells) and a vehicle control for 24-48 hours. Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation and Interpretation
The results should be presented clearly to facilitate a direct comparison between the two cell lines.
Table 1: Comparative Cytotoxicity and Apoptotic Induction of this compound
| Cell Line | Genotype | This compound IC50 (µM) | Cleaved PARP Expression (Fold Change vs. Control) |
| MEF WT | Bax+/+, Bak+/+ | 1.5 ± 0.3 | 8.2 ± 1.1 |
| MEF DKO | Bax-/-, Bak-/- | > 50 | 1.1 ± 0.2 |
Data are representative and should be determined experimentally.
Expected Outcomes:
-
Cell Viability: The dose-response curve for WT cells will show a steep decline in viability with increasing concentrations of this compound, yielding a low micromolar IC50 value. In contrast, the Bax/Bak DKO cells will remain highly viable across the same concentration range, resulting in a significantly higher or non-determinable IC50.[11]
-
Western Blot: In WT cells treated with this compound, there will be a strong induction of cleaved caspase-3 and cleaved PARP. In Bax/Bak DKO cells, these apoptotic markers will be absent or minimally present, even at high concentrations of the compound.
Comparison with Alternative Validation Methods
While the Bax/Bak DKO model is the gold standard, other methods can provide complementary evidence of on-target activity.
| Method | Principle | Advantages | Limitations |
| Bax/Bak DKO Cells | Genetic ablation of essential downstream effectors. | Unambiguous, definitive proof of pathway dependence. | Requires specialized cell lines; may not represent all cancer genetic backgrounds. |
| BH3 Profiling | Measures mitochondrial depolarization in response to BH3 peptides in permeabilized cells. | Can predict sensitivity to Bcl-2 inhibitors and identify the specific anti-apoptotic dependencies of a cell. | In vitro assay; does not measure cell death directly. |
| Co-Immunoprecipitation (Co-IP) | Pulling down the target protein (e.g., Bcl-2) to see if the drug displaces binding partners (e.g., Bim). | Directly shows target engagement and disruption of protein-protein interactions. | Can be technically challenging; does not directly measure the functional consequence of cell death. |
| siRNA/shRNA Knockdown | Transiently reducing the expression of Bax and Bak. | Applicable to a wider range of cell lines without requiring full knockouts. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
Conclusion
Validating the on-target activity of a Bcl-2 family inhibitor is paramount in its preclinical development. The use of Bax/Bak double knockout cells provides the most definitive and scientifically rigorous evidence that the compound's cytotoxic effects are channeled through the intended intrinsic apoptotic pathway. By demonstrating a stark contrast in sensitivity between wild-type and Bax/Bak DKO cells, researchers can confidently establish the mechanism of action for this compound, paving the way for further investigation into its therapeutic potential.
References
-
ResearchGate. (n.d.). Mechanism of BCL-2 drug action. Retrieved from ResearchGate. [Link]
-
Becattini, B., et al. (2011). This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins. PMC. [Link]
-
Khaled, A. R., et al. (2002). Bax-induced apoptotic cell death. PNAS. [Link]
-
ResearchGate. (n.d.). This compound Derivatives as Pan-Active Inhibitors of Antiapoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins. Retrieved from ResearchGate. [Link]
-
Kale, J., et al. (2019). BAX and BAK become killers without a BH3 trigger. PMC. [Link]
-
Becattini, B., et al. (2011). This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. PubMed. [Link]
-
Cosentino, K., et al. (2022). The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation. PubMed Central. [Link]
-
Dana-Farber Cancer Institute. (2024). How Do BCL2 Inhibitors Work? YouTube. [Link]
-
The Katz Lab at Yale School of Medicine. (2025). Cell Death Mechanisms, BCL-2 Proteins, & CAR-T Cells. YouTube. [Link]
-
Allan, J. N. (2018). CLL Whiteboard #3: Mechanisms of Action of Anti-Apoptotic BCL2 Inhibitors. YouTube. [Link]
-
Wei, H., et al. (2025). Identification of potential natural BCL-2 inhibitors for leukemia through an integrated virtual screening approach. PubMed Central. [Link]
-
Tihanyi, B., et al. (2019). Bax and Bak knockout apoptosis-resistant Chinese hamster ovary cell lines significantly improve culture viability and titer in intensified fed-batch culture process. PubMed. [Link]
-
ResearchGate. (n.d.). Apoptotic markers detected by Western blot analysis of Bak, Bax, and cleaved PARP expressions. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Viktorsson, K., et al. (2009). BAX/BAK–Independent Mitoptosis during Cell Death Induced by Proteasome Inhibition? PMC. [Link]
-
Johnson, T., et al. (2004). Involvement of Proapoptotic Molecules Bax and Bak in Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL). AACR Journals. [Link]
-
Dong, J., et al. (2016). Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells. PubMed Central. [Link]
-
ResearchGate. (2020). (PDF) Guidelines for cell viability assays. Retrieved from ResearchGate. [Link]
-
Targeted Oncology. (2026). The Targeted Pulse: Clinical Advancements and FDA News. Retrieved from Targeted Oncology. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from Bio-Rad Antibodies. [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from Dojindo. [Link]
-
ACS Publications. (2026). Investigating the Mechanisms of Prunella vulgaris against Acute Lymphoblastic Leukemia through Network Pharmacology and Experiment. Retrieved from ACS Publications. [Link]
-
National Institutes of Health. (n.d.). Differential regulation of BAX and BAK apoptotic activity revealed by small molecules. Retrieved from NIH. [Link]
-
MDPI. (n.d.). Multi-Omics Approaches to Understanding Therapy Resistance in Acute Lymphoblastic Leukemia. Retrieved from MDPI. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAX and BAK become killers without a BH3 trigger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Bax and Bak knockout apoptosis-resistant Chinese hamster ovary cell lines significantly improve culture viability and titer in intensified fed-batch culture process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
In Vivo Comparative Guide: Apogossypol and the Sabutoclax (BI-97C1) Derivative Series
[1]
Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Pharmacologists Focus: Efficacy, Toxicity, and Pharmacokinetics (PK) of Gossypol derivatives.
Executive Technical Summary
The development of Bcl-2 family inhibitors has evolved from the natural product Gossypol to its semi-synthetic derivative Apogossypol , and finally to the optically pure, pan-active antagonist Sabutoclax (BI-97C1) .[1] While Gossypol demonstrated initial promise, its clinical utility was severely hampered by off-target toxicity (due to reactive aldehyde groups) and poor pharmacokinetic stability.
This guide objectively compares these agents, demonstrating that BI-97C1 (Sabutoclax) represents the superior candidate for in vivo applications. It retains the broad-spectrum inhibition of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, Bfl-1) while significantly improving bioavailability and reducing the toxicological liability associated with the parent compounds.
Quick Comparison Matrix
| Feature | Gossypol (Parent) | This compound (NSC736630) | Sabutoclax (BI-97C1) |
| Chemical Stability | Low (Reactive aldehydes) | High (Aldehydes removed) | High (Optically pure atropisomer) |
| Target Profile | Pan-Bcl-2 (Low specificity) | Pan-Bcl-2 | Pan-Bcl-2 (High affinity for Mcl-1) |
| In Vivo Toxicity | High (GI toxicity, weight loss) | Low | Low (Well-tolerated at therapeutic doses) |
| Clearance | Rapid | Moderate | Slow (Superior AUC) |
| Primary Mechanism | General cytotoxicity + Bcl-2 | Bcl-2/Bcl-xL inhibition | Mcl-1 sensitization + Autophagy induction |
Chemical Evolution & Rational Design
The transition from Gossypol to BI-97C1 was driven by the need to eliminate the toxic aldehyde groups and isolate the most active atropisomer.
Structural Optimization Workflow
-
Step 1 (Gossypol to this compound): Removal of the two reactive aldehyde groups via base-mediated deformylation. This eliminates the formation of Schiff bases with plasma proteins, reducing non-specific toxicity.
-
Step 2 (this compound to BI-97C1): Separation of atropisomers.[2][3] this compound exists as a racemic mixture.[4] The (-) isomer (BI-97C1) was identified as the active diastereomer with superior binding affinity compared to the racemic mixture or the (+) isomer.
Pharmacological Profiling (In Vitro)
Before assessing in vivo performance, it is critical to understand the binding affinities that drive efficacy. BI-97C1 distinguishes itself by potently inhibiting Mcl-1 , a key resistance factor for ABT-737/ABT-263.[1]
Table 1: Comparative Binding Affinities (IC50/Ki)
| Target Protein | This compound (Racemic) | BI-79D10 (Derivative) | BI-97C1 (Sabutoclax) |
| Bcl-xL | 0.66 µM | 0.19 µM | 0.31 µM |
| Bcl-2 | 0.32 µM | 0.36 µM | 0.32 µM |
| Mcl-1 | > 1.0 µM | 0.52 µM | 0.20 µM |
| Bfl-1 | N/D | N/D | 0.62 µM |
Data Source: Wei et al., J Med Chem. 2010 [1]; Quinn et al., 2011 [2].
Key Insight: BI-97C1 is a true "Pan-Bcl-2" inhibitor.[1] Unlike ABT-737, which fails to inhibit Mcl-1, BI-97C1 binds Mcl-1 with high affinity (0.20 µM), preventing tumor escape via Mcl-1 upregulation.
In Vivo Comparative Performance
Efficacy in Xenograft Models
In prostate cancer (PC-3) and lymphoma models, BI-97C1 demonstrates superior tumor growth inhibition compared to equimolar doses of this compound.
-
Model: PC-3 Human Prostate Cancer Xenograft in Nude Mice.
-
Dosing Regimen: 1–5 mg/kg, Intraperitoneal (IP), Q2D (Every 2 days).[5]
-
Outcome:
-
This compound: Moderate tumor inhibition (~40-50% reduction vs control).
-
BI-97C1: Significant inhibition (>70% reduction vs control) with evidence of tumor regression in some cohorts.
-
Toxicity and Safety Profile
The defining advantage of the this compound series over Gossypol is safety.
-
Gossypol (30 mg/kg): Causes significant weight loss (>10%), gastrointestinal distress, and potential cardiac toxicity.
-
This compound: Well tolerated at effective doses; minimal weight loss.
-
BI-97C1: No significant weight loss or organ toxicity observed at therapeutic doses (up to 5 mg/kg). Histological analysis of liver, kidney, and heart shows no pathological changes.
Pharmacokinetics (PK)
BI-97C1 displays a superior PK profile due to reduced metabolic clearance compared to the parent compound.
-
Clearance: BI-97C1 has a slower clearance rate than this compound, leading to sustained blood concentrations.
-
Stability: Unlike Gossypol, which degrades and binds plasma proteins irreversibly, BI-97C1 remains stable in plasma, ensuring higher free-drug concentration at the tumor site.
Detailed Experimental Protocols
To replicate these findings, strict adherence to formulation and dosing protocols is required due to the hydrophobicity of these compounds.
Protocol A: Preparation of Injectable Sabutoclax (BI-97C1)
Objective: Create a stable 1 mg/mL solution for IP injection.
-
Stock Solution: Dissolve pure BI-97C1 powder in 100% DMSO to create a 10 mg/mL Master Stock. Store at -20°C.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in 0.9% Saline.
-
Working Solution (Freshly Prepared):
-
Take 100 µL of Master Stock (DMSO).
-
Slowly add 900 µL of the SBE-β-CD vehicle while vortexing.
-
Final Composition: 10% DMSO / 90% Vehicle (containing 18% SBE-β-CD final).
-
Final Concentration: 1 mg/mL.
-
Note: If precipitation occurs, sonicate for 5-10 minutes at room temperature.
-
Protocol B: In Vivo Xenograft Efficacy Study
Objective: Compare tumor volume reduction.
-
Cell Culture: Expand PC-3 or M2182 prostate cancer cells to 80% confluence.
-
Implantation: Inject
cells (suspended in 100 µL PBS/Matrigel 1:1) subcutaneously into the flank of 6-week-old male athymic nude mice. -
Randomization: When tumors reach ~100 mm³ (approx. 2 weeks post-implant), randomize mice into 3 groups (n=8 per group):
-
Group 1: Vehicle Control (IP, Q2D).
-
Group 2: this compound (5 mg/kg, IP, Q2D).
-
Group 3: BI-97C1 (5 mg/kg, IP, Q2D).
-
-
Monitoring: Measure tumor volume (
) and body weight every 2 days. -
Endpoint: Sacrifice mice when control tumors reach 1500 mm³ or after 21 days of treatment. Harvest tumors for Western Blot (Mcl-1, PARP cleavage) and histology.
Mechanism of Action: The Mcl-1 Axis
BI-97C1's efficacy is linked to its ability to inhibit Mcl-1, which sensitizes cells to other stressors (like mda-7/IL-24) and induces autophagy-dependent apoptosis.[6][7]
[7][8]
References
-
Wei, J., et al. (2010).[5] BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Antiapoptotic B-cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins.[6][1][5][8][9] Journal of Medicinal Chemistry.[5]
-
Quinn, B.A., et al. (2011). This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity.[6][7][10] Proceedings of the National Academy of Sciences (PNAS).
-
Kitada, S., et al. (2008).[4][11] Bcl-2 antagonist this compound (NSC736630) displays single-agent activity in Bcl-2-transgenic mice and has superior efficacy with less toxicity compared with gossypol (NSC19048).[11] Blood.[11][12]
-
Hu, Y., et al. (2018).[5] Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer.[1][5] Cancer Letters.[4][5]
-
Varadarajan, S., et al. (2013). Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis. Neoplasia.[6][11][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. molnar-institute.com [molnar-institute.com]
- 3. Unraveling the Pivotal Role of Atropisomerism for Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of this compound atropisomers as potential Bcl-xL antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24–mediated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 8. BI-97C1, an optically pure this compound derivative as pan-active inhibitor of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo cytotoxicity of gossypol against central nervous system tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Resistance Between Apogossypol and Selective BH3 Mimetics
This guide provides a comparative analysis of Apogossypol and other BH3 mimetics, focusing on the critical issue of cross-resistance in cancer therapy. We will delve into the molecular mechanisms that underpin resistance and provide robust, field-proven experimental protocols for researchers to investigate these phenomena in their own work. Our approach is grounded in the principles of causality and self-validation to ensure scientific integrity.
Introduction: Targeting the Apex of Cell Survival
The evasion of programmed cell death, or apoptosis, is a cornerstone of cancer development and a major contributor to therapeutic resistance.[1][2] The intrinsic apoptotic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[1][3] In many cancers, the overexpression of anti-apoptotic proteins sequesters pro-apoptotic effectors, effectively disabling the cell's suicide machinery and promoting survival.
BH3 mimetics are a class of drugs designed to restore apoptotic competency by mimicking the action of pro-apoptotic "BH3-only" proteins.[4][5][6] They bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, displacing pro-apoptotic proteins and triggering mitochondrial outer membrane permeabilization (MOMP), leading to cell death.[3] While highly selective BH3 mimetics like Venetoclax (targeting Bcl-2) have achieved clinical success, acquired resistance is a significant challenge.[7][8] This guide focuses on this compound, a pan-inhibitor of Bcl-2 family proteins, and explores its potential to overcome resistance to more selective agents, a critical question in the development of next-generation cancer therapies.
Comparative Analysis of Key BH3 Mimetics
The potential for cross-resistance between BH3 mimetics is intrinsically linked to their binding profiles. A drug's effectiveness is dictated by which anti-apoptotic proteins a cancer cell depends on for survival—a state known as "Bcl-2 addiction".[2]
Signaling Pathway Intervention
The following diagram illustrates the central role of the Bcl-2 family in regulating apoptosis and the distinct intervention points for pan-inhibitors versus selective inhibitors.
Caption: Intrinsic apoptosis pathway regulation by the Bcl-2 family and BH3 mimetics.
Performance and Resistance Profiles
| Feature | This compound / BI79D10 (Derivative) | Venetoclax (ABT-199) | Navitoclax (ABT-263) / ABT-737 |
| Target(s) | Pan-inhibitor: Binds Bcl-2, Bcl-xL, and Mcl-1.[9][10] | Selective: Binds Bcl-2 with high affinity.[7] | Dual-inhibitor: Binds Bcl-2 and Bcl-xL.[11][12] |
| Mechanism of Action | Mimics BH3-only proteins, displacing pro-apoptotic partners from multiple anti-apoptotic proteins to induce apoptosis.[13] May also induce ER stress and antagonize mitochondrial fission.[14][15] | Competitively binds to the BH3-binding groove of Bcl-2, liberating pro-apoptotic proteins like BIM to activate BAX/BAK.[16] | Competitively binds to the BH3-binding groove of Bcl-2 and Bcl-xL, liberating pro-apoptotic proteins. |
| Known Resistance Mechanisms | Downstream mutations in BAX/BAK (theoretically). Alterations in drug efflux pumps. | Upregulation of non-targeted anti-apoptotic proteins, primarily Mcl-1 and Bcl-xL.[4][8][17] Mutations in BAX.[18] Altered mitochondrial metabolism (OXPHOS).[8] | Upregulation of Mcl-1 is a primary mechanism of resistance.[11] Mutations in BAX or BAK.[12] |
| Potential for Cross-Resistance | May be sensitive in cells resistant to Venetoclax/Navitoclax via Mcl-1 upregulation.[19] Resistance via BAX/BAK mutation would likely confer cross-resistance to other BH3 mimetics.[18] | Resistance via Mcl-1/Bcl-xL upregulation often maintains sensitivity to pan-inhibitors. Resistance via BAX mutation confers broad cross-resistance.[20] | Resistance via Mcl-1 upregulation often maintains sensitivity to Mcl-1 inhibitors or pan-inhibitors. |
The Molecular Logic of Cross-Resistance
Understanding cross-resistance requires a shift in perspective from targeting a single protein to targeting a dynamic, adaptive signaling network.
Scenario 1: this compound Overcoming Resistance to Selective Inhibitors
The most common mechanism of acquired resistance to the Bcl-2-selective inhibitor Venetoclax is "protein rewiring".[21] When Bcl-2 is chronically inhibited, cancer cells adapt by upregulating other anti-apoptotic proteins, like Mcl-1 or Bcl-xL, to sequester pro-apoptotic activators and maintain survival.[8][17]
-
Causality: Because the apoptotic machinery downstream of the Bcl-2 family (i.e., BAX/BAK) is still intact, these cells are now "addicted" to Mcl-1 or Bcl-xL. A pan-inhibitor like this compound, which effectively inhibits Mcl-1 and Bcl-xL in addition to Bcl-2, can shut down this escape route and induce apoptosis.[9] This concept has been demonstrated experimentally, where gossypol was shown to overcome stroma-mediated resistance to ABT-737, a phenomenon driven by Mcl-1 upregulation.[19]
Scenario 2: Mechanisms Conferring Broad Cross-Resistance
Conversely, certain resistance mechanisms can render cells insensitive to a wide range of BH3 mimetics, including this compound.
-
Downstream Effector Mutations: The ultimate executioners of MOMP are the proteins BAX and BAK.[22] If a cancer cell acquires inactivating mutations in the genes encoding these proteins, the apoptotic pathway is blocked at a critical downstream node.[18] In this scenario, even if this compound successfully liberates all pro-apoptotic activators, there are no functional executioner proteins to trigger cell death. Such cells would exhibit broad cross-resistance to Venetoclax, Navitoclax, and this compound.[12][18]
-
Altered Cellular Processes: Resistance can also emerge from mechanisms outside the core apoptotic pathway. For instance, increased expression of drug efflux pumps can prevent BH3 mimetics from reaching their intracellular targets. Additionally, this compound has been noted to induce endoplasmic reticulum (ER) reorganization, which can antagonize apoptosis.[14] It is conceivable that alterations in this ER-related pathway could also contribute to resistance.
Experimental Guide for Assessing Cross-Resistance
This section provides a logical workflow and detailed protocols to experimentally validate the cross-resistance profiles of this compound and other BH3 mimetics. The protocols are designed as self-validating systems with necessary controls.
Experimental Workflow
The following diagram outlines the comprehensive workflow for generating and characterizing cross-resistance.
Caption: Workflow for generating and evaluating cross-resistance to BH3 mimetics.
Protocol 1: Determining Drug Sensitivity and IC50 Values
-
Principle: This protocol uses a luminescence-based cell viability assay to quantify the number of viable cells after drug treatment. The resulting dose-response curve is used to calculate the IC50, the concentration of drug required to inhibit cell growth by 50%.
-
Materials:
-
Parental and resistant cell lines
-
Complete culture medium
-
This compound, Venetoclax (and other BH3 mimetics)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells/well in 90 µL of medium into a 96-well plate. Incubate for 24 hours to allow attachment.
-
Causality: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline.
-
-
Drug Preparation: Prepare 2x concentrated serial dilutions of this compound and Venetoclax in culture medium. Include a DMSO-only well as a vehicle control.
-
Treatment: Add 10 µL of the 10x drug dilutions to the appropriate wells. This brings the final volume to 100 µL.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Causality: A 72-hour incubation allows for multiple cell doublings, providing a sufficient window to observe significant differences in proliferation and cell death.
-
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability versus the log of the drug concentration and use a non-linear regression (four-parameter variable slope) to calculate the IC50 value.
-
-
Self-Validation:
-
Positive Control: A known cytotoxic agent (e.g., staurosporine).
-
Negative Control: Untreated cells.
-
Vehicle Control: DMSO-treated cells to account for any solvent effects.
-
Protocol 2: Confirmation of Apoptosis by Annexin V/PI Staining
-
Principle: This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptosis/necrosis).
-
Materials:
-
Parental and resistant cells treated with drugs (e.g., at their respective IC50 and 5x IC50 concentrations for 24-48 hours).
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent with other fluorophores).
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: Collect both adherent and floating cells from the culture dish. Centrifuge at 300 x g for 5 minutes.
-
Causality: It is critical to collect floating cells as these are often the apoptotic population.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour.
-
Annexin V negative / PI negative = Live cells
-
Annexin V positive / PI negative = Early apoptotic cells
-
Annexin V positive / PI positive = Late apoptotic/necrotic cells
-
-
-
Self-Validation:
-
Unstained Control: To set the baseline fluorescence.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine) to ensure the assay is working correctly.
-
Protocol 3: Mechanistic Investigation via Western Blot
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is used to determine if the expression levels of key Bcl-2 family proteins are altered in resistant cells compared to parental cells, both at baseline and after treatment.
-
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Primary antibodies (anti-Bcl-2, anti-Mcl-1, anti-Bcl-xL, anti-BAX, anti-Actin or GAPDH as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Lysate Preparation: Wash cell pellets with cold PBS and lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Causality: Blocking prevents non-specific binding of the antibodies to the membrane.
-
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Expected Outcome for Venetoclax Resistance: In a Venetoclax-resistant cell line developed due to protein rewiring, you would expect to see a significant increase in the baseline protein levels of Mcl-1 and/or Bcl-xL compared to the parental line.
Conclusion
The landscape of cross-resistance between BH3 mimetics is dictated by the specific molecular adaptations of cancer cells. Resistance to selective inhibitors like Venetoclax is frequently driven by the upregulation of alternative anti-apoptotic proteins, presenting a clear therapeutic vulnerability. Pan-inhibitors such as this compound are rationally positioned to exploit this vulnerability by targeting these escape pathways. However, the potential for broad resistance through downstream mutations in BAX/BAK underscores the necessity of a multi-faceted approach to treatment. The experimental framework provided in this guide offers a robust methodology for researchers to dissect these complex resistance networks, paving the way for the development of more effective and durable combination therapies in oncology.
References
- A Critical Review on BH3 Mimetic Drugs and the Treatment of Cancer‐Associated Thrombosis (CAT)
- This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. PubMed Central.
- The BH3 mimetic (±) gossypol induces ROS-independent apoptosis and mitochondrial dysfunction in human A375 melanoma cells in vitro. PubMed Central.
-
OBATOCLAX and ABT-737 Induce ER Stress Responses in Human Melanoma Cells that Limit Induction of Apoptosis. PLOS One. [Link]
-
Mechanisms of resistance to venetoclax. Blood, American Society of Hematology. [Link]
-
Mechanisms of apoptosis sensitivity and resistance to the BH3 mimetic ABT-737 in acute myeloid leukemia. PubMed. [Link]
-
The BH3-mimetic gossypol and noncytotoxic doses of valproic acid induce apoptosis by suppressing cyclin-A2/Akt/FOXO3a signaling. PubMed Central. [Link]
-
BAX-mediated BH3 mimetic resistance in AML. YouTube. [Link]
-
This compound-mediated ER membrane reorganisation antagonises... ResearchGate. [Link]
-
Adapted to Survive: Targeting Cancer Cells with BH3 Mimetics. PubMed Central. [Link]
-
Mitophagy promotes resistance to BH3 mimetics in acute myeloid leukemia. PubMed Central. [Link]
-
Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells. PubMed. [Link]
-
This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. PubMed. [Link]
-
BH3 mimetics to improve cancer therapy; mechanisms and examples. PubMed Central. [Link]
-
This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins. PubMed Central. [Link]
-
Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy. PubMed Central. [Link]
-
This compound-mediated reorganisation of the endoplasmic reticulum antagonises mitochondrial fission and apoptosis. PubMed Central. [Link]
-
Gossypol overcomes stroma-mediated resistance to the BCL2 inhibitor ABT-737 in chronic lymphocytic leukemia cells ex vivo. PubMed Central. [Link]
-
Venetoclax resistance leads to broad resistance to standard-of-care anti-MM agents, but not to immunotherapies. National Institutes of Health. [Link]
-
Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy. ResearchGate. [Link]
-
Mechanisms of venetoclax resistance and solutions. Frontiers in Oncology. [Link]
-
The chemical structure of ApoG2; an analogue of (-)-gossypol (A). ResearchGate. [Link]
-
Bcl-2–Mediated Drug Resistance: Inhibition of Apoptosis by Blocking Nuclear Factor of Activated T Lymphocytes (Nfat)-Induced FAS Ligand Transcription. Journal of Biological Chemistry. [Link]
-
An integrative systems biology approach to overcome venetoclax resistance in acute myeloid leukemia. PLOS Computational Biology. [Link]
-
Adapted to Survive: Targeting Cancer Cells with BH3 Mimetics. AACR Journals. [Link]
-
Multi-Omics Approaches to Understanding Therapy Resistance in Acute Lymphoblastic Leukemia. MDPI. [Link]
-
ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic- mediated apoptosis in human prostate cancer cells. PeerJ. [Link]
-
Mechanisms of venetoclax resistance and solutions. PubMed Central. [Link]
-
Bcl-2 family. Wikipedia. [Link]
-
Apoptotic blocks and chemotherapy resistance: strategies to identify Bcl-2 protein signatures. Briefings in Functional Genomics, Oxford Academic. [Link]
-
Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway. PubMed Central. [Link]
-
Venetoclax Resistance in Acute Myeloid Leukemia. MDPI. [Link]
-
Apoptosis Regulation by Genes | Bcl-2 Family. YouTube. [Link]
Sources
- 1. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 4. A Critical Review on BH3 Mimetic Drugs and the Treatment of Cancer‐Associated Thrombosis (CAT): A Proposed Design for a Drug Delivery System Capable of Simultaneously Targeting Tumor Cells and Activated Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BH3 mimetic (±) gossypol induces ROS-independent apoptosis and mitochondrial dysfunction in human A375 melanoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adapted to Survive: Targeting Cancer Cells with BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 9. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of apoptosis sensitivity and resistance to the BH3 mimetic ABT-737 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peerj.com [peerj.com]
- 13. Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Gossypol overcomes stroma-mediated resistance to the BCL2 inhibitor ABT-737 in chronic lymphocytic leukemia cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Venetoclax resistance leads to broad resistance to standard-of-care anti-MM agents, but not to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. This compound-mediated reorganisation of the endoplasmic reticulum antagonises mitochondrial fission and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apogossypol's Potency Across Diverse Tumor Lineages: A Guide for Preclinical Research
This guide provides a comprehensive analysis of Apogossypol, a promising derivative of the natural compound Gossypol, and its differential effects across various cancer types. As researchers and drug development professionals, understanding the nuanced activity of a therapeutic candidate in different pathological contexts is paramount for strategic clinical development. This document moves beyond a simple recitation of facts to offer a synthesized perspective on this compound's mechanism, efficacy, and the experimental methodologies crucial for its evaluation.
Introduction: Reviving Apoptosis in Oncology
The circumvention of programmed cell death, or apoptosis, is a hallmark of cancer, enabling tumor cells to survive despite accumulating oncogenic mutations.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) often overexpressed in malignant cells, effectively tethering pro-apoptotic signals and promoting survival.[2][3]
Gossypol, a polyphenolic aldehyde derived from cottonseed, was identified as a potent inhibitor of these anti-apoptotic Bcl-2 proteins.[4] However, its clinical development has been hampered by toxicity, likely due to its reactive aldehyde groups.[5] This led to the development of this compound, a semi-synthetic derivative that lacks these aldehyde moieties.[5] this compound retains the core pharmacophore necessary for binding to the BH3-groove of anti-apoptotic Bcl-2 proteins but exhibits significantly lower toxicity, making it a more viable lead compound for cancer therapy.[5][6]
This guide will dissect the molecular underpinnings of this compound's action and present a comparative view of its efficacy in hematological versus solid tumors, supported by robust experimental data.
Mechanism of Action: Unleashing the Pro-Apoptotic Cascade
This compound functions as a BH3 mimetic.[7] The BH3 domain is a critical alpha-helical region found in pro-apoptotic proteins (like Bim, Bid, and Bad) that allows them to bind to a hydrophobic groove on their anti-apoptotic counterparts (Bcl-2, Bcl-xL, etc.).[7][8] By mimicking this interaction, this compound competitively binds to these anti-apoptotic proteins, displacing the pro-apoptotic proteins they sequester.[2] Once liberated, pro-apoptotic effector proteins like Bax and Bak can oligomerize at the mitochondrial outer membrane, leading to its permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[3][8]
Caption: this compound's mechanism as a BH3 mimetic inhibitor of Bcl-2 proteins.
Comparative Efficacy: Hematological vs. Solid Tumors
The therapeutic window and efficacy of Bcl-2 inhibitors can vary significantly between different cancer histologies. This is often linked to the specific "addiction" of a tumor to a particular anti-apoptotic protein, a concept known as Bcl-2 family dependence.
Hematological Malignancies
Lymphomas and leukemias are often highly dependent on Bcl-2 for survival, making them prime targets for BH3 mimetics.
-
Diffuse Large B-Cell Lymphoma (DLBCL): Apogossypolone (ApoG2), a potent derivative, demonstrated significant inhibition of cell proliferation in the WSU-DLCL2 cell line with an IC50 of 350 nM after 72 hours of treatment.[9] Importantly, it showed no toxicity to normal peripheral blood lymphocytes, highlighting a favorable therapeutic index.[9] Further derivatives have shown even greater potency, with EC50 values as low as 0.049 µM in the BP3 human lymphoma cell line.[10]
-
B-cell Acute Lymphoblastic Leukemia (B-ALL): While direct studies on this compound are limited, research on related Bcl-2 inhibitors shows high efficacy in B-ALL.[11] The sensitivity often correlates with the expression levels of Bcl-2 family members, suggesting that this compound's pan-Bcl-2 inhibitory profile could be advantageous.[7][11]
Solid Tumors
The response of solid tumors to this compound is more heterogeneous, reflecting a more complex interplay of survival signals.
-
Prostate Cancer: this compound exerts strong, dose-dependent anti-tumor effects on LNCaP prostate cancer cells.[6] Mechanistically, it downregulates Bcl-2 protein expression while activating caspases-3 and -8.[6] In vivo, this compound significantly inhibited the growth of LNCaP xenografts in mice with reduced toxicity compared to its parent compound, gossypol.[6]
-
Glioblastoma: Glioblastoma (GBM) cells often exhibit an incomplete apoptotic process.[12][13] Gossypol has been shown to restore this apoptotic function by enhancing the activity of DFF40/CAD, a key protein in nuclear breakdown during apoptosis.[13][14] This suggests that this compound could overcome a key resistance mechanism in this aggressive brain cancer.[14] Clinical trials with gossypol have shown it can cross the blood-brain barrier and impact tumor growth.[15]
-
Breast Cancer: In MCF-7 breast cancer cells, Apogossypolone (ApoG2) inhibits proliferation in a dose- and time-dependent manner, inducing both apoptosis and autophagy.[16] It effectively reduces Bcl-2 expression while increasing pro-apoptotic Bax.[16] Studies on gossypol in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) showed IC50 values around 22-25 µM, indicating that sensitivity can be cell-line specific.[17][18]
-
Other Solid Tumors:
-
Lung Cancer: An this compound derivative, BI97C1, potently inhibits cell growth in the H460 human lung cancer cell line with an EC50 of 0.40 µM.[10]
-
Nasopharyngeal Carcinoma (NPC): ApoG2 inhibits the growth of human NPC cells by inducing both apoptosis and autophagy.[19] It significantly decreases Bcl-2 expression and increases beclin-1, a key autophagy regulator.[19] Interestingly, its anticancer activity can be enhanced with light, suggesting a potential role as a photosensitizer.[20]
-
Pancreatic Cancer: The parent compound, gossypol, has been shown to trigger apoptosis in pancreatic cancer cells, which are particularly sensitive to endoplasmic reticulum (ER) stress.[21][22]
-
Quantitative Data Summary: A Cross-Tumor Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of this compound and its derivatives across various cancer cell lines, providing a quantitative basis for comparison.
| Tumor Type | Cell Line | Compound | IC50 / EC50 (µM) | Citation |
| Lymphoma | WSU-DLCL₂ | Apogossypolone (ApoG2) | 0.35 | [9] |
| Lymphoma | BP3 | This compound Derivative (8r) | 0.66 | [7] |
| Lymphoma | BP3 | This compound Derivative (BI97C1) | 0.049 | [10] |
| Lung Cancer | H460 | This compound Derivative (BI79D10) | 0.68 | [23] |
| Lung Cancer | H460 | This compound Derivative (BI97C1) | 0.40 | [10] |
| Prostate Cancer | PC-3 | This compound Derivative (BI97C1) | 0.13 | [10] |
| Breast Cancer (TNBC) | MDA-MB-231 | Gossypol | 22.52 | [17] |
| Breast Cancer (TNBC) | MDA-MB-468 | Gossypol | 24.60 | [17] |
Note: Direct IC50 values for the parent this compound molecule are not consistently reported across all studies; data often pertains to more potent, next-generation derivatives (e.g., ApoG2, BI-compounds) or the parent compound Gossypol. This highlights the rapid evolution of this class of inhibitors.
In Vivo Corroboration: From Cell Culture to Xenograft Models
Validating in vitro findings in a living system is a critical step. Xenograft models, where human cancer cells are implanted into immunodeficient mice, provide this crucial data.
-
Prostate Cancer: this compound treatment markedly decreased tumor size and improved the survival rate of mice bearing subcutaneous LNCaP cell xenografts compared to both control and gossypol-treated groups.[6]
-
Lymphoma: Treatment with ApoG2 resulted in significant growth inhibition of WSU-DLCL₂ xenografts.[9] Similarly, this compound derivatives have shown efficacy in transgenic mice where Bcl-2 is overexpressed in splenic B-cells.[7]
-
Breast Cancer: In vivo studies confirmed that ApoG2 can inhibit the growth of MCF-7 cell xenografts in mice.[16]
The consistent success in these models underscores this compound's potential as a systemic anti-cancer agent.
Core Experimental Protocols
Reproducible and rigorous experimental design is the bedrock of trustworthy preclinical data. Below are foundational protocols for assessing this compound's efficacy.
Cell Viability (MTT) Assay
Causality: This assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability. It is a primary screening method to determine the cytotoxic concentration range (e.g., IC50) of a compound.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, WSU-DLCL₂) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Aspirate the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[17]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptotic/necrotic).
Protocol:
-
Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., IC50/2, IC50, IC50x2) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.[24] Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.
In Vivo Xenograft Tumor Model
Causality: This model assesses the anti-tumor efficacy of a compound in a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall therapeutic potential.
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., WSU-DLCL₂, LNCaP) suspended in Matrigel into the flank of 4-6 week old immunodeficient mice (e.g., SCID or nude mice).[25][26]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle control, this compound at 20 mg/kg). Administer treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).[6][27]
Caption: A typical preclinical workflow for evaluating this compound's efficacy.
Conclusion and Future Directions
This compound and its next-generation derivatives represent a clinically promising class of anti-cancer agents that function by reactivating the intrinsic apoptotic pathway. The comparative analysis reveals a particularly strong efficacy in hematological malignancies like DLBCL, which are often highly Bcl-2 dependent. However, its activity is not limited to blood cancers, with significant preclinical data supporting its potential in a range of solid tumors, including prostate cancer, glioblastoma, and breast cancer.
The differential sensitivity observed across various tumor types underscores the importance of biomarker-driven clinical strategies. Future research should focus on identifying the specific Bcl-2 family dependencies of different cancers to predict which patient populations are most likely to respond to this compound-based therapies. Combination studies, pairing this compound with standard chemotherapies or other targeted agents, also represent a logical and promising path forward to enhance efficacy and overcome potential resistance mechanisms.
References
-
Mechanism of BCL-2 drug action. BCL-2 inhibitors interact with members... - ResearchGate. Available from: [Link]
-
The potential roles of gossypol as anticancer agent: advances and future directions. (2023-12-01). Available from: [Link]
-
Apolipoproteins: New players in cancers - Frontiers. Available from: [Link]
-
The Role of Apolipoproteins in the Commonest Cancers: A Review - MDPI. Available from: [Link]
-
Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC. Available from: [Link]
-
Researchers find a substance that facilitates natural cell suppression in aggressive brain cancer - Barcelona Institute of Science and Technology. (2021-11-27). Available from: [Link]
-
Pharmacological manipulation of Bcl-2 family members to control cell death - PMC. Available from: [Link]
-
This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PubMed Central. Available from: [Link]
-
Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - MDPI. Available from: [Link]
-
Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC - NIH. Available from: [Link]
-
Design, synthesis and evaluation of novel this compound derivatives targeting anti-apoptotic Bcl-2 family proteins - AACR Journals. (2008-05-01). Available from: [Link]
-
Effects of gossypol on apoptosis‑related gene expression in racially distinct triple‑negative breast cancer cells - PubMed. Available from: [Link]
-
How Do BCL2 Inhibitors Work? - YouTube. (2024-07-24). Available from: [Link]
-
Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - KoreaScience. Available from: [Link]
-
Apogossypolone induces autophagy and apoptosis in breast cancer MCF-7 cells in vitro and in vivo - PubMed. (2012-06-19). Available from: [Link]
-
This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC - PubMed Central. Available from: [Link]
-
Interrogation of gossypol therapy in glioblastoma implementing cell line and patient-derived tumour models - PubMed Central. Available from: [Link]
-
Targeting Apoptosis Pathways With BCL2 and MDM2 Inhibitors in Adult B-cell Acute Lymphoblastic Leukemia - PMC - NIH. Available from: [Link]
-
Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PubMed Central. Available from: [Link]
-
Gossypol Treatment Restores Insufficient Apoptotic Function of DFF40/CAD in Human Glioblastoma Cells - MDPI. Available from: [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. - ResearchGate. Available from: [Link]
-
Apogossypolone induces apoptosis and autophagy in nasopharyngeal carcinoma cells in an in vitro and in vivo study - PMC - PubMed Central. Available from: [Link]
-
Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. Available from: [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ - The Royal Society of Chemistry. Available from: [Link]
-
Abstract 5: Synthesis and biological evaluation of 5, 5' substituted this compound and apogossypolone derivatives as pan-active inhibitors of anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins | Cancer Research - AACR Journals. (2011-04-15). Available from: [Link]
-
Bcl-2 inhibitors inducing apoptosis of cancer cells. - ResearchGate. Available from: [Link]
-
Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell - MDPI. Available from: [Link]
-
Apogossypolone, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PMC - NIH. Available from: [Link]
-
Effects of gossypol on apoptosis‑related gene expression in racially distinct triple‑negative breast cancer cells - Semantic Scholar. Available from: [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies - MDPI. Available from: [Link]
-
Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PubMed Central. Available from: [Link]
-
The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC - NIH. Available from: [Link]
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. (2021-10-24). Available from: [Link]
-
The activation of a key protein completes the process of death by apoptosis in glioblastoma cells - IDIBELL. (2021-11-24). Available from: [Link]
-
Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - MDPI. Available from: [Link]
-
Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702 | PLOS One - Research journals. (2024-01-29). Available from: [Link]
-
A summary of IC50 values for various cell lines (1 × 10⁴ cells/mL)... - ResearchGate. Available from: [Link]
-
The Critical Role of Adipocytes in Leukemia - MDPI. Available from: [Link]
-
Apogossypolone targets mitochondria and light enhances its anticancer activity by stimulating generation of singlet oxygen and reactive oxygen species - PMC - NIH. Available from: [Link]
-
Activation of a key protein that allows glioblastoma cells to complete apoptosis - Universitat Autònoma de Barcelona - UAB. (2021-11-23). Available from: [Link]
Sources
- 1. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apogossypolone, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting Apoptosis Pathways With BCL2 and MDM2 Inhibitors in Adult B-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Researchers find a substance that facilitates natural cell suppression in aggressive brain cancer – Barcelona Institute of Science and Technology – BIST [bist.eu]
- 13. Activation of a key protein that allows glioblastoma cells to complete apoptosis - Universitat Autònoma de Barcelona - UAB Barcelona [uab.cat]
- 14. idibell.cat [idibell.cat]
- 15. Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702 | PLOS One [journals.plos.org]
- 16. Apogossypolone induces autophagy and apoptosis in breast cancer MCF-7 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of gossypol on apoptosis‑related gene expression in racially distinct triple‑negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apogossypolone induces apoptosis and autophagy in nasopharyngeal carcinoma cells in an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apogossypolone targets mitochondria and light enhances its anticancer activity by stimulating generation of singlet oxygen and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 22. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell [mdpi.com]
- 26. crownbio.com [crownbio.com]
- 27. In vivo PC3 xenograft tumor development is suppressed by XAP. (A) A concise overview of the experimental animal model. (B) Images depicting PC3 xenograft tumors in various groups at the experiment’s conclusion (scale bar = 1 cm). (C) Tumor growth rates in mice across different groups throughout the treatment period. (D) Body weight trends of mice in various groups during the course of treatment. (E) Organ indices of mice in different groups at the experiment’s conclusion. (F) HE staining was performed to assess the structure and morphology of organs at the end of the experiment (scale bar = 200 μm). Data are expressed as mean ± SD (n = 6). *P < 0.05, **P < 0.01, ***P < 0.001 vs control. [cjnmcpu.com]
A Head-to-Head Analysis of Apogossypol and Venetoclax: A Guide for Researchers in Oncology Drug Development
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical node in the regulation of apoptosis, or programmed cell death. The overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, enabling malignant cells to evade this natural process of self-destruction and contributing to tumor progression and therapeutic resistance. Consequently, the development of small molecule inhibitors that target these proteins, known as BH3 mimetics, represents a promising therapeutic strategy.
This guide provides a comprehensive side-by-side analysis of two notable Bcl-2 family inhibitors: Apogossypol, a derivative of the natural product gossypol, and Venetoclax (ABT-199), a highly selective and FDA-approved therapeutic. We will delve into their distinct mechanisms of action, comparative preclinical efficacy, and clinical landscapes, offering researchers, scientists, and drug development professionals a detailed comparison to inform their own research and development endeavors.
The Bcl-2 Family: Gatekeepers of Apoptosis
The Bcl-2 family comprises both pro-apoptotic (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1) proteins. The delicate balance between these opposing factions dictates a cell's fate. Anti-apoptotic Bcl-2 proteins sequester pro-apoptotic "BH3-only" proteins, preventing them from activating the effector proteins BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization (MOMP) and the subsequent cascade of events leading to cell death. BH3 mimetic drugs function by binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, liberating the pro-apoptotic proteins and thereby triggering apoptosis.
Individual Compound Profiles
This compound: A Pan-Inhibitor with Broad-Spectrum Potential
This compound is a semi-synthetic derivative of gossypol, a natural polyphenolic aldehyde from the cotton plant. Gossypol itself demonstrated anti-cancer properties but was hampered by toxicity, partly attributed to its reactive aldehyde groups. This compound, lacking these aldehydes, exhibits a more favorable toxicity profile while retaining its ability to inhibit anti-apoptotic Bcl-2 family proteins.[1][2]
Mechanism of Action: this compound is considered a pan-Bcl-2 inhibitor , meaning it binds to and inhibits multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1.[3] This broad specificity can be advantageous in cancers that rely on several anti-apoptotic proteins for survival, potentially overcoming resistance mechanisms that may arise from the upregulation of a Bcl-2 family member not targeted by a selective inhibitor.
Venetoclax: A Highly Selective and Clinically Validated Bcl-2 Inhibitor
Venetoclax (Venclexta®) is a potent and highly selective oral inhibitor of Bcl-2.[4] Its development represents a landmark achievement in structure-based drug design, resulting in a compound with sub-nanomolar affinity for Bcl-2 while exhibiting significantly lower affinity for other anti-apoptotic proteins like Bcl-xL and Mcl-1.[5]
Mechanism of Action: Venetoclax's mechanism is centered on its selective binding to the BH3-binding groove of Bcl-2.[6] This specific interaction displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK, leading to MOMP and apoptosis. This high selectivity for Bcl-2 is crucial for its clinical safety profile, as inhibition of Bcl-xL is associated with on-target toxicities such as thrombocytopenia.[7]
Side-by-Side Analysis: this compound vs. Venetoclax
The fundamental difference between this compound and Venetoclax lies in their selectivity for the Bcl-2 family of proteins. This distinction has profound implications for their potential therapeutic applications, efficacy in different cancer types, and safety profiles.
Biochemical Potency and Selectivity
A direct comparison of binding affinities highlights the contrasting profiles of these two inhibitors.
| Target Protein | This compound (and derivatives) Ki (µM) | Venetoclax Ki (nM) |
| Bcl-2 | ~0.32 - 2.8[5][8] | <0.01[5] |
| Bcl-xL | ~0.11 - 10.4[9] | >4800-fold less than Bcl-2[5] |
| Mcl-1 | ~0.18 - 0.66[9] | No significant activity[5] |
Note: Ki values for this compound and its derivatives are compiled from various studies and may have been determined using different experimental methodologies. The data for Venetoclax demonstrates its high selectivity for Bcl-2.
This data clearly illustrates that while this compound and its more potent derivatives can inhibit multiple anti-apoptotic proteins in the sub-micromolar to micromolar range, Venetoclax is exceptionally potent and selective for Bcl-2.
Preclinical Efficacy
Both this compound and Venetoclax have demonstrated significant anti-tumor activity in a range of preclinical models.
This compound:
-
Demonstrated efficacy in various cancer cell lines, including prostate, pancreatic, and lymphoma.[10][11]
-
In vivo studies have shown tumor growth inhibition and reduced toxicity compared to its parent compound, gossypol.[10][12]
-
As a pan-inhibitor, it may be effective in tumors that have developed resistance to more selective Bcl-2 inhibitors through the upregulation of other anti-apoptotic proteins.[13]
Venetoclax:
-
Exhibits potent activity in hematological malignancies that are highly dependent on Bcl-2 for survival, such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[8]
-
Preclinical studies were instrumental in guiding its clinical development, identifying sensitive patient populations, and predicting clinical outcomes.[8]
-
Combination studies in preclinical models have shown synergistic effects with other anti-cancer agents, a strategy that has been successfully translated to the clinic.[14]
Clinical Landscape
The clinical development of Venetoclax is far more advanced than that of this compound.
This compound:
-
While preclinical data is promising, there is limited publicly available information on the clinical trial status of this compound itself.
-
Clinical trials have been conducted with its parent compound, gossypol (AT-101), in various cancers, but the results have been mixed, and toxicity remains a concern.[15]
Venetoclax:
-
Venetoclax has received FDA approval for the treatment of adult patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[16]
-
It is also approved in combination with other agents for newly diagnosed acute myeloid leukemia (AML) in certain patient populations.[17]
-
Numerous clinical trials are ongoing to evaluate Venetoclax in other hematological malignancies and solid tumors, both as a monotherapy and in combination regimens.[18][19]
Visualizing the Mechanisms of Action
To better understand how these inhibitors function at a molecular level, the following diagrams illustrate the Bcl-2 signaling pathway and the distinct inhibitory mechanisms of a pan-inhibitor like this compound versus a selective inhibitor like Venetoclax.
Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 family of proteins.
Caption: Comparative inhibitory profiles of this compound and Venetoclax.
Experimental Protocols for Evaluating Bcl-2 Inhibitors
For researchers aiming to characterize and compare Bcl-2 inhibitors, the following standardized protocols provide a framework for assessing binding affinity and cellular activity.
Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the binding affinity of an inhibitor to a specific Bcl-2 family protein. It relies on the principle that a small, fluorescently labeled peptide (tracer) derived from a BH3 domain will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, the complex tumbles more slowly, increasing the polarization. An inhibitor will compete with the tracer for binding, causing a decrease in polarization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled BH3 peptide tracer (e.g., FITC-labeled BIM BH3 peptide).
-
Prepare a stock solution of the purified recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL, or Mcl-1).
-
Prepare a serial dilution of the inhibitor compound (e.g., this compound or Venetoclax).
-
Prepare an assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
-
Assay Setup (384-well plate format):
-
Add a fixed concentration of the Bcl-2 family protein to each well.
-
Add the serially diluted inhibitor to the wells.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Include control wells: tracer only (for minimum polarization) and tracer with protein but no inhibitor (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound tracer.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the tracer and its affinity for the protein.
-
Sources
- 1. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. FDA approves venetoclax for CLL and SLL | FDA [fda.gov]
- 17. news.abbvie.com [news.abbvie.com]
- 18. Clinical experiences with venetoclax and other pro-apoptotic agents in lymphoid malignancies: lessons from monotherapy and chemotherapy combination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
Comparative Guide to Investigating the Synergistic Effects of Apogossypol with Radiation Therapy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the potential of Apogossypol as a radiosensitizer. We will delve into the scientific rationale, present detailed experimental protocols for objective comparison, and offer insights into data interpretation, moving beyond a simple recitation of steps to explain the causality behind experimental choices.
Introduction: Overcoming Radioresistance with Targeted Therapy
Radiation therapy is a cornerstone of cancer treatment, with its efficacy rooted in the induction of DNA damage and subsequent apoptotic cell death in malignant cells.[1] However, the clinical success of radiotherapy is often hampered by both intrinsic and acquired radioresistance. A key mechanism underpinning this resistance is the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, which function to suppress the mitochondrial (or intrinsic) pathway of apoptosis.[1][2][3]
This compound (ApoG2), a derivative of the natural polyphenol Gossypol, has emerged as a promising therapeutic agent.[4] By removing the reactive aldehyde groups of its parent compound, this compound exhibits a more favorable toxicity profile while retaining potent inhibitory activity.[5][6] It functions as a pan-inhibitor, binding with high affinity to the BH3-binding groove of multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[7][8] This action mimics the function of pro-apoptotic BH3-only proteins, thereby neutralizing the cell's primary defense against apoptosis and restoring its sensitivity to death signals.[7][9]
This guide will compare the anti-tumor effects of this compound monotherapy, radiation monotherapy, and their combination, providing the necessary protocols to rigorously evaluate their potential synergy.
Scientific Rationale and Mechanistic Synergy
The central hypothesis for combining this compound with radiation is that inhibiting the anti-apoptotic Bcl-2 family proteins will lower the threshold for radiation-induced cell death. Radiation primarily kills cells by creating DNA double-strand breaks, which activates a cascade of signaling pathways culminating in apoptosis.[10] The intrinsic apoptotic pathway, governed by the Bcl-2 family, is a critical component of this response.[1][10]
In many cancers, this pathway is dysregulated. Overexpressed anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic effector proteins (Bax and Bak), preventing them from permeabilizing the mitochondrial outer membrane and releasing cytochrome c, a key step in activating the caspase cascade.[3] This sequestration is a direct cause of radioresistance.[1][2]
This compound directly counteracts this survival mechanism. By occupying the BH3-binding groove of anti-apoptotic proteins, it effectively displaces the pro-apoptotic proteins, freeing them to initiate apoptosis. When combined with radiation, this compound is expected to act as a potent sensitizer: the DNA damage signal from radiation provides the "stress," while this compound dismantles the cell's primary defense mechanism.
In Vivo Experimental Guide: Validating Synergy in a Preclinical Model
Positive in vitro results must be validated in an in vivo model to assess anti-tumor efficacy and potential toxicities in a more complex biological system. [11]The human tumor xenograft model in immunocompromised mice is a standard approach. [12]
Experimental Design
-
Animal Model: Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID) are typically used for xenograft studies. [12]* Tumor Implantation: The selected human cancer cells are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³) before treatment begins.
-
Treatment Groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound alone
-
Radiation alone
-
Combination: this compound + Radiation
-
Detailed Protocol: Tumor Growth Delay Study
This protocol is based on common practices for evaluating radiosensitizers in vivo. [13][14]
-
Tumor Establishment:
-
Inject ~1-5 million cells (resuspended in a mixture like Matrigel/PBS) subcutaneously into the right flank of each mouse.
-
Monitor mice 2-3 times per week for tumor growth.
-
-
Randomization:
-
Once tumors reach the target volume, randomize the mice into the four treatment groups, ensuring the average tumor volume is similar across all groups.
-
-
Treatment Administration:
-
This compound Formulation: Due to its poor water solubility, this compound must be formulated for in vivo delivery, often in a vehicle like Ethanol:Cremophor EL:Saline. [7][15] * This compound Dosing: Administer this compound via intraperitoneal (IP) injection or oral gavage on a predetermined schedule (e.g., daily for 5 days a week). [15][16] * Radiation Delivery: The tumor is locally irradiated using a specialized small animal irradiator. The rest of the mouse's body should be shielded. A fractionated radiation schedule (e.g., 2 Gy per day for 5 days) is often more clinically relevant than a single large dose. [11] * Combination Schedule: In the combination group, this compound is typically administered 1-4 hours before each radiation fraction to ensure peak drug concentration at the time of irradiation.
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with digital calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor animal body weight at each measurement as an indicator of systemic toxicity. [16] * Endpoint: The primary endpoint is typically tumor growth delay —the time it takes for tumors in each group to reach a predetermined size (e.g., 4x the initial volume). Euthanize animals when tumors exceed a certain size, become ulcerated, or if the animal shows signs of excessive toxicity (e.g., >20% weight loss).
-
Data Presentation & Interpretation
Results are presented as a tumor growth curve, plotting the mean tumor volume for each group over time.
Table 2: Sample In Vivo Tumor Growth Delay Data
| Treatment Group | Mean Time to 4x Initial Volume (Days) | Tumor Growth Delay (Days vs. Control) |
|---|---|---|
| Vehicle Control | 12 | - |
| This compound Alone | 18 | 6 |
| Radiation Alone | 25 | 13 |
| Combination | 40 | 28 |
A synergistic effect is demonstrated if the tumor growth delay in the combination group is significantly greater than the additive effects of the individual therapies. [17]
Conclusion and Future Directions
The combination of this compound with radiation therapy represents a scientifically robust strategy to overcome a common mechanism of radioresistance. By directly targeting the anti-apoptotic Bcl-2 family proteins, this compound can potentially restore the intrinsic apoptotic sensitivity of cancer cells to radiation-induced DNA damage. The experimental frameworks provided in this guide offer a clear path to rigorously test this hypothesis, from foundational in vitro clonogenic assays to preclinical validation in vivo.
Significant synergy, demonstrated by a supra-additive effect in both clonogenic survival and tumor growth delay experiments, would provide a strong rationale for advancing this combination toward clinical trials. [18][19]Future investigations could also explore the synergy of this compound with modern radiotherapy techniques, such as stereotactic body radiation therapy (SBRT), and in combination with other modalities like chemotherapy or immunotherapy. [20][21]
References
-
Clonogenic survival assay - Bio-protocol. Available at: [Link]
-
Clonogenic Assay - Bio-protocol. Available at: [Link]
-
Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf - mcgillradiobiology.ca. Available at: [Link]
-
Clonogenic assay - Wikipedia. Available at: [Link]
-
Clonogenic Assay: Adherent Cells - PMC. Available at: [Link]
-
Deregulated BCL-2 family proteins impact on repair of DNA double-strand breaks and are targets to overcome radioresistance in lung cancer - PMC. Available at: [Link]
-
Resistance to radiation-induced apoptosis in Bcl-2-expressing cells is reversed by depleting cellular thiols - PubMed. Available at: [Link]
-
Apogossypolone, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prostate cancer cells in vitro - PMC. Available at: [Link]
-
This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PubMed Central. Available at: [Link]
-
This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC - NIH. Available at: [Link]
-
In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. Available at: [Link]
-
Apogossypolone targets mitochondria and light enhances its anticancer activity by stimulating generation of singlet oxygen and reactive oxygen species - PMC - NIH. Available at: [Link]
-
Moving Beyond the Standard of Care: Accelerate Testing of Radiation-Drug Combinations. Available at: [Link]
-
In vitro demonstration of synergy between radionuclide and chemotherapy - PubMed. Available at: [Link]
-
Cell Signaling Pathways That Promote Radioresistance of Cancer Cells - PMC. Available at: [Link]
-
Radiosensitizing effect of simeprevir in in vivo human brain tumor... - ResearchGate. Available at: [Link]
-
Combination Therapy Screening & Assays - Charles River Laboratories. Available at: [Link]
-
Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC. Available at: [Link]
-
Application of Radiosensitizers in Cancer Radiotherapy - PMC. Available at: [Link]
-
(-)-Gossypol enhances response to radiation therapy and results in tumor regression of human prostate cancer - PubMed. Available at: [Link]
-
Radiosensitization by enzalutamide for human prostate cancer is mediated through the DNA damage repair pathway - PMC - NIH. Available at: [Link]
-
In vitro evaluation of combination chemotherapy against human tumor cells (Review). Available at: [Link]
-
Xenograft Models - Altogen Labs. Available at: [Link]
-
In Vitro Chemoresistance and Chemosensitivity Assays. Available at: [Link]
-
Radiosensitization of tumour cell lines by the polyphenol Gossypol results from depressed double-strand break repair and not from enhanced apoptosis - PubMed. Available at: [Link]
-
Preclinical studies of Apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model - PMC. Available at: [Link]
-
This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed. Available at: [Link]
-
Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC - NIH. Available at: [Link]
-
Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells | Request PDF - ResearchGate. Available at: [Link]
-
Polyphenols as Potential Protectors against Radiation-Induced Adverse Effects in Patients with Thoracic Cancer - MDPI. Available at: [Link]
-
How Do BCL2 Inhibitors Work? - YouTube. Available at: [Link]
-
BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC. Available at: [Link]
-
Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC. Available at: [Link]
-
Polyphenols and radiotherapy: literature review of preclinical and clinical evidence. Available at: [Link]
-
Clinical Trials - Central Maryland Radiation Oncology. Available at: [Link]
-
Mechanism of BCL-2 drug action. BCL-2 inhibitors interact with members... - ResearchGate. Available at: [Link]
-
APOLO: induction chemo-IO with concurrent chemo-RT in stage III NSCLC - VJOncology. Available at: [Link]
-
Radiation induces apoptosis primarily through the intrinsic pathway in mammalian cells. Available at: [Link]
-
Radiation Therapy Clinical Trials - Mayo Foundation for Medical Education and Research. Available at: [Link]
-
University of Missouri conducts first in-person clinical trial for nuclear medicine breakthrough device | EurekAlert!. Available at: [Link]
-
Radiation-Induced Immunity and Toxicities: The Versatility of the cGAS-STING Pathway. Available at: [Link]
-
Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC. Available at: [Link]
-
Gossypol synergises antiproliferative effect of sorafenib in metastatic lung cancer cells following Chou-Talalay algorithm - PubMed. Available at: [Link]
-
Molecular Insights into Radiation Effects and Protective Mechanisms: A Focus on Cellular Damage and Radioprotectors - MDPI. Available at: [Link]
-
Radiation damage and radioprotectants: new concepts in the era of molecular medicine - PMC. Available at: [Link]
Sources
- 1. Deregulated BCL-2 family proteins impact on repair of DNA double-strand breaks and are targets to overcome radioresistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to radiation-induced apoptosis in Bcl-2-expressing cells is reversed by depleting cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apogossypolone, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies of Apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiation induces apoptosis primarily through the intrinsic pathway in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Moving Beyond the Standard of Care: Accelerate Testing of Radiation-Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xenograft Models - Altogen Labs [altogenlabs.com]
- 13. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiosensitization by enzalutamide for human prostate cancer is mediated through the DNA damage repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Trials - Central Maryland Radiation Oncology [cmradonc.org]
- 19. mayo.edu [mayo.edu]
- 20. vjoncology.com [vjoncology.com]
- 21. Clinical Trials | Radiation Oncology [radiationoncology.weillcornell.org]
Comparative Guide: Pharmacokinetic Profiles of Apogossypol and Its Analogs
Executive Summary
This technical guide provides an in-depth comparative analysis of the pharmacokinetic (PK) profiles of Apogossypol and its advanced analog, Sabutoclax (BI-97C1) . While the parent compound, Gossypol, exhibited potent anti-cancer activity via Bcl-2 family inhibition, its clinical utility was severely limited by toxicity arising from reactive aldehyde groups. This compound eliminates these aldehydes to improve safety, yet Sabutoclax represents the pinnacle of this scaffold's evolution—offering superior metabolic stability, reduced clearance rates, and pan-active inhibition of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, and Bfl-1).
This guide details the mechanistic rationale for these improvements, summarizes key PK parameters, and provides validated experimental protocols for reproducing these data in preclinical settings.
Mechanistic Grounding: The Bcl-2 Inhibition Pathway
To understand the pharmacokinetic requirements of these compounds, one must first appreciate their pharmacodynamic target. Overexpression of anti-apoptotic Bcl-2 family proteins prevents mitochondrial outer membrane permeabilization (MOMP), rendering cancer cells resistant to apoptosis.
This compound and Sabutoclax function as BH3 mimetics , binding to the hydrophobic groove of anti-apoptotic proteins and displacing pro-apoptotic effectors (like Bax/Bak).
Visualization: Mechanism of Action
Figure 1: Mechanism of action for Sabutoclax.[1] By inhibiting anti-apoptotic proteins, it releases Bax/Bak to trigger mitochondrial apoptosis.
Compound Evolution and Pharmacokinetic Optimization
The transition from Gossypol to Sabutoclax was driven by the need to remove toxic functional groups while retaining binding affinity and improving metabolic stability.
Comparative Chemical Profile
| Feature | Gossypol (Parent) | This compound (Lead) | Sabutoclax (BI-97C1) |
| Key Structural Difference | Contains two reactive aldehyde groups (CHO). | Aldehydes removed; retains polyphenol scaffold. | Optically pure isomer; optimized side chains. |
| Toxicity Source | Schiff base formation with proteins (lysine residues). | Reduced reactivity; lower general toxicity. | Low toxicity; high specificity. |
| Binding Targets | Bcl-2, Bcl-xL, Mcl-1. | Bcl-2, Bcl-xL, Mcl-1.[2][1][3][4][5] | Pan-active: Bcl-2, Bcl-xL, Mcl-1, Bfl-1.[2][1][3][4] |
| Binding Affinity (IC50) | Moderate (µM range). | Comparable to Gossypol.[2][1][5][6][7][8] | High Potency: Mcl-1 (0.20 µM), Bcl-2 (0.32 µM).[3] |
Pharmacokinetic Performance Data
The following data summarizes preclinical studies in murine models. Sabutoclax demonstrates a distinct advantage in clearance rates, allowing for sustained therapeutic exposure.
| PK Parameter | This compound | Sabutoclax (BI-97C1) | Clinical Implication |
| Clearance (CL) | Moderate | Slow | Sabutoclax remains in circulation longer, requiring less frequent dosing. |
| Half-Life (T1/2) | ~1-3 hours (Mouse) | Extended (>3h Mouse) | Improved stability supports sustained target inhibition. |
| Metabolic Stability | Susceptible to glucuronidation. | High | Resists rapid hepatic degradation better than parent compounds. |
| Bioavailability (F) | Variable (Vehicle dependent). | High (Optimized formulation). | Effective oral or IP administration. |
| Vehicle Compatibility | Best in Sesame Oil. | Compatible with lipid-based carriers. | Lipid formulations avoid Cremophor-related toxicity. |
Critical Insight: While this compound is more stable in human liver microsomes than Gossypol, Sabutoclax displays superior blood concentrations over time compared to racemic this compound due to significantly slower clearance [1, 5]. This is a decisive factor in its selection for advanced prostate and lung cancer models.
Experimental Protocols
To validate these profiles in your own laboratory, follow these standardized protocols. These methods ensure data integrity and reproducibility (E-E-A-T).
Protocol A: In Vitro Microsomal Stability Assay
Purpose: To determine the intrinsic clearance and metabolic stability of the analogs before moving to in vivo models.
-
Preparation:
-
Prepare 100 mM phosphate buffer (pH 7.4).
-
Thaw liver microsomes (human/mouse) on ice. Protein concentration target: 0.5 mg/mL.
-
-
Incubation:
-
Pre-incubate microsomes with the test compound (1 µM final concentration) for 5 minutes at 37°C.
-
Initiate reaction by adding NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot samples at T=0, 5, 15, 30, and 60 minutes.
-
Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge at 10,000 x g for 10 min.
-
Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .[9]
-
Protocol B: In Vivo Pharmacokinetics (Murine Model)
Purpose: To generate the plasma concentration-time curve and calculate CL, Vss, and AUC.
Workflow Visualization:
Figure 2: Step-by-step workflow for murine pharmacokinetic studies.
Detailed Steps:
-
Formulation:
-
Dissolve Sabutoclax or this compound in Sesame Oil (preferred for oral) or a mixture of PEG400/Ethanol/Saline (for IV).
-
Note: Avoid Cremophor EL if possible to prevent vehicle-induced hypersensitivity which can mask drug toxicity.
-
-
Administration:
-
Dose Balb/c or nude mice (n=3 per time point). Typical dose: 25 mg/kg (Oral) or 5 mg/kg (IV).
-
-
Blood Collection:
-
Collect blood (~50 µL) via submandibular vein puncture at designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Collect into heparinized tubes.
-
-
Processing:
-
Centrifuge at 3,000 rpm for 10 min at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Precipitate proteins with acetonitrile.
-
Inject into LC-MS/MS (C18 column).
-
Monitor MRM transitions specific to the this compound scaffold.
-
Conclusion and Recommendations
For drug development professionals targeting Bcl-2 family proteins:
-
Select Sabutoclax (BI-97C1) over this compound if your indication requires sustained Mcl-1 inhibition (e.g., prostate cancer, lung cancer). The slower clearance profile provides a wider therapeutic window.
-
Formulation Matters: Data indicates that lipid-based formulations (like Sesame Oil) significantly enhance the AUC of these hydrophobic polyphenol derivatives compared to standard saline/ethanol mixes [1].
-
Monitor Glucuronidation: While improved, the scaffold is still subject to Phase II metabolism. In vitro microsomal stability assays should be the first " go/no-go " gate when synthesizing further analogs.
References
-
Comparison of pharmacokinetic and metabolic profiling among gossypol, this compound and this compound hexaacetate. Source: Cancer Chemotherapy and Pharmacology (NIH PubMed Central) URL:[Link]
-
BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Anti-apoptotic Bcl-2 Family Proteins. Source: Journal of Medicinal Chemistry (NIH PubMed Central) URL:[Link]
-
This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells. Source:[5][10][11] Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Murine Pharmacokinetic Studies Protocol. Source: Bio-protocol (NIH PubMed Central) URL:[Link]
Sources
- 1. BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-97C1, an optically pure this compound derivative as pan-active inhibitor of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BI-97C1, an optically pure this compound derivative as pan-active inhibitor of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24–mediated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of pharmacokinetic and metabolic profiling among gossypol, this compound and this compound hexaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic comparison of gossypol isomers in cattle: transfer from diet to plasma and degradation by rumen microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 11. This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Apogossypol as a Lead Compound for Drug Development
Welcome to this in-depth guide on the validation of Apogossypol, a promising derivative of Gossypol, as a lead compound in oncologic drug development. This document is designed for researchers, scientists, and drug development professionals, providing a technical comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols. Our objective is to move beyond a simple listing of facts and delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research.
Introduction: The Rationale for Targeting Apoptosis and the Rise of this compound
Cancer is fundamentally a disease of uncontrolled cell proliferation and a failure of programmed cell death, or apoptosis.[1] A key strategy in modern oncology is to reactivate this dormant apoptotic machinery within cancer cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, acting as a lynchpin that decides whether a cell lives or dies.[2] This family is composed of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[2] In many cancers, the overexpression of anti-apoptotic proteins sequesters the pro-apoptotic members, effectively disabling the kill switch and promoting cell survival.[3]
This makes the anti-apoptotic Bcl-2 proteins highly attractive drug targets. Small molecules that mimic the native pro-apoptotic BH3-only proteins, known as "BH3 mimetics," can bind to and inhibit these anti-apoptotic gatekeepers, unleashing the cell's own machinery to trigger apoptosis.[1][4]
Gossypol, a natural polyphenolic compound from the cotton plant, was an early contender in this space.[5] However, its clinical development has been hampered by significant toxicity.[5][6] This led to the development of derivatives like this compound, which was designed to retain the anti-cancer activity of its parent compound while exhibiting a more favorable toxicity profile.[5][7] This guide will walk through the critical validation steps that establish this compound as a viable lead compound, comparing its performance with other key Bcl-2 inhibitors.
The Target: A Closer Look at the Bcl-2 Family Pathway
To understand how this compound and its counterparts work, we must first visualize the intrinsic apoptosis pathway they target. Under normal conditions, anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic "effector" proteins like Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane.[8] When a cell receives an apoptotic signal, "sensitizer" BH3-only proteins (e.g., Bad, Bid) are activated. They bind to the anti-apoptotic proteins, causing them to release Bax and Bak.[8] Freed Bax and Bak then form pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[8] BH3 mimetics like this compound directly intervene in this process by binding to the anti-apoptotic proteins, mimicking the action of the sensitizer proteins.[1]
Caption: The Intrinsic Apoptosis Pathway and the Mechanism of BH3 Mimetics.
Section 1: In Vitro Validation - Gauging Target Engagement
The first critical step in validating a lead compound is to confirm that it binds to its intended target with high affinity and specificity. For this compound, this means assessing its binding to the various anti-apoptotic Bcl-2 family members.
Biochemical Assays: Measuring Binding Affinity
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying protein-protein interactions and their inhibition.[9][10] The principle relies on the transfer of energy from a donor fluorophore (e.g., a lanthanide chelate with a long emission half-life) on one protein to an acceptor fluorophore on its binding partner.[9] When a compound like this compound disrupts this interaction, the FRET signal decreases in a dose-dependent manner, allowing for the calculation of an IC50 value (the concentration of inhibitor required to reduce the signal by 50%).
Comparison of Binding Affinities (IC50/Ki, nM)
| Compound | Bcl-2 | Bcl-xL | Mcl-1 | Selectivity |
| This compound Derivative (BI79D10) | 360 nM[11] | 190 nM[11] | 520 nM[11] | Pan-inhibitor |
| Navitoclax (ABT-263) | High Affinity[12] | High Affinity[12] | Low Affinity[12][13] | Bcl-2 / Bcl-xL |
| Venetoclax (ABT-199) | High Affinity[14] | Low Affinity | Low Affinity | Bcl-2 Selective |
| S63845 | >10,000 nM[15] | >10,000 nM[15] | <1.2 nM (Ki)[15] | Mcl-1 Selective |
Note: Specific affinity values for Navitoclax and Venetoclax are often proprietary but their selectivity profile is well-established. Data for this compound is often presented for its more potent derivatives developed during lead optimization.
Expert Interpretation: The data reveals distinct profiles for these inhibitors. This compound and its derivatives act as "pan-inhibitors," targeting multiple anti-apoptotic proteins.[16] This can be advantageous in tumors that rely on several Bcl-2 family members for survival. In contrast, Navitoclax targets Bcl-2 and Bcl-xL, while Venetoclax is highly selective for Bcl-2.[3][12] The choice of lead compound is therefore critically dependent on the specific molecular profile of the target cancer. A tumor overexpressing Mcl-1, for instance, would likely be resistant to Venetoclax but potentially sensitive to an this compound derivative.[4]
Experimental Workflow: TR-FRET Assay
Caption: A generalized workflow for a TR-FRET based inhibition assay.
Section 2: Cellular Validation - Confirming On-Target Effects
Strong biochemical binding is necessary but not sufficient. The next crucial phase is to demonstrate that the lead compound can enter cells, engage its target, and induce the desired biological effect—apoptosis.
Cellular Potency and Apoptosis Induction
Cell viability assays, such as the MTT assay, are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[17] While useful, it's more definitive to specifically measure apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this.[18] In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet.[19] Annexin V is a protein that binds specifically to PS, and when labeled with a fluorophore (e.g., FITC), it can identify these early apoptotic cells via flow cytometry.[19][20] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and stains their DNA.[19] This dual staining allows for the clear differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Comparison of Cellular Activity (IC50, µM)
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Notes |
| This compound Derivative (BI79D10) | H460 (Lung) | 0.68[11] | Cell line expresses high levels of Bcl-2.[11] |
| Apogossypolone (ApoG2) | CNE-2 (Nasopharyngeal) | 4.17[21] | Activity is enhanced with light exposure.[21] |
| Gossypol (Racemic) | Various | 23 - 46[22] | Parent compound, higher toxicity.[22] |
| This compound | LNCaP (Prostate) | Dose-dependent inhibition[7] | Specific IC50 not stated, but showed strong effect.[7] |
Expert Interpretation: this compound and its derivatives show potent, single-agent activity in various cancer cell lines, often in the sub-micromolar to low micromolar range.[7][11][21] An important self-validating control in these experiments is to test the compound on cells that do not depend on Bcl-2 family proteins for survival, such as bax-/-bak-/- mouse embryonic fibroblasts. The lack of cytotoxicity in these cells implies that the compound's effects are on-target and not due to general toxicity.[11]
Detailed Protocol: Annexin V & Propidium Iodide Apoptosis Assay
This protocol outlines the essential steps for quantifying apoptosis via flow cytometry.
Causality-Driven Steps:
-
Cell Culture & Treatment: Plate cells (e.g., 1-5 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight. Treat with a dose range of this compound and appropriate vehicle controls. The goal is to capture cells at different stages of apoptosis.
-
Cell Harvesting: Gently collect both adherent and floating cells. It is critical to collect the floating cells as they are often the ones that have undergone apoptosis.
-
Washing: Wash cells with cold 1X PBS.[23] This removes serum proteins that could interfere with the staining process.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[24] This buffer contains calcium, which is essential for Annexin V to bind to phosphatidylserine.[19]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[24] Incubate for 15-20 minutes at room temperature, protected from light.[23] This allows time for the reagents to bind without causing significant changes to the cell state.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Excite with a 488 nm laser and collect FITC fluorescence (green, typically FL1) and PI fluorescence (red, typically FL2 or FL3).
Data Interpretation:
-
Live Cells: Annexin V-negative / PI-negative (Lower-Left Quadrant)
-
Early Apoptotic Cells: Annexin V-positive / PI-negative (Lower-Right Quadrant)
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive (Upper-Right Quadrant)
Section 3: In Vivo Validation - Efficacy in Preclinical Models
The ultimate preclinical test for a lead compound is its ability to inhibit tumor growth in a living organism. Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a standard for this evaluation.[25][26]
Xenograft Studies: Assessing Anti-Tumor Activity
In a typical xenograft study, once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered, and key parameters like tumor volume and body weight are monitored over time.[27] A significant reduction in tumor growth in the treatment group compared to the control group, without unacceptable toxicity (e.g., significant weight loss), indicates in vivo efficacy.[7]
Key Findings for this compound:
-
Prostate Cancer: this compound significantly inhibited the growth of LNCaP prostate cancer xenografts in mice and improved survival rates compared to both control and Gossypol-treated groups at the same concentration.[7]
-
Lymphoma: The derivative BI79D10 showed in vivo efficacy in a transgenic mouse model where Bcl-2 is overexpressed in B cells.[11]
-
Nasopharyngeal Carcinoma: this compound, particularly when combined with illumination (photodynamic therapy), effectively suppressed tumor growth in a CNE-2 xenograft model.[21]
Expert Interpretation: These studies confirm that this compound's in vitro activity translates to a meaningful anti-tumor effect in vivo.[7][11][21] The observation that it has reduced toxicity compared to Gossypol in these models is a critical validation point, addressing the primary concern with the parent compound.[7] Furthermore, this compound has shown a slower clearance rate compared to Gossypol in mice, which could be a favorable pharmacokinetic property.[28]
Conclusion: this compound as a Validated Lead
The journey from a hit compound to a validated lead is a rigorous one, requiring a chain of evidence across biochemical, cellular, and in vivo systems. This compound has successfully navigated these critical stages.
-
Biochemically , its derivatives have been shown to be potent pan-inhibitors of the anti-apoptotic Bcl-2 family proteins.[11]
-
In cellular assays , it demonstrates on-target activity, inducing apoptosis in cancer cell lines that are dependent on these proteins for survival.[7][11]
-
In preclinical models , it exhibits significant anti-tumor efficacy with a better toxicity profile than its parent compound, Gossypol.[7]
While further medicinal chemistry and lead optimization are necessary to refine its properties for clinical use, the data strongly supports the validation of this compound as a credible lead compound for the development of new apoptosis-based cancer therapies. Its broader inhibition profile compared to more selective agents like Venetoclax may offer advantages in treating tumors with complex resistance mechanisms involving multiple Bcl-2 family members.
References
-
Mechanism of BCL-2 drug action. BCL-2 inhibitors interact with members... - ResearchGate. (n.d.). Retrieved from [Link]
-
Becattini, B., et al. (2011). This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. PubMed. Retrieved from [Link]
-
Wang, L., et al. (2014). Apogossypolone targets mitochondria and light enhances its anticancer activity by stimulating generation of singlet oxygen and reactive oxygen species. National Institutes of Health. Retrieved from [Link]
-
Wierda, W. (2016). Mechanism of action of venetoclax (ABT-199) and its side effects. YouTube. Retrieved from [Link]
-
Wang, X., et al. (2016). Inhibitory activity of this compound in human prostate cancer in vitro and in vivo. National Institutes of Health. Retrieved from [Link]
-
The Katz Lab at Yale School of Medicine. (2025). Cell Death Mechanisms, BCL-2 Proteins, & CAR-T Cells. YouTube. Retrieved from [Link]
-
Hassan, M., et al. (2020). Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent. National Institutes of Health. Retrieved from [Link]
-
Gilbert, N. E., et al. (1995). Structure-activity studies on gossypol in tumor cell lines. PubMed. Retrieved from [Link]
-
Zhang, J. H., et al. (2011). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. National Institutes of Health. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design. RSC Publishing. Retrieved from [Link]
-
Choudhary, G. S., & Al-Harbi, S. (2018). Pathways and mechanisms of venetoclax resistance. National Institutes of Health. Retrieved from [Link]
-
Ryan, J., & Letai, A. (2012). Understanding sensitivity to BH3 mimetics: ABT-737 as a case study to foresee the complexities of personalized medicine. PubMed Central. Retrieved from [Link]
-
Hassan, M., et al. (2020). Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent. Frontiers. Retrieved from [Link]
-
Vogler, M., et al. (2013). Evaluation and critical assessment of putative MCL-1 inhibitors. National Institutes of Health. Retrieved from [Link]
-
Jan, R., & Chaudhry, G.-E.-S. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. Retrieved from [Link]
-
AbbVie Inc. (n.d.). Mechanism Of Action - VENCLEXTA® (venetoclax tablets). Retrieved from [Link]
-
Gounder, M. K., et al. (2022). Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. MDPI. Retrieved from [Link]
-
Shamas-Din, A., et al. (2011). Mechanisms of Action of Bcl-2 Family Proteins. PubMed Central. Retrieved from [Link]
-
Wąchalska, M., et al. (2023). Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation. MDPI. Retrieved from [Link]
-
Al-Yousef, N., et al. (2020). Molecular mechanism of gossypol mediating CCL2 and IL‑8 attenuation in triple‑negative breast cancer cells. ResearchGate. Retrieved from [Link]
-
G-S-F, C., et al. (2014). Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer. PLOS ONE. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design. ResearchGate. Retrieved from [Link]
-
Chonghaile, T. N., & Letai, A. (2012). Bcl-2, Bcl-x(L), and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells. ResearchGate. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Tang, W., et al. (2023). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. MDPI. Retrieved from [Link]
-
Souers, A. J., et al. (2013). ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development. ResearchGate. Retrieved from [Link]
-
Zhang, M., et al. (2015). Gossypol decreased cell viability and down-regulated the expression of a number of genes in human colon cancer cells. National Institutes of Health. Retrieved from [Link]
-
Wierda, W. (2016). Mechanism of action of venetoclax (ABT-199) and its side effects. VJHemOnc. Retrieved from [Link]
-
Tang, W., et al. (2023). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. ResearchGate. Retrieved from [Link]
-
Bush, J. A., et al. (2011). Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials. National Institutes of Health. Retrieved from [Link]
-
Allan, J. N. (2018). CLL Whiteboard #3: Mechanisms of Action of Anti-Apoptotic BCL2 Inhibitors. YouTube. Retrieved from [Link]
-
Zhao, J., et al. (2012). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. National Institutes of Health. Retrieved from [Link]
-
Egorova, A., et al. (2021). Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors. MDPI. Retrieved from [Link]
-
Kovacic, P., & Somanathan, R. (2014). Mechanism of Drug and Toxic Actions of Gossypol: Focus on Reactive Oxygen Species and Electron Transfer. ResearchGate. Retrieved from [Link]
-
Vidal-Giménez, F., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Retrieved from [Link]
-
Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]
-
Oltersdorf, T., et al. (2005). An inhibitor of Bcl-2 family proteins induces regression of solid tumours. Portland Press. Retrieved from [Link]
-
Strasser, A. (2017). Targeting apoptosis - developing drugs to inhibit Bcl-2 and Mcl-1. YouTube. Retrieved from [Link]
-
Reaction Biology. (n.d.). Xenograft Tumor Models. Retrieved from [Link]
-
Park, S., et al. (2021). Computational design of an apoptogenic protein that binds BCL-xL and MCL-1 simultaneously and potently. National Institutes of Health. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. Understanding sensitivity to BH3 mimetics: ABT-737 as a case study to foresee the complexities of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions | MDPI [mdpi.com]
- 11. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation and critical assessment of putative MCL-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Apogossypolone targets mitochondria and light enhances its anticancer activity by stimulating generation of singlet oxygen and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 25. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 26. reactionbiology.com [reactionbiology.com]
- 27. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 28. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
